Product packaging for a-Bag Cell Peptide (1-7)(Cat. No.:)

a-Bag Cell Peptide (1-7)

Cat. No.: B12391480
M. Wt: 922.1 g/mol
InChI Key: NXTLZAZOGADWPA-OLPQHFNPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-Bag Cell Peptide (1-7) is a useful research compound. Its molecular formula is C44H67N13O9 and its molecular weight is 922.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality a-Bag Cell Peptide (1-7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-Bag Cell Peptide (1-7) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H67N13O9 B12391480 a-Bag Cell Peptide (1-7)

Properties

Molecular Formula

C44H67N13O9

Molecular Weight

922.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C44H67N13O9/c1-25(2)22-32(54-37(60)31(13-8-20-51-44(48)49)53-40(63)35-14-9-21-57(35)41(64)26(3)45)38(61)52-30(12-7-19-50-43(46)47)36(59)55-33(23-27-10-5-4-6-11-27)39(62)56-34(42(65)66)24-28-15-17-29(58)18-16-28/h4-6,10-11,15-18,25-26,30-35,58H,7-9,12-14,19-24,45H2,1-3H3,(H,52,61)(H,53,63)(H,54,60)(H,55,59)(H,56,62)(H,65,66)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

NXTLZAZOGADWPA-OLPQHFNPSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to α-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary amino acid sequence, function, and experimental analysis of α-Bag Cell Peptide (1-7) (α-BCP(1-7)), a neuroactive peptide derived from the egg-laying hormone (ELH) prohormone in Aplysia californica.

Core Peptide Information

α-Bag Cell Peptide (1-7) is a heptapeptide (B1575542) fragment of the larger α-BCP(1-9). It is generated through post-translational processing of the ELH prohormone within the neuroendocrine bag cells of the marine mollusk Aplysia.[1][2] This peptide plays a significant role in modulating neuronal activity within the abdominal ganglion.[1][3]

Primary Amino Acid Sequence

The primary structure of α-BCP(1-7) is a seven-residue amino acid chain.

Representation Sequence
Three-Letter Code Ala-Pro-Arg-Leu-Arg-Phe-Tyr
One-Letter Code APRLRFY
Physicochemical Properties
Property Value Reference
Molecular Formula C44H67N13O9[4][5][6]
Molecular Weight 922.08 Da[4][5][6]
CAS Registry Number 87549-54-0[4][6]

Biological Function and Signaling

α-BCP(1-7) functions as both a neurotransmitter and a hormone.[7] Its primary characterized role is the inhibition of specific neurons within the left upper quadrant (LUQ) of the Aplysia abdominal ganglion, including neurons L2, L3, L4, and L6.[1][6] It may also act as an autoexcitatory transmitter, causing a slow depolarization of the bag cells themselves, similar to what occurs during a burst discharge.[4]

Mechanism of Action & Signaling Pathway

The precise receptor for α-BCP(1-7) has not yet been definitively identified. However, experimental evidence suggests it acts through a G-protein coupled receptor (GPCR). Studies have shown that α-BCP reduces forskolin- and dopamine-stimulated cAMP levels in bag cells, which is characteristic of a GPCR coupled to an inhibitory G-protein (Gi/o) that suppresses the activity of adenylyl cyclase.

Below is a diagram illustrating the prohormone processing and the putative signaling pathway for α-BCP.

prohormone_processing cluster_0 Prohormone Processing in Bag Cell Neuron proELH pro-ELH (Precursor Protein) alphaBCP9 α-BCP(1-9) APRLRFYSL proELH->alphaBCP9 Proteolytic Cleavage ELH Egg-Laying Hormone (ELH) proELH->ELH Proteolytic Cleavage Other Other Peptides (β, γ-BCP, etc.) proELH->Other Proteolytic Cleavage alphaBCP8 α-BCP(1-8) APRLRFY alphaBCP9->alphaBCP8 Carboxypeptidase Cleavage alphaBCP7 α-BCP(1-7) APRLRFY alphaBCP8->alphaBCP7 Carboxypeptidase Cleavage signaling_pathway cluster_1 Putative Signaling Pathway in Target Neuron aBCP α-BCP(1-7) GPCR Putative GPCR (Receptor Unidentified) aBCP->GPCR 1. Binding G_protein Gi/o Protein (α, β, γ subunits) GPCR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA 4. Reduced Activation IonChannel K+ Channel PKA->IonChannel Response Neuronal Inhibition (Hyperpolarization) IonChannel->Response 5. Increased K+ Conductance experimental_workflow start Start dissect 1. Dissect Abdominal Ganglion from Aplysia start->dissect desheath 2. Desheath Ganglion (Protease Treatment) dissect->desheath mount 3. Mount in Recording Chamber & Perfuse ASW desheath->mount identify 4. Identify LUQ Neuron mount->identify impalement 5. Impale Neuron with Microelectrode identify->impalement record_base 6. Record Baseline Membrane Potential impalement->record_base apply_peptide 7. Apply α-BCP(1-7) via Perfusion record_base->apply_peptide record_response 8. Record Response (Hyperpolarization) apply_peptide->record_response washout 9. Washout with ASW record_response->washout analyze 10. Analyze Data washout->analyze end End analyze->end

References

An In-depth Technical Guide on the a-Bag Cell Peptide (1-7) Precursor Protein and its Processing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The α-Bag Cell Peptide (α-BCP) is a family of neuropeptides crucial for regulating egg-laying behavior in the marine mollusk Aplysia californica. These peptides are derived from a large precursor protein, the Egg-Laying Hormone (ELH) prohormone. This technical guide provides a comprehensive overview of the ELH precursor, with a specific focus on the processing that leads to the generation of α-BCP(1-7) and its related isoforms. We will delve into the enzymatic machinery, signaling pathways, and the experimental methodologies used to elucidate these processes. The information presented here is intended to serve as a valuable resource for researchers in neuroscience and drug development, offering insights into neuropeptide biosynthesis and function.

The Egg-Laying Hormone (ELH) Precursor Protein

The precursor protein for α-BCP(1-7) is the 271-amino acid Egg-Laying Hormone (ELH) prohormone[1]. This prohormone is a classic example of a polyprotein, as it is processed to yield multiple bioactive peptides, each with distinct physiological roles[1][2]. The ELH gene is expressed in the neurosecretory bag cell neurons, which are located in the abdominal ganglion of Aplysia[3].

The primary structure of the ELH prohormone contains several pairs of basic amino acid residues that serve as cleavage sites for prohormone convertases[4][5]. In addition to these canonical cleavage sites, unconventional cleavage at sites like Leu-Leu has also been observed, adding another layer of complexity to its processing[6].

The peptides derived from the ELH prohormone include:

  • α-Bag Cell Peptides (α-BCPs): α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7)[4][6].

  • β-Bag Cell Peptide (β-BCP)

  • γ-Bag Cell Peptide (γ-BCP)

  • Acidic Peptide (AP) [6]

  • Egg-Laying Hormone (ELH) [2]

These peptides are differentially packaged into distinct sets of secretory granules and are released to act on various targets, both centrally and peripherally, to orchestrate the complex behaviors associated with egg laying[2].

Processing of the ELH Precursor to Yield α-BCP(1-7)

The biosynthesis of α-BCP(1-7) is a multi-step process that begins with the proteolytic cleavage of the ELH prohormone. This processing occurs within the secretory pathway, primarily in the trans-Golgi network and immature secretory granules.

Enzymatic Machinery

The primary enzymes responsible for the cleavage of prohormones at basic residues are the prohormone convertases (PCs) , a family of subtilisin-like serine proteases[7]. In Aplysia, two key prohormone convertases, aPC1B and aPC2 , have been identified and are believed to be involved in the processing of the ELH precursor.

The initial cleavage of the ELH prohormone is thought to occur at a tetrabasic site, liberating two large intermediate peptides[4][5]. Subsequent cleavages at dibasic and monobasic sites release the individual bioactive peptides.

The generation of the shorter, more potent forms of α-BCP, namely α-BCP(1-8) and α-BCP(1-7), from the initial α-BCP(1-9) product involves the action of a carboxypeptidase-like enzyme[4][5].

Processing Cascade

The processing of the N-terminal portion of the ELH prohormone to yield the different α-BCP isoforms can be summarized as follows:

ELH_Processing_Alpha_BCP cluster_precursor ELH Prohormone cluster_intermediates Processing Intermediates cluster_products α-BCP Isoforms ELH_Prohormone ELH Prohormone (271 aa) N_Terminal_Fragment N-Terminal Intermediate ELH_Prohormone->N_Terminal_Fragment Prohormone Convertase (e.g., aPC1B/aPC2) aBCP_1_9 α-BCP(1-9) N_Terminal_Fragment->aBCP_1_9 Further Processing aBCP_1_8 α-BCP(1-8) aBCP_1_9->aBCP_1_8 Carboxypeptidase aBCP_1_7 α-BCP(1-7) aBCP_1_8->aBCP_1_7 Carboxypeptidase

Processing of the ELH prohormone to yield α-BCP isoforms.

Quantitative Data

While extensive research has been conducted on the qualitative aspects of ELH prohormone processing, precise quantitative data on the relative abundance and processing kinetics of the α-BCP isoforms remains somewhat limited in the literature. However, studies have consistently demonstrated the differential biological activity of these peptides.

Peptide IsoformRelative PotencyReference
α-BCP(1-9)Baseline[4]
α-BCP(1-8)~30x more potent than α-BCP(1-9)[4][5]
α-BCP(1-7)~10x more potent than α-BCP(1-9)[4]

Table 1: Relative potency of α-BCP isoforms in inhibiting target neurons.

Signaling Pathway of α-Bag Cell Peptides

α-BCPs act as neurotransmitters, primarily mediating inhibitory effects on specific neurons within the abdominal ganglion of Aplysia, such as the left upper quadrant (LUQ) neurons[4]. This inhibition is crucial for the coordinated pattern of behaviors during egg-laying.

The signaling pathway for α-BCP is thought to be initiated by its binding to a G-protein coupled receptor (GPCR), although the specific receptor has not yet been definitively identified[8]. The binding of α-BCP to its receptor leads to a change in membrane conductance, primarily an increase in potassium (K+) permeability, which results in hyperpolarization of the neuron and a decrease in its firing rate[9].

Furthermore, α-BCP has been shown to modulate intracellular second messenger systems. Specifically, it can reduce both basal and forskolin-stimulated levels of cyclic AMP (cAMP) in bag cell neurons, suggesting an inhibitory effect on adenylyl cyclase[9].

aBCP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space aBCP α-BCP(1-7) GPCR Putative GPCR aBCP->GPCR Binds G_protein G-protein GPCR->G_protein Activates K_channel K+ Channel G_protein->K_channel Opens AC Adenylyl Cyclase G_protein->AC Inhibits K_out K+ efflux K_channel->K_out cAMP cAMP AC->cAMP Decreases production Hyperpolarization Hyperpolarization (Inhibition) K_out->Hyperpolarization

Proposed signaling pathway for α-BCP(1-7).

Experimental Protocols

The study of the α-BCP precursor and its processing has relied on a combination of biochemical, molecular, and electrophysiological techniques.

Neuropeptide Extraction from Aplysia Ganglia
  • Dissection: Anesthetize Aplysia californica by injecting an isotonic MgCl2 solution. Dissect the abdominal ganglion and isolate the bag cell clusters[10][11].

  • Homogenization: Homogenize the dissected tissue in an acidic extraction buffer (e.g., 0.1 M acetic acid) to inactivate endogenous proteases.

  • Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.

  • Solid-Phase Extraction (SPE): The supernatant, containing the peptides, is then passed through a C18 SPE cartridge to desalt and concentrate the peptides.

  • Elution: Elute the peptides from the SPE cartridge with an organic solvent mixture (e.g., acetonitrile/water with a small amount of trifluoroacetic acid).

  • Lyophilization: Lyophilize the eluted peptide fraction to dryness for storage or further analysis.

HPLC Separation of Neuropeptides
  • Sample Preparation: Reconstitute the lyophilized peptide extract in the initial mobile phase.

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Gradient Elution: Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid).

  • Detection: Monitor the column effluent at a specific wavelength (e.g., 214 nm for the peptide bond) to detect the eluting peptides.

  • Fraction Collection: Collect fractions corresponding to the peptide peaks of interest for further analysis.

Mass Spectrometry for Peptide Identification

MALDI-TOF Mass Spectrometry (for single-cell profiling):

  • Cell Isolation: Isolate individual bag cell neurons from the ganglion after enzymatic digestion[12].

  • Sample Spotting: Place the isolated neuron directly onto a MALDI target plate.

  • Matrix Application: Add a small volume of a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) to the cell and allow it to co-crystallize[13][14].

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer to obtain a mass spectrum of the peptides present in the single neuron[12][15].

MALDI_TOF_Workflow A Isolate Single Bag Cell Neuron B Place Neuron on MALDI Target A->B C Apply MALDI Matrix Solution B->C D Co-crystallize Sample and Matrix C->D E Analyze with MALDI-TOF MS D->E F Generate Mass Spectrum E->F

Workflow for single-neuron MALDI-TOF MS.

LC-MS/MS for Peptide Sequencing and Quantification:

  • HPLC Separation: Separate the peptide extract using nano-flow liquid chromatography.

  • Ionization: Ionize the eluting peptides using electrospray ionization (ESI).

  • MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions.

  • MS2 Fragmentation: Select a specific peptide ion and fragment it by collision-induced dissociation (CID).

  • MS2 Scan: Analyze the fragment ions to obtain sequence information.

  • Database Searching: Search the obtained fragment ion spectra against a protein database to identify the peptide.

  • Quantification: For quantitative analysis, stable isotope-labeled internal standards can be used to determine the absolute or relative abundance of specific peptides[16][17][18].

Electrophysiological Recording
  • Ganglion Preparation: Dissect the abdominal ganglion and pin it in a recording chamber continuously perfused with artificial seawater[10][11].

  • Neuron Identification: Identify the target neurons (e.g., LUQ neurons) based on their size and location within the ganglion.

  • Intracellular Recording: Impale the neuron with a sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) to record the membrane potential and firing activity[10].

  • Peptide Application: Apply the α-BCP isoform of interest to the bath or locally via a puffer pipette.

  • Data Analysis: Measure the changes in membrane potential, firing rate, and membrane conductance in response to peptide application.

Conclusion

The α-Bag Cell Peptide (1-7) and its related isoforms are critical players in the neuroendocrine regulation of egg-laying behavior in Aplysia. Their generation from the ELH prohormone through a complex series of proteolytic processing events highlights the importance of post-translational modifications in generating functional diversity from a single gene product. While much is known about the processing machinery and the biological effects of these peptides, further research is needed to fully elucidate the quantitative aspects of their production and the precise molecular details of their signaling pathways. The experimental protocols outlined in this guide provide a robust framework for future investigations in this field, which will undoubtedly contribute to our broader understanding of neuropeptide biology and its implications for drug development.

References

The Role of α-Bag Cell Peptide (1-7) in Modulating Aplysia Egg-Laying Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine mollusk Aplysia californica serves as a powerful model organism for neurobiology, particularly in the study of neptidergic control of complex behaviors. The stereotyped egg-laying behavior in Aplysia is orchestrated by a network of neurosecretory cells, the bag cells, which release a cocktail of bioactive peptides. Among these, the α-Bag Cell Peptides (α-BCPs) play a crucial modulatory role. This technical guide provides an in-depth examination of the function of a specific cleavage product, α-BCP(1-7), in the context of egg-laying behavior. We will delve into its origin from the egg-laying hormone (ELH) prohormone, its relative bioactivity, its inhibitory effects on specific central neurons, and the experimental methodologies employed to elucidate its function. This document aims to provide a comprehensive resource for researchers in neuroscience and pharmacology interested in neuropeptide signaling and its behavioral correlates.

Introduction: The Neuroendocrine Control of Aplysia Egg-Laying

Egg-laying in Aplysia is a complex, multi-phasic behavior initiated by the activation of a bilateral cluster of neuroendocrine cells in the abdominal ganglion known as the bag cells.[1][2][3] A synchronous burst of action potentials in these cells, termed the afterdischarge, triggers the release of a suite of peptides derived from a common precursor protein, the egg-laying hormone (ELH) prohormone.[4][5][6] The primary effector, ELH, is a 36-amino acid peptide that acts as a hormone to induce ovulation and as a neurotransmitter to orchestrate the associated behaviors, such as head movements and cessation of locomotion.[7][8][9]

However, the ELH prohormone gives rise to several other bioactive peptides, including the α-, β-, and γ-Bag Cell Peptides (BCPs).[10][11] The bag cells are considered a multitransmitter system, utilizing these various peptides to fine-tune the neural circuits governing egg-laying.[1][2][12] This guide focuses specifically on the α-BCPs, a family of small peptides derived from the N-terminal region of the prohormone, with a particular emphasis on the seven-amino-acid fragment, α-BCP(1-7).

α-Bag Cell Peptide (1-7): From Precursor to Bioactive Fragment

The α-BCPs are a group of related peptides that include a nine-amino-acid form, α-BCP(1-9), and its shorter, more potent fragments, α-BCP(1-8) and α-BCP(1-7).[2][12][13] All three forms are generated through post-translational processing of the ELH prohormone.[5][14] While α-BCP(1-9) is the direct product of prohormone cleavage, subsequent intracellular processing by a carboxypeptidase-like enzyme is thought to generate α-BCP(1-8) and α-BCP(1-7).[13][15] The amino acid sequence of α-BCP(1-7) is Ala-Pro-Arg-Leu-Arg-Phe-Tyr.[16]

Visualization of the ELH Prohormone Processing

The following diagram illustrates the processing of the Aplysia egg-laying hormone prohormone, highlighting the generation of ELH and the various α-BCP fragments.

ELH_Prohormone_Processing cluster_precursor ELH Prohormone cluster_processing Post-Translational Processing cluster_products Bioactive Peptides precursor ELH Prohormone (271 aa) cleavage1 Initial Cleavage precursor->cleavage1 Endoproteolytic Cleavage elh Egg-Laying Hormone (ELH) cleavage1->elh alpha_bcp9 α-BCP(1-9) cleavage1->alpha_bcp9 other_peptides Other BCPs (β, γ, ε), Acidic Peptide cleavage1->other_peptides processing1 Further Processing carboxypeptidase Carboxypeptidase Activity alpha_bcp8 α-BCP(1-8) carboxypeptidase->alpha_bcp8 alpha_bcp7 α-BCP(1-7) carboxypeptidase->alpha_bcp7 alpha_bcp9->carboxypeptidase

Figure 1: ELH Prohormone Processing Cascade.

Functional Role of α-BCP(1-7) in Egg-Laying Behavior

The primary characterized role of α-BCPs is the rapid, transient inhibition of a specific group of neurons in the abdominal ganglion known as the left upper quadrant (LUQ) neurons (L2, L3, L4, L6).[2][12][17] This inhibitory action is thought to contribute to the overall pattern of behavior observed during egg laying. In addition to their inhibitory effects, α-BCPs have also been implicated in producing a slow depolarization of the bag cells themselves, suggesting a potential role in the auto-excitatory feedback that sustains the afterdischarge.[18]

Relative Potency of α-BCP Fragments

Biochemical and electrophysiological studies have demonstrated that the shorter fragments of α-BCP are significantly more potent than the full-length α-BCP(1-9). This suggests that the post-translational cleavage of α-BCP(1-9) is a critical step in activating its biological function.

Peptide FragmentRelative Potency (Inhibition of LUQ Neurons)Reference
α-BCP(1-9)1x[18]
α-BCP(1-8)30x[2][12][13][15][18]
α-BCP(1-7)10x[2][12][13][18]

Table 1: Relative Potencies of α-BCP Fragments. This table summarizes the relative potencies of α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7) in mediating the inhibition of LUQ neurons in the Aplysia abdominal ganglion. The potencies are expressed relative to that of α-BCP(1-9).

Signaling Pathway of α-BCP-Mediated Inhibition

The following diagram illustrates the proposed signaling pathway for the inhibitory action of α-BCPs on LUQ neurons.

aBCP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane LUQ Neuron Membrane cluster_intracellular Intracellular Space aBCP α-BCP (1-7, 1-8, 1-9) receptor α-BCP Receptor (Putative G-protein coupled) aBCP->receptor Binding g_protein G-protein receptor->g_protein Activation ion_channel K+ Channel hyperpolarization Membrane Hyperpolarization ion_channel->hyperpolarization K+ Efflux second_messenger Second Messenger Cascade g_protein->second_messenger Activation second_messenger->ion_channel Modulation (Opening) inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Figure 2: Proposed Signaling Pathway of α-BCP Inhibition.

Experimental Methodologies

The elucidation of the role of α-BCP(1-7) has relied on a combination of biochemical, electrophysiological, and anatomical techniques. This section provides an overview of the key experimental protocols.

Peptide Isolation and Identification

Objective: To isolate and identify the different forms of α-BCP from Aplysia bag cell clusters.

Methodology:

  • Dissection: Abdominal ganglia from Aplysia californica are dissected, and the bag cell clusters are isolated.

  • Homogenization: The bag cell clusters are homogenized in an acidic extraction solution to prevent proteolytic degradation.

  • Purification: The homogenate is subjected to sequential purification steps, including:

    • Gel Filtration Chromatography: To separate peptides based on size.

    • Reversed-Phase High-Performance Liquid Chromatography (HPLC): To achieve high-resolution separation of the different peptide fragments.

  • Identification:

    • Amino Acid Analysis and Sequencing: To determine the primary structure of the purified peptides.

    • Mass Spectrometry (e.g., MALDI-TOF): To precisely determine the molecular weight of the peptides and confirm their identity.[10][14]

Electrophysiological Recording

Objective: To characterize the physiological effects of α-BCPs on target neurons.

Methodology:

  • Preparation: An isolated abdominal ganglion is pinned to the bottom of a recording chamber and continuously perfused with artificial seawater.

  • Intracellular Recording: Sharp glass microelectrodes filled with a conductive solution (e.g., 3M KCl) are used to impale the somata of identified LUQ neurons and bag cells.

  • Peptide Application: Synthetic α-BCP fragments are dissolved in artificial seawater and bath-applied to the ganglion via the perfusion system.

  • Data Acquisition: Changes in membrane potential and input resistance are recorded using a microelectrode amplifier and digitized for analysis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying the effects of α-BCP on Aplysia neurons.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal Aplysia californica dissection Dissect Abdominal Ganglion animal->dissection mounting Mount in Recording Chamber dissection->mounting recording Intracellular Recording from LUQ Neuron mounting->recording perfusion Perfuse with Artificial Seawater (Control) recording->perfusion Baseline application Apply α-BCP(1-7) perfusion->application Experimental Condition data_acquisition Record Membrane Potential & Input Resistance application->data_acquisition comparison Compare Pre- and Post-Application Recordings data_acquisition->comparison conclusion Determine Physiological Effect comparison->conclusion

Figure 3: General Experimental Workflow.

Conclusion and Future Directions

α-Bag Cell Peptide (1-7), along with its related fragments, represents a key component of the peptidergic signaling system that governs egg-laying behavior in Aplysia. Its potent inhibitory action on specific central neurons highlights the principle of neuronal modulation by co-released neuropeptides. The differential potency of the α-BCP fragments underscores the importance of post-translational processing in generating bioactive signaling molecules.

Future research in this area could focus on several key aspects:

  • Receptor Identification: The specific receptor(s) for the α-BCPs have yet to be definitively identified and characterized.

  • Downstream Signaling Cascades: A more detailed elucidation of the intracellular second messenger systems activated by α-BCP binding is needed.

  • Behavioral Significance: While the inhibitory effect on LUQ neurons is well-established, the precise contribution of this inhibition to the overall behavioral sequence of egg-laying requires further investigation.

  • Therapeutic Potential: Understanding the modulatory actions of small, potent neuropeptides like α-BCP(1-7) could provide insights for the development of novel therapeutics targeting peptidergic signaling pathways in other species.

This technical guide provides a foundational understanding of the role of α-BCP(1-7) in Aplysia egg-laying behavior. The experimental approaches and findings detailed herein serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

References

An In-depth Technical Guide on the Mechanism of Action of α-Bag Cell Peptide (1-7) on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bag Cell Peptide (1-7) [α-BCP(1-7)], an endogenous neuropeptide in the marine mollusk Aplysia californica, plays a crucial role in regulating neuronal activity. This technical guide provides a comprehensive overview of the known mechanism of action of α-BCP(1-7) on its target neurons, with a primary focus on the inhibitory effects observed in the Left Upper Quadrant (LUQ) neurons of the abdominal ganglion. This document synthesizes electrophysiological data, outlines detailed experimental protocols, and presents a putative signaling pathway based on current understanding. The information herein is intended to serve as a valuable resource for researchers investigating neuropeptide signaling, neuronal inhibition, and potential avenues for drug discovery.

Introduction

The bag cell neurons of Aplysia are a well-established model system for studying neuroendocrine function and peptidergic signaling. These neurons co-release a variety of bioactive peptides derived from a common precursor protein, including the egg-laying hormone (ELH) and the α-Bag Cell Peptides (α-BCPs). The α-BCPs are a family of small peptides, with α-BCP(1-9) being the primary product, which is further processed into shorter, more potent fragments such as α-BCP(1-8) and α-BCP(1-7). While ELH mediates excitatory responses, α-BCPs are responsible for the inhibitory modulation of specific target neurons, demonstrating the complexity and specificity of neuropeptide signaling within a single neuronal cluster.

This guide focuses specifically on α-BCP(1-7), a heptapeptide (B1575542) with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr. It acts as a potent neuromodulator, producing a hyperpolarizing inhibition of the LUQ neurons, which are involved in the regulation of various physiological processes in Aplysia. Understanding the precise mechanism by which α-BCP(1-7) exerts its effects is crucial for elucidating the principles of neuropeptide modulation of neuronal circuits.

Electrophysiological Effects on Target Neurons

The primary and most well-characterized action of α-BCP(1-7) is the inhibition of the LUQ neurons (L2, L3, L4, and L6) in the abdominal ganglion of Aplysia. This inhibition manifests as a hyperpolarization of the neuronal membrane and a concomitant decrease in firing frequency.

Quantitative Data on Neuronal Inhibition

The inhibitory potency of α-BCP fragments has been compared, revealing that the shorter fragments are more active than the parent peptide, α-BCP(1-9). This suggests that extracellular processing of the released peptide is a key step in activating the signaling pathway.

Peptide FragmentRelative Potency (vs. α-BCP(1-9))Observed Effect on LUQ NeuronsReference
α-BCP(1-9)1xInhibition[1]
α-BCP(1-8)~30xStronger and longer-lasting hyperpolarization[1]
α-BCP(1-7) ~10x Potent hyperpolarization and inhibition of firing [1]

Table 1: Relative potencies of α-BCP fragments on LUQ neuron inhibition.

Proposed Mechanism of Action

Based on the available electrophysiological evidence and the common mechanisms of inhibitory neuropeptide action in invertebrates, a putative signaling pathway for α-BCP(1-7) is proposed. It is important to note that the specific receptor and downstream second messenger involvement have not yet been definitively identified through direct experimental evidence.

Putative Signaling Pathway

The proposed mechanism involves the following steps:

  • Receptor Binding: α-BCP(1-7) binds to a specific G-protein coupled receptor (GPCR) on the postsynaptic membrane of an LUQ neuron. The identity of this receptor is yet to be determined.

  • G-Protein Activation: Ligand binding induces a conformational change in the GPCR, leading to the activation of an associated heterotrimeric G-protein (likely of the Gαi/o family, which are typically involved in inhibitory signaling).

  • Ion Channel Modulation: The activated G-protein, either through its α or βγ subunits, directly or indirectly modulates the activity of a specific ion channel.

  • Potassium Channel Opening: The evidence of hyperpolarization and increased membrane conductance strongly suggests the opening of potassium (K+) channels. The efflux of K+ ions down their electrochemical gradient drives the membrane potential to a more negative value, away from the threshold for action potential firing.

  • Neuronal Inhibition: The resulting hyperpolarization reduces the excitability of the LUQ neuron, making it less likely to fire action potentials in response to excitatory inputs.

Mandatory Visualization: Proposed Signaling Pathway

aBCP_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space a-BCP(1-7) a-BCP(1-7) receptor Putative GPCR a-BCP(1-7)->receptor Binds g_protein G-Protein (Gi/o) receptor->g_protein Activates k_channel Potassium Channel g_protein->k_channel Modulates k_ion_out K+ Efflux k_channel->k_ion_out Opens hyperpolarization Hyperpolarization (Inhibition) k_ion_out->hyperpolarization experimental_workflow start Start anesthesia Anesthetize Aplysia (Isotonic MgCl2) start->anesthesia dissection Dissect Abdominal Ganglion anesthesia->dissection sheath_removal Remove Connective Tissue Sheath (Protease Treatment) dissection->sheath_removal perfusion Place in Recording Chamber with Perfusing ASW sheath_removal->perfusion identification Identify LUQ Neuron perfusion->identification impalement Impale Neuron with Glass Microelectrode identification->impalement recording_baseline Record Baseline Activity (Membrane Potential, Firing Rate) impalement->recording_baseline peptide_application Apply a-BCP(1-7) (Perfusion or Puffer) recording_baseline->peptide_application recording_post Record Post-Application Activity peptide_application->recording_post analysis Data Analysis (Hyperpolarization, Conductance Change) recording_post->analysis end End analysis->end

References

α-Bag Cell Peptide (1-7): A Technical Guide to its Role as an Invertebrate Neurotransmitter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of alpha-Bag Cell Peptide (1-7) [α-BCP(1-7)], a neuropeptide with significant neurotransmitter and neuromodulatory functions in invertebrates, particularly the marine mollusk Aplysia. This document details its origin, physiological actions, signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction

The bag cell neurons of Aplysia are a well-established model system for studying neuropeptide function and neuronal network modulation. These neurosecretory cells orchestrate egg-laying behavior through the release of a cocktail of bioactive peptides.[1] These peptides are derived from a single precursor protein, the egg-laying hormone (ELH) prohormone.[1][2][3] While ELH itself is responsible for many of the excitatory actions on the nervous system and peripheral tissues, other peptides cleaved from the same precursor mediate distinct and often opposing effects.[2][3]

Among these is the α-Bag Cell Peptide (α-BCP) family. Initially isolated in three forms, α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7), these peptides have been identified as key mediators of inhibitory neurotransmission within the abdominal ganglion of Aplysia.[2][4] Specifically, α-BCP(1-7), a heptapeptide (B1575542) with the sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr, has been shown to act as a direct neurotransmitter.[4][5] This guide focuses on the technical aspects of α-BCP(1-7)'s role, providing quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data on α-BCP Efficacy

The various forms of α-BCP exhibit differential potency in their physiological effects. The shorter fragments, α-BCP(1-7) and α-BCP(1-8), are significantly more potent than the full α-BCP(1-9) peptide. This suggests that the precursor peptide may be activated by carboxypeptidase cleavage following its release.[2][3]

Peptide FormTarget NeuronsPhysiological EffectRelative Potency vs. α-BCP(1-9)Effective ConcentrationReference
α-BCP(1-7) Left Upper Quadrant (LUQ) NeuronsInhibition (decreased spike rate)~10x0.03 µM[3][4]
α-BCP(1-8) Left Upper Quadrant (LUQ) NeuronsInhibition~30xNot specified[2][3][4]
α-BCP(1-9) Left Upper Quadrant (LUQ) NeuronsInhibition1x (baseline)0.3 µM[3]
α-BCP Bag Cell NeuronsInhibition of ongoing dischargeNot applicable> 1 nM[6]

Signaling Pathways of α-BCP(1-7)

α-BCP(1-7) exerts its effects through complex, G-protein-coupled signaling cascades. Its actions can be both inhibitory on target neurons and autoregulatory on the bag cells themselves.

Autoinhibition of Bag Cell Neurons

α-BCP acts on autoreceptors on the bag cell neurons to terminate the prolonged discharge associated with peptide release. This feedback inhibition is mediated by changes in intracellular cyclic AMP (cAMP) levels and the modulation of potassium channel activity.[6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol aBCP α-BCP(1-7) Receptor Autoreceptor aBCP->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP K_channel Inwardly Rectifying K+ Channel cAMP->K_channel Modulates (indirectly) Inhibition Membrane Hyperpolarization (Inhibition of Discharge) K_channel->Inhibition Enhances K+ current

Caption: Autoinhibitory signaling pathway of α-BCP(1-7) in Aplysia bag cell neurons.

Temperature-Dependent Modulation of Adenylate Cyclase

In a unique regulatory mechanism, the effect of α-BCP(1-7) on adenylate cyclase in bag cell membranes is temperature-dependent. This suggests a sophisticated level of control over neuronal excitability based on environmental conditions. The process requires GTP, implicating both stimulatory (Gs) and inhibitory (Gi) G-proteins.[7]

G cluster_15C Low Temperature (15°C) cluster_30C High Temperature (30°C) aBCP α-BCP(1-7) Receptor Receptor aBCP->Receptor Gi Gi Protein Receptor->Gi Gs Gs Protein Receptor->Gs AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_down ↓ cAMP AC_inhibit->cAMP_down AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_up ↑ cAMP AC_stimulate->cAMP_up

Caption: Temperature-dependent dual regulation of adenylate cyclase by α-BCP(1-7).

Experimental Protocols

The characterization of α-BCP(1-7) as a neurotransmitter has relied on a combination of peptide chemistry, electrophysiology, and biochemical assays.

Peptide Isolation and Identification

Objective: To isolate and sequence bioactive peptides from Aplysia bag cell clusters.

Methodology:

  • Dissection: Excise abdominal ganglia from Aplysia californica. Isolate the two clusters of neurosecretory bag cells.

  • Homogenization: Homogenize the cell clusters in an acidic solution (e.g., 5 M acetic acid) to extract peptides and prevent enzymatic degradation.

  • Purification (HPLC):

    • Centrifuge the homogenate and filter the supernatant.

    • Subject the crude extract to multiple rounds of reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Typical Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA).

    • Detection: Monitor absorbance at 214 nm or 280 nm.

    • Collect fractions and allow to lyophilize.

  • Bioassay: Test the biological activity of each fraction by applying it to a preparation of the abdominal ganglion while recording from target neurons (e.g., LUQ cells) to identify fractions that cause inhibition.

  • Sequencing: Determine the amino acid sequence of the active, purified peptides using Edman degradation.

  • Mass Spectrometry: Confirm the mass and sequence of the native peptide and compare it to a synthetic standard using techniques like MALDI-TOF or electrospray ionization mass spectrometry.[8]

G start Dissect Bag Cell Clusters homogenize Homogenize in Acid start->homogenize hplc Purify via RP-HPLC homogenize->hplc collect Collect Fractions hplc->collect bioassay Bioassay on LUQ Neurons collect->bioassay active Active Fraction Identified bioassay->active Yes inactive Inactive Fraction bioassay->inactive No sequence Sequence (Edman Degradation) active->sequence ms Confirm Mass (Mass Spec) sequence->ms end Structure Determined ms->end

Caption: Workflow for the isolation and identification of α-BCP(1-7).

Intracellular Recording from LUQ Neurons

Objective: To measure the direct effect of α-BCP(1-7) on the membrane potential and firing rate of target neurons.

Methodology:

  • Preparation: Dissect the abdominal ganglion and pin it to the bottom of a recording chamber (e.g., Sylgard-lined petri dish).

  • Perfusion: Continuously perfuse the ganglion with artificial seawater (ASW). Establish a system that allows for switching between control ASW and ASW containing known concentrations of synthetic α-BCP(1-7). To prevent peptide degradation, protease inhibitors may be added to the perfusate.[2][3]

  • Neuron Identification: Identify Left Upper Quadrant (LUQ) neurons based on their size, position, and characteristic spontaneous firing pattern.

  • Intracellular Recording:

    • Pull sharp glass microelectrodes (resistance: 10-30 MΩ) and fill with a suitable electrolyte (e.g., 3 M KCl).

    • Using a micromanipulator, impale an LUQ neuron.

    • Record the resting membrane potential and spontaneous action potentials using a high-impedance amplifier.

  • Peptide Application:

    • Record a stable baseline of activity in control ASW.

    • Switch the perfusion to ASW containing α-BCP(1-7) at a desired concentration (e.g., 0.01-1.0 µM).

    • Record the changes in membrane potential (hyperpolarization) and firing rate (inhibition).

    • Wash out the peptide with control ASW and observe recovery.

  • Data Analysis: Quantify the change in mean spike rate or the magnitude of hyperpolarization as a function of peptide concentration to generate dose-response curves.

Conclusion

α-Bag Cell Peptide (1-7) is a critical component of the neuropeptidergic signaling system in Aplysia. It fulfills the primary criteria for a neurotransmitter: it is synthesized and stored in presynaptic neurons, released upon stimulation, and produces a direct, rapid, and reversible physiological effect on postsynaptic cells.[2][3] Its actions are mediated by specific G-protein-coupled signaling pathways that provide inhibitory feedback to the very neurons that release it and modulate the activity of distinct neuronal populations. The unique temperature-dependent nature of its signaling adds another layer of complexity to its function. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers investigating peptidergic neurotransmission, neuromodulation, and the development of novel therapeutics targeting these pathways.

References

An In-depth Technical Guide to the Neuronal Inhibitory Function of α-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bag Cell Peptide (1-7) [α-BCP(1-7)], with the amino acid sequence APRLRFY, is a neuropeptide derived from a larger precursor protein in the bag cell neurons of the marine mollusk Aplysia californica.[1][2] It plays a crucial role in regulating neuronal activity, primarily through the inhibition of specific target neurons and a unique excitatory feedback mechanism on the bag cells themselves. This technical guide provides a comprehensive overview of the function of α-BCP(1-7) in neuronal inhibition, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized for comparative analysis.

Introduction

The bag cell neurons of Aplysia represent a model multitransmitter system, utilizing several peptides derived from a common precursor protein to orchestrate complex behaviors such as egg-laying.[1][3] Among these peptides are the egg-laying hormone (ELH) and the α-bag cell peptides (α-BCPs).[1] While ELH mediates excitatory responses, α-BCP is a key mediator of inhibitory neurotransmission.[1][4] α-BCP exists in several neuroactive forms, including α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7), which are NH2-terminal fragments of the full peptide.[3][4] Notably, the shorter fragments, α-BCP(1-8) and α-BCP(1-7), exhibit significantly higher potency than the parent peptide, α-BCP(1-9).[3][4] This suggests that proteolytic cleavage may activate α-BCP(1-9).[3][4] This document focuses on the function of α-BCP(1-7) in neuronal inhibition.

Mechanism of Neuronal Inhibition

α-BCP(1-7) primarily exerts its inhibitory effects on the left upper quadrant (LUQ) neurons within the abdominal ganglion of Aplysia.[1][5][6] The inhibitory action is characterized by a rapid onset and a shorter duration compared to the excitatory actions of ELH.[3][4]

Electrophysiological Effects

The primary mechanism of inhibition by α-BCP(1-7) involves a change in the membrane conductance of target neurons.[1][4] Arterial perfusion of α-BCP(1-7) onto the abdominal ganglion leads to the inhibition of LUQ neurons.[1] This inhibition is a result of an increase in membrane conductance, which hyperpolarizes the neuron or shunts excitatory inputs, thereby reducing its firing rate.[1]

Autocrine and Paracrine Excitatory Effects on Bag Cells

Interestingly, while inhibiting LUQ neurons, α-BCP(1-7) has an excitatory effect on the bag cell neurons that release it.[7][8] This peptide can depolarize the bag cells, and at sufficient concentrations (ranging from 0.5 µM to 1 mM), it can induce a burst discharge.[8] This suggests a positive feedback mechanism where the release of α-BCP contributes to the sustained depolarization required for the repetitive firing of bag cells.[8]

Signaling Pathways

The signaling pathways initiated by α-BCP(1-7) are multifaceted, involving direct modulation of ion channels and second messenger systems.

Inhibition of Target Neurons (LUQ Neurons)

The inhibitory effect on LUQ neurons is mediated by a direct change in membrane conductance, the specific ion channels for which have not been fully elucidated in the provided abstracts.[1]

Excitation of Bag Cell Neurons (Autoregulation)

In the bag cell neurons themselves, α-BCP(1-7) exerts its effects through at least two mechanisms:

  • Modulation of cAMP Levels : α-BCP reduces both basal and forskolin-stimulated levels of cyclic AMP (cAMP).[7] Inhibition of the bag cell discharge by α-BCP can be prevented and reversed by pharmacologically increasing intracellular cAMP levels.[7]

  • Modulation of Potassium Currents : α-BCP enhances an inwardly rectifying potassium current that is activated at potentials more negative than -40 mV.[7] The reversal potential and conductance of this current are dependent on the external potassium concentration and can be blocked by rubidium, cesium, and barium ions.[7] Additionally, α-BCP attenuates the amplitude of delayed voltage-dependent outward currents.[7]

The following diagram illustrates the proposed signaling pathway for the autoregulatory function of α-BCP on bag cell neurons.

G Signaling Pathway of a-BCP in Bag Cell Neurons aBCP a-BCP Autoreceptor Autoreceptor aBCP->Autoreceptor binds Gi Gi Protein Autoreceptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel_in Inwardly Rectifying K+ Current Gi->K_channel_in enhances cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_channel_out Delayed Outward K+ Current PKA->K_channel_out modulates Depolarization Inhibition of Discharge K_channel_out->Depolarization contributes to K_channel_in->Depolarization leads to

Caption: Proposed signaling pathway of α-BCP in bag cell neurons.

Quantitative Data

The following tables summarize the quantitative data regarding the potency and electrophysiological effects of α-BCP peptides.

Table 1: Relative Potency of α-BCP Fragments

PeptideRelative Potency (compared to α-BCP(1-9))Reference
α-BCP(1-9)1x[3][4]
α-BCP(1-8)30x[3]
α-BCP(1-7)10x[3][4]

Table 2: Electrophysiological Effects of α-BCP(1-7) on Bag Cell Neurons

ParameterConditionEffectReference
Membrane Potential1 µM α-BCP(1-7)6.2 ± 1.1 mV depolarization[8]
Neuronal Firing0.5 µM to 1 mM α-BCPInduction of a bag cell discharge[8]
cAMP Levels> 1 nM α-BCPSignificant reduction in basal and forskolin-stimulated levels[7]
Potassium CurrentApplication of α-BCPEnhancement of an inwardly rectifying K+ current[7]
Potassium CurrentApplication of α-BCPAttenuation of delayed voltage-dependent outward K+ currents[7]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the study of α-BCP(1-7).

Electrophysiology and Arterial Perfusion
  • Preparation : Abdominal ganglia from Aplysia californica are dissected and used for experiments.[1]

  • Perfusion : Peptides are arterially perfused through the ganglion.[1] The presence of protease inhibitors in the perfusate can be used to study the stability and potency of the peptides.[1]

  • Recording : Intracellular recordings from identified neurons (e.g., LUQ neurons, bag cells) are performed to measure changes in membrane potential, conductance, and firing rate.[1][8] Extracellular electrodes can be used to monitor the activity of the entire bag cell cluster.[1]

Peptide Release and Detection
  • Stimulation : A bag cell burst discharge is elicited, and the releasate (perfusate and superfusate) is collected.[1]

  • Analysis : The releasate is analyzed for the presence of α-BCP peptides using techniques like high-pressure liquid chromatography (HPLC).[3] Mass spectrometry can also be used to identify and quantify released peptides.[9]

Cell Culture and cAMP Measurement
  • Cell Culture : Isolated bag cell neurons can be maintained in cell culture for immunohistochemical staining and electrophysiological studies on individual cells.[7]

  • cAMP Assay : The levels of cAMP in bag cell clusters can be measured in response to α-BCP application, often in the presence of phosphodiesterase inhibitors to prevent cAMP degradation.[7]

The following diagram illustrates a general experimental workflow for studying the effects of α-BCP.

G Experimental Workflow for a-BCP Studies cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Analysis Ganglion Dissect Aplysia Abdominal Ganglion Perfusion Arterial Perfusion of a-BCP Ganglion->Perfusion Stimulation Elicit Bag Cell Burst Discharge Ganglion->Stimulation Culture Isolate and Culture Bag Cell Neurons Direct_App Direct Application of a-BCP to Cultured Neurons Culture->Direct_App Immuno Immunohistochemistry Culture->Immuno Electro Electrophysiology (Intra/Extracellular) Perfusion->Electro HPLC_MS HPLC / Mass Spec of Releasate Stimulation->HPLC_MS Direct_App->Electro cAMP_Assay cAMP Measurement Direct_App->cAMP_Assay

Caption: General experimental workflow for studying α-BCP.

Conclusion and Future Directions

α-Bag Cell Peptide (1-7) is a potent neuromodulator that plays a significant role in the neuronal circuitry of Aplysia. Its inhibitory action on specific target neurons, coupled with its excitatory feedback on the releasing neurons, highlights the complexity of neuropeptide signaling. The elucidation of its mechanisms of action provides valuable insights into how neuropeptides can orchestrate complex physiological processes.

For drug development professionals, the study of α-BCP(1-7) and its receptors could offer novel targets for the development of therapeutics that modulate neuronal activity. Further research is warranted to identify the specific receptors for α-BCP on LUQ neurons and to fully characterize the downstream signaling cascades involved in both its inhibitory and excitatory actions. Understanding the structure-activity relationship of different α-BCP fragments could also inform the design of potent and selective synthetic analogs.

References

Unraveling the Excitatory Role of α-Bag Cell Peptide (1-7) on Bag Cell Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the excitatory effects of α-Bag Cell Peptide (1-7) (α-BCP(1-7)) on the neuroendocrine bag cell neurons of Aplysia californica. While α-BCP peptides are primarily recognized for their auto-inhibitory role in terminating the prolonged afterdischarge associated with egg-laying behavior, their initial interaction with bag cell neurons involves a distinct excitatory phase characterized by membrane depolarization. This document, intended for researchers, scientists, and drug development professionals, delves into the quantitative data, experimental methodologies, and underlying signaling pathways of this phenomenon.

Core Findings: A Dual Role in Neuronal Excitability

α-Bag Cell Peptide (1-7) is a seven-residue neuropeptide that, along with its longer forms, α-BCP(1-8) and α-BCP(1-9), is released by the bag cell neurons themselves. While the overarching effect of these peptides is the cessation of the neuronal afterdischarge, the initial response to α-BCP(1-7) application is a slow depolarization of the bag cell membrane.[1] This excitatory potential is a critical component of a complex feedback mechanism. The peptide acts on autoreceptors on the bag cell neurons, initiating a signaling cascade that modulates multiple ion channels, ultimately leading to the termination of repetitive firing.[2]

Quantitative Analysis of α-BCP(1-7) Effects

The excitatory and subsequent inhibitory actions of α-BCP are concentration-dependent. The following table summarizes the key quantitative data available from published studies.

ParameterPeptideConcentrationObserved Effect on Bag Cell NeuronsReference
Membrane Potential α-BCP(1-7)> 1 nMSlow depolarization, followed by inhibition of ongoing afterdischarge.[1][2]
Potassium Currents α-BCP> 1 nMEnhancement of an inwardly rectifying potassium current (activated at potentials more negative than -40 mV).[2]
α-BCP> 1 nMAttenuation of the forskolin-induced reduction of delayed voltage-dependent outward potassium currents.[2]
Second Messenger α-BCP> 1 nMSignificant reduction of basal and forskolin-stimulated cAMP levels.[2]

Signaling Pathway of α-BCP(1-7) Autoregulation

The excitatory and subsequent inhibitory effects of α-BCP(1-7) on bag cell neurons are mediated through a G-protein coupled autoreceptor. The binding of α-BCP(1-7) to its receptor is proposed to activate an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has a dual effect on potassium channels: it leads to the enhancement of an inwardly rectifying K+ current and counteracts the cAMP-dependent reduction of a delayed outward K+ current. This complex interplay of ion channel modulation underlies the initial depolarization and subsequent termination of the afterdischarge.

aBCP_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Electrophysiological Effects aBCP α-BCP(1-7) receptor α-BCP Autoreceptor (GPCR) aBCP->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac k_inward Inwardly Rectifying K+ Channel camp->k_inward Enhances (via reduced cAMP) k_delayed Delayed Outward K+ Channel camp->k_delayed Reduces (Inhibited by α-BCP) depolarization Initial Slow Depolarization k_inward->depolarization inhibition Termination of Afterdischarge k_delayed->inhibition

Caption: Signaling pathway of α-BCP(1-7) in bag cell neurons.

Experimental Protocols

The following provides a generalized methodology for the electrophysiological investigation of α-BCP(1-7) effects on Aplysia bag cell neurons.

Preparation of Aplysia Abdominal Ganglion
  • Anesthetize an adult Aplysia californica by injecting an isotonic MgCl2 solution (approximately 30-35% of the animal's body weight).

  • Dissect the abdominal ganglion and place it in a recording chamber continuously perfused with artificial seawater (ASW) at a constant temperature (e.g., 14-16°C).

  • The composition of ASW should be (in mM): 460 NaCl, 10 KCl, 11 CaCl2, 55 MgCl2, and 10 HEPES, with the pH adjusted to 7.6.

  • For intracellular recordings, the connective tissue sheath of the ganglion may be partially or fully removed using fine forceps and scissors to allow for electrode penetration.

Electrophysiological Recording
  • Intracellular Recording:

    • Pull glass microelectrodes to a resistance of 5-15 MΩ and fill with 2 M potassium acetate (B1210297) or 3 M KCl.

    • Impale individual bag cell neurons under visual guidance using a microscope and micromanipulator.

    • Record membrane potential and firing activity using a suitable amplifier and data acquisition system.

  • Voltage-Clamp Recording:

    • For detailed analysis of ionic currents, a two-electrode voltage-clamp configuration is optimal for the large bag cell neurons.

    • One electrode is used to measure membrane potential, and the second injects current to clamp the voltage at a desired level.

    • Specific voltage protocols are applied to isolate and study the kinetics and voltage-dependence of different potassium currents.

Peptide Application
  • Dissolve synthetic α-BCP(1-7) in ASW to the desired final concentrations.

  • Apply the peptide to the ganglion via the perfusion system to ensure uniform and rapid exposure.

  • To study dose-response relationships, apply a range of concentrations in an ascending order, with washout periods in between to allow for recovery.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_recording_setup Recording Setup cluster_experiment Experiment cluster_analysis Data Analysis anesthesia Anesthetize Aplysia (Isotonic MgCl2) dissection Dissect Abdominal Ganglion anesthesia->dissection desheathing Desheath Ganglion dissection->desheathing chamber Place Ganglion in Recording Chamber (Perfused ASW) desheathing->chamber electrodes Prepare & Position Microelectrodes chamber->electrodes impale Impale Bag Cell Neuron electrodes->impale baseline Record Baseline Activity impale->baseline application Apply α-BCP(1-7) (via Perfusion) baseline->application recording Record Membrane Potential &/or Ionic Currents application->recording washout Washout with ASW recording->washout measure Measure Depolarization Amplitude & Duration recording->measure iv_curve Generate I-V Curves (Voltage-Clamp Data) recording->iv_curve washout->application Repeat for different concentrations dose_response Construct Dose-Response Curve measure->dose_response iv_curve->dose_response

Caption: Workflow for electrophysiological analysis of α-BCP(1-7) effects.

Conclusion and Future Directions

The excitatory depolarization induced by α-BCP(1-7) on bag cell neurons represents a key initial step in a complex auto-regulatory feedback loop. Understanding the precise mechanisms of this excitatory phase is crucial for a complete picture of the modulation of neuronal excitability and neuropeptide release. For drug development professionals, the autoreceptors for α-BCP peptides on these neuroendocrine cells may represent a novel target for modulating peptidergic systems.

Future research should focus on obtaining more detailed quantitative data, including precise dose-response curves for the depolarizing effect of α-BCP(1-7) and a more in-depth characterization of the modulated ion channels using techniques such as patch-clamp analysis on isolated bag cell neurons. Furthermore, the identification and characterization of the specific G-protein coupled receptor for α-BCP would provide a more complete understanding of this intricate signaling pathway.

References

An In-depth Technical Guide to α-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bag Cell Peptide (1-7) (α-BCP(1-7)) is a crucial neuropeptide fragment derived from the N-terminus of the larger α-Bag Cell Peptide. Primarily studied in the marine mollusk Aplysia californica, this heptapeptide (B1575542) plays a significant role as a neurotransmitter, modulating neuronal activity within the abdominal ganglion. This technical guide provides a comprehensive overview of the molecular and functional characteristics of α-BCP(1-7), including its physicochemical properties, its role in neuronal signaling, and detailed experimental protocols for its study.

Physicochemical Properties

α-Bag Cell Peptide (1-7) is a heptapeptide with a defined molecular structure and weight. The quantitative data for this peptide are summarized in the table below.

PropertyValue
Molecular Formula C44H67N13O9[1][2][3]
Molecular Weight 922.08 g/mol [1][2][3]
Amino Acid Sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr[3]
One-Letter Sequence APRLRFY[3]
CAS Number 87549-54-0[2]

Biological Function and Signaling

α-BCP(1-7) is a key signaling molecule in the neuroendocrine system of Aplysia. It is one of several peptides processed from a common precursor protein that also yields egg-laying hormone (ELH) and other bag cell peptides.[4] The primary functions of α-BCP(1-7) involve the regulation of neuronal excitability.

Neuronal Inhibition

α-BCP(1-7) is known to inhibit the firing of left upper quadrant (LUQ) neurons in the abdominal ganglion of Aplysia.[1][2] This inhibitory action is believed to be a crucial part of the coordinated neuronal activity that governs complex behaviors. The peptide acts directly on these neurons, causing a change in their membrane conductance.[4]

Neuronal Depolarization

In contrast to its effect on LUQ neurons, α-BCP(1-7) causes depolarization of the bag cell neurons themselves.[1][2] This suggests a feedback mechanism where the peptide can influence the activity of the very cells that release its precursor.

The precise signaling pathway initiated by α-BCP(1-7) is an area of ongoing research. It is hypothesized to bind to a specific, yet to be fully characterized, G-protein coupled receptor on the target neuron's membrane. This interaction likely triggers a second messenger cascade, leading to the modulation of ion channel activity and the resulting change in membrane potential.

G Hypothesized Signaling Pathway of α-BCP(1-7) aBCP α-BCP(1-7) Receptor GPCR aBCP->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PK Protein Kinase Second_Messenger->PK Activates Ion_Channel Ion Channel PK->Ion_Channel Phosphorylates Response Neuronal Response (Inhibition or Depolarization) Ion_Channel->Response Modulates

Hypothesized signaling cascade of α-BCP(1-7).

Experimental Protocols

The study of α-BCP(1-7) involves a combination of neurophysiological and biochemical techniques. Below are detailed methodologies for key experiments.

Preparation of Aplysia Ganglia
  • Anesthetization: Anesthetize an adult Aplysia californica by injecting an isotonic MgCl2 solution (approximately 30-35% of the animal's body weight).

  • Dissection: Dissect the abdominal ganglion from the anesthetized animal.

  • Desheathing: To facilitate electrode access to individual neurons, the ganglion is treated with a protease (e.g., dispase) to enzymatically remove the connective tissue sheath. The duration and concentration of protease treatment should be optimized based on the size and age of the animal.

  • Washing: Thoroughly wash the desheathed ganglion with artificial seawater (ASW) to remove the protease.

Electrophysiological Recording of LUQ Neuron Activity

This protocol is designed to measure the effect of α-BCP(1-7) on the membrane potential of Left Upper Quadrant (LUQ) neurons.

  • Ganglion Preparation: Prepare the abdominal ganglion as described in section 3.1.

  • Mounting: Pin the desheathed ganglion to the bottom of a recording chamber continuously perfused with ASW.

  • Neuron Identification: Identify LUQ neurons based on their size and location within the ganglion.

  • Intracellular Recording: Carefully impale a target LUQ neuron with a glass microelectrode filled with a suitable electrolyte (e.g., 3 M KCl).

  • Baseline Recording: Record the resting membrane potential and any spontaneous activity of the neuron.

  • Peptide Application: Perfuse the recording chamber with ASW containing a known concentration of synthetic α-BCP(1-7).

  • Data Acquisition: Record the changes in membrane potential and firing rate of the LUQ neuron in response to the peptide application.

  • Washout: Perfuse the chamber with normal ASW to wash out the peptide and observe any recovery of neuronal activity to baseline levels.

G Workflow for Electrophysiological Recording cluster_prep Ganglion Preparation cluster_recording Recording Protocol Anesthetize Anesthetize Aplysia Dissect Dissect Ganglion Anesthetize->Dissect Desheath Desheath Ganglion Dissect->Desheath Mount Mount in Chamber Desheath->Mount Record_Baseline Record Baseline Activity Mount->Record_Baseline Apply_Peptide Apply α-BCP(1-7) Record_Baseline->Apply_Peptide Record_Response Record Response Apply_Peptide->Record_Response Washout Washout Record_Response->Washout

Experimental workflow for electrophysiology.
Peptide Extraction and Analysis

This protocol outlines the general steps for extracting and identifying neuropeptides from neuronal tissue.

  • Tissue Homogenization: Homogenize dissected ganglia in an acidic extraction solution (e.g., 80% acetone (B3395972) with 0.1% trifluoroacetic acid) to precipitate proteins and extract peptides.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Solid-Phase Extraction: Pass the supernatant containing the peptides through a C18 solid-phase extraction column to desalt and concentrate the peptides.

  • Elution: Elute the bound peptides from the C18 column using a high-organic solvent solution (e.g., 60% methanol (B129727) with 0.1% TFA).

  • High-Performance Liquid Chromatography (HPLC): Separate the peptide mixture using reverse-phase HPLC to isolate individual peptides.

  • Mass Spectrometry (MS): Analyze the purified fractions using mass spectrometry (e.g., MALDI-TOF MS) to determine the molecular weights of the peptides and confirm their identity by fragmentation analysis (MS/MS).

Conclusion

α-Bag Cell Peptide (1-7) is a multifaceted neuropeptide with significant modulatory effects on neuronal activity in Aplysia. Its dual action of inhibiting certain neurons while exciting others highlights the complexity of neptidergic signaling in regulating neural circuits. Further research into its specific receptor and downstream signaling pathways will provide a more complete understanding of its physiological role and may offer insights into the fundamental principles of neuromodulation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the function of this and other neuropeptides.

References

a-Bag Cell Peptide (1-7) CAS registry number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to α-Bag Cell Peptide (1-7)

CAS Registry Number: 87549-54-0

Introduction

α-Bag Cell Peptide (1-7) (α-BCP(1-7)) is a neuropeptide fragment derived from the N-terminus of the larger α-Bag Cell Peptide. It plays a significant role as a neurotransmitter in the marine mollusk Aplysia. This peptide is known for its inhibitory effects on specific neurons and its involvement in the modulation of the neuroendocrine bag cells, which control egg-laying behavior. This guide provides a comprehensive overview of α-BCP(1-7), including its chemical properties, biological activity, and the experimental methodologies used to study its function.

Chemical and Physical Properties

PropertyValueReference
CAS Registry Number 87549-54-0[1]
Molecular Formula C44H67N13O9
Molecular Weight 922.08 g/mol
Amino Acid Sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr[1]
One-Letter Sequence APRLRFY

Biological Activity and Significance

α-BCP(1-7) is a potent neuromodulator in the abdominal ganglion of Aplysia. Its primary recognized function is the inhibition of the left upper quadrant (LUQ) neurons.[1][2] The peptide is generated through the proteolytic processing of a larger precursor protein that also encodes for other neuroactive peptides, including the egg-laying hormone (ELH).[3] This co-localization and differential processing allow for a complex and nuanced regulation of neuronal circuits.

Quantitative Biological Data

The bioactivity of α-BCP(1-7) has been quantified by comparing its inhibitory potency on LUQ neurons to its parent peptide, α-BCP(1-9).

PeptideRelative Potency (Inhibition of LUQ Neurons)Reference
α-BCP(1-9)1x[3][4]
α-BCP(1-8)30x[3]
α-BCP(1-7) 10x [3][4]

Experimental Protocols

The study of α-BCP(1-7) involves a variety of sophisticated experimental techniques in neurobiology and biochemistry. Below are detailed methodologies for key experiments.

Intracellular Recording from Aplysia Neurons

This protocol is fundamental for assessing the electrophysiological effects of α-BCP(1-7) on target neurons.

Objective: To measure changes in membrane potential and conductance of LUQ neurons in response to the application of α-BCP(1-7).

Methodology:

  • Ganglion Preparation:

    • Anesthetize an Aplysia californica by injecting an isotonic MgCl2 solution.[5]

    • Dissect the abdominal ganglion and transfer it to a recording chamber containing artificial seawater (ASW).[5]

    • Treat the ganglion with a protease solution to soften the connective tissue sheath, followed by careful desheathing to expose the neurons.[5]

  • Electrophysiological Recording:

    • Identify the target LUQ neurons (e.g., L2, L3, L4, L6) based on their size and location within the ganglion.

    • Using a micromanipulator, impale a target neuron with a glass microelectrode filled with a conductive solution (e.g., 3 M KCl).[5]

    • Record the resting membrane potential and spontaneous activity using a suitable intracellular amplifier and data acquisition system.[5]

  • Peptide Application:

    • Prepare a stock solution of synthetic α-BCP(1-7) in ASW.

    • Apply the peptide to the ganglion via bath perfusion or pressure ejection from a micropipette positioned near the target neuron.

    • Record the resulting changes in the neuron's membrane potential and input resistance. Hyperpolarization and a decrease in input resistance are indicative of an inhibitory response.[2]

Adenylate Cyclase Activity Assay

This biochemical assay is used to determine the effect of α-BCP(1-7) on the activity of adenylate cyclase, a key enzyme in second messenger signaling.

Objective: To measure the production of cyclic AMP (cAMP) in response to α-BCP(1-7) in neuronal tissue homogenates.

Methodology:

  • Membrane Preparation:

    • Dissect abdominal ganglia from several Aplysia.

    • Homogenize the tissue in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Enzymatic Reaction:

    • Prepare reaction tubes containing the membrane preparation, ATP (the substrate for adenylate cyclase), MgCl2 (a cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add varying concentrations of α-BCP(1-7) to the experimental tubes. Include control tubes with no peptide and tubes with known activators (e.g., forskolin) and inhibitors of adenylate cyclase.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.[6][7]

  • cAMP Quantification:

    • Stop the reaction by adding a solution like trichloroacetic acid or by boiling.[6]

    • Separate the newly synthesized cAMP from the unreacted ATP using column chromatography (e.g., Dowex and alumina (B75360) columns).[6]

    • Quantify the amount of cAMP produced using a competitive binding assay with a radiolabeled cAMP tracer or a commercially available ELISA or chemiluminescent immunoassay kit.[7]

Visualizations

Experimental Workflow for Electrophysiological Analysis

G cluster_prep Ganglion Preparation cluster_record Electrophysiological Recording cluster_exp Experiment cluster_analysis Data Analysis anesthetize Anesthetize Aplysia (MgCl2 injection) dissect Dissect Abdominal Ganglion anesthetize->dissect protease Protease Treatment dissect->protease desheath Desheath Ganglion protease->desheath identify Identify LUQ Neuron desheath->identify impale Impale Neuron with Microelectrode identify->impale record_base Record Baseline Activity impale->record_base apply_peptide Apply α-BCP(1-7) record_base->apply_peptide record_response Record Post-Peptide Activity apply_peptide->record_response analyze Analyze Changes in Membrane Potential & Conductance record_response->analyze

Caption: Workflow for assessing the electrophysiological effects of α-BCP(1-7).

Signaling Pathway of α-Bag Cell Peptide (1-7)

G aBCP α-BCP(1-7) receptor GPCR aBCP->receptor Binds g_protein G-protein (Gi/Gs) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Modulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ion_channel Ion Channel pka->ion_channel Phosphorylates inhibition Neuronal Inhibition ion_channel->inhibition Leads to

Caption: Proposed signaling cascade for α-BCP(1-7) in Aplysia neurons.

References

An In-depth Technical Guide on α-Bag Cell Peptide (1-7) and its Relation to Egg-Laying Hormone (ELH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine mollusk Aplysia californica serves as a valuable model organism for neurobiological research, offering a relatively simple and well-characterized nervous system to study the molecular underpinnings of behavior. A key behavior in Aplysia is egg-laying, a complex process orchestrated by a suite of neuropeptides. Among these, the Egg-Laying Hormone (ELH) has long been recognized as a primary actor. However, the regulation of this behavior is more intricate, involving a multitransmitter system where other co-packaged and co-released peptides play crucial modulatory roles. This technical guide focuses on one such peptide, α-Bag Cell Peptide (1-7) (α-BCP(1-7)), and its multifaceted relationship with ELH.

Both ELH and the α-Bag Cell Peptides (α-BCPs) are derived from a common prohormone, the ELH/BCP precursor protein, which is expressed in the neurosecretory bag cell neurons of the abdominal ganglion.[1] While ELH is known for its excitatory effects on various neurons to orchestrate the egg-laying cascade, the α-BCPs, including the potent heptapeptide (B1575542) fragment α-BCP(1-7), exert distinct, often inhibitory, actions.[2][3] This guide will provide a comprehensive overview of the current understanding of α-BCP(1-7), its quantitative effects, the experimental methodologies used to study it, and its role within the broader signaling network that governs Aplysia reproduction.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the activity of α-Bag Cell Peptides.

Table 1: Relative Potency of α-BCP Fragments on Left Upper Quadrant (LUQ) Neuron Inhibition

Peptide FragmentRelative PotencyReference
α-BCP(1-9)1[2][4]
α-BCP(1-8)30[2][3]
α-BCP(1-7)10[2][3]

Relative potency is based on the ability to induce hyperpolarization in LUQ neurons.

Table 2: Effects of α-BCP on Bag Cell Neuron Activity

PeptideConcentrationEffectReference
α-BCP (all forms)1 µMPremature termination of an ongoing bag cell discharge[5]
α-BCP> 1 nMInhibition of ongoing bag cell discharge[5]
α-BCP(1-7)Not specifiedSlow depolarization of bag cells[2][4]

Signaling Pathways

The interplay between α-BCP and ELH is a classic example of a multitransmitter system where peptides derived from a single precursor can have divergent and even opposing effects.

α-Bag Cell Peptide Signaling

α-BCP acts on at least two distinct targets: the left upper quadrant (LUQ) neurons and the bag cell neurons themselves (autoregulation).

  • Inhibition of LUQ Neurons: α-BCP, particularly the more potent fragments α-BCP(1-8) and α-BCP(1-7), causes hyperpolarization of the LUQ neurons.[2][3][4] This inhibitory action is thought to suppress behaviors that are incompatible with egg-laying. The specific receptor and downstream signaling cascade in LUQ neurons are yet to be fully elucidated but likely involve a G-protein coupled receptor (GPCR) leading to the opening of potassium channels.

  • Autoregulation of Bag Cell Neurons: α-BCP exhibits a complex, concentration-dependent effect on the bag cells from which it is released.

    • Inhibition of Discharge: At concentrations greater than 1 nM, α-BCP can prematurely terminate an ongoing bag cell discharge.[5] This is achieved, in part, by reducing both basal and forskolin-stimulated levels of cyclic AMP (cAMP) and by enhancing an inwardly rectifying potassium current.[5] This suggests an autoreceptor-mediated negative feedback mechanism.

    • Slow Depolarization: Paradoxically, α-BCP(1-7) has also been shown to cause a slow depolarization of the bag cells, an effect that could contribute to the initiation or maintenance of the bag cell discharge.[2][4] This suggests the presence of different autoreceptors or concentration-dependent coupling to different signaling pathways.

aBCP_Signaling aBCP_release aBCP_release LUQ_Receptor LUQ_Receptor aBCP_release->LUQ_Receptor α-BCP

Egg-Laying Hormone Signaling

ELH is the primary effector of the egg-laying behavioral program. Upon its release from the bag cells, it acts on various neuronal and non-neuronal targets.

  • Neuronal Excitation: ELH induces or augments repetitive firing in several identified neurons, including those in the abdominal ganglion (e.g., motoneuron B16 and LB/LC neurons) and other central ganglia.[6][7][8] This excitation is mediated by the modulation of multiple ionic currents:

    • An increase in a voltage-dependent slow inward current carried by Na+.[6]

    • A Ca2+-sensitive inward current.[8]

    • Modulation of an inwardly rectifying K+ current.[8]

  • Induction of Ovulation: ELH acts directly on the ovotestis to induce the release of eggs.[9]

The ELH receptor is presumed to be a GPCR, and its activation leads to the modulation of these ion channels, likely through second messenger systems, although the complete cascade remains to be fully detailed.

ELH_Signaling cluster_BagCell_Release Bag Cell Neuron ELH_release ELH Release ELH_Receptor ELH_Receptor ELH_release->ELH_Receptor ELH Ovotestis_Receptor Ovotestis_Receptor ELH_release->Ovotestis_Receptor ELH

Experimental Protocols

Studying the effects of α-BCP(1-7) and ELH requires a combination of neurophysiological, biochemical, and molecular techniques. Below are detailed methodologies for key experiments.

Peptide Extraction and Purification from Bag Cell Clusters
  • Dissection: Anesthetize Aplysia californica by injecting isotonic MgCl₂. Dissect the abdominal ganglion and surgically remove the bag cell clusters.

  • Homogenization: Homogenize the collected bag cell clusters in an acidic extraction solution (e.g., 2 M acetic acid) to inactivate endogenous proteases.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris.

  • Gel Filtration Chromatography: Apply the supernatant to a gel filtration column (e.g., Sephadex G-50) to separate peptides based on size.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fractions containing the peptides of interest using RP-HPLC with a C18 column and a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.

  • Peptide Identification: Collect fractions and identify those containing α-BCP and ELH using techniques such as amino acid analysis, mass spectrometry (e.g., MALDI-TOF), and bioassays.[10]

Intracellular Recording from Aplysia Neurons
  • Ganglion Preparation: Dissect the abdominal ganglion and pin it in a recording chamber perfused with artificial seawater (ASW).

  • Desheathing: Carefully remove the connective tissue sheath overlying the neurons of interest (e.g., LUQ neurons or bag cells) using fine forceps.

  • Electrode Impalement: Pull sharp glass microelectrodes and fill them with a suitable electrolyte solution (e.g., 3 M KCl). Advance the microelectrode into the soma of the target neuron.

  • Recording: Use a high-impedance amplifier to record the membrane potential and electrical activity of the neuron.

  • Peptide Application: Perfuse the ganglion with ASW containing a known concentration of synthetic α-BCP(1-7) or ELH and record the changes in membrane potential and firing rate.

Quantification of Neuropeptide Release
  • Ganglion Incubation: Place an isolated abdominal ganglion in a chamber with a small volume of ASW.

  • Stimulation: Stimulate the bag cells to induce a discharge, either electrically via suction electrodes on the pleurovisceral connectives or by applying a chemical stimulus (e.g., high potassium ASW).

  • Sample Collection: Collect the bathing medium at specific time points before, during, and after the bag cell discharge.

  • Analysis: Quantify the amount of released α-BCP and ELH in the collected samples using techniques such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Requires specific antibodies for each peptide.

    • RP-HPLC with UV detection: For quantification of known peptide standards.

    • Mass Spectrometry: Provides high sensitivity and specificity for peptide identification and quantification.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments designed to investigate the roles of α-BCP(1-7) and ELH.

Experimental_Workflow_Physiology start Start: Investigate Physiological Effects dissect Dissect Abdominal Ganglion start->dissect record Perform Intracellular Recording (e.g., from LUQ or Bag Cell Neuron) dissect->record apply_peptide Apply Synthetic α-BCP(1-7) or ELH record->apply_peptide measure Measure Changes in: - Membrane Potential - Firing Rate - Ionic Currents apply_peptide->measure analyze Analyze Dose-Response Relationship measure->analyze end End: Characterize Physiological Role analyze->end

Experimental_Workflow_Release start Start: Quantify Neuropeptide Release dissect Isolate Abdominal Ganglion start->dissect stimulate Stimulate Bag Cell Discharge (Electrical or Chemical) dissect->stimulate collect Collect Perfusate at Timed Intervals stimulate->collect extract Extract and Purify Peptides (e.g., SPE, HPLC) collect->extract quantify Quantify α-BCP and ELH (e.g., Mass Spectrometry, ELISA) extract->quantify end End: Determine Release Profile quantify->end

Conclusion

α-Bag Cell Peptide (1-7) is a critical component of the multitransmitter system that governs egg-laying behavior in Aplysia. While ELH acts as the primary excitatory hormone, α-BCP(1-7) and its related fragments provide a layer of nuanced control through both inhibitory actions on specific neurons and complex autoregulatory feedback on the bag cells themselves. The differential processing of the ELH/BCP prohormone to yield peptides with distinct and sometimes opposing functions highlights the sophisticated molecular strategies employed by the nervous system to generate complex behaviors.

For researchers and drug development professionals, this system offers a tractable model to explore fundamental principles of neuropeptide signaling, processing, and function. Further research is needed to fully characterize the receptors for α-BCP and ELH and to delineate their complete intracellular signaling cascades. Such studies will not only deepen our understanding of reproductive behavior in Aplysia but may also provide insights into the roles of co-transmitted neuropeptides in more complex nervous systems, including those of vertebrates. The detailed protocols and workflows provided in this guide offer a solid foundation for pursuing these exciting avenues of research.

References

α-Bag Cell Peptide (1-7): A Technical Guide to its Biological Significance in Marine Mollusks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of α-Bag Cell Peptide (1-7) [α-BCP(1-7)], a key neuropeptide in the neuroendocrine system of the marine mollusk, Aplysia californica. α-BCP(1-7) is a seven-amino-acid peptide (Ala-Pro-Arg-Leu-Arg-Phe-Tyr) derived from a larger precursor protein that also encodes the egg-laying hormone (ELH).[1][2] This guide details the dual functionality of α-BCP(1-7) as both an inhibitory neurotransmitter acting on specific central neurons and an autoexcitatory modulator of the bag cell neurons themselves. We present a compilation of quantitative data on its potency and physiological effects, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating molluscan neurobiology and for professionals in drug development exploring neuropeptide-based therapeutic strategies.

Introduction: The Bag Cell System and α-BCP(1-7)

The neuroendocrine bag cells of Aplysia californica are a cluster of neurons that control egg-laying and its associated behaviors through the coordinated release of a suite of bioactive peptides.[3][4] These peptides are derived from a common precursor protein, and their differential processing and release allow for a complex and nuanced regulation of reproductive physiology.[1] While the egg-laying hormone (ELH) is the most well-known product of this system, a family of smaller peptides, the α-Bag Cell Peptides (α-BCPs), play crucial modulatory roles.

α-BCP(1-7) is a C-terminally truncated form of α-BCP(1-9) and is one of the neuroactive forms of α-BCP found in bag cell extracts.[1] It has been identified as a key player in the intricate orchestration of egg-laying behavior, acting as a neurotransmitter with specific targets within the abdominal ganglion.[5] The bag cells are considered a multitransmitter system, utilizing both ELH and α-BCPs to elicit a range of excitatory and inhibitory responses.[1][5]

Biological Significance of α-BCP(1-7)

The primary biological roles of α-BCP(1-7) are twofold: the inhibition of specific neurons in the abdominal ganglion and the autoexcitation of the bag cells.

Inhibition of Left Upper Quadrant (LUQ) Neurons

A key function of α-BCP(1-7) is the inhibition of a group of neurons known as the left upper quadrant (LUQ) neurons (cells L2, L3, L4, and L6) in the abdominal ganglion.[6] This inhibitory action is characterized by a hyperpolarization of the neuronal membrane and a decrease in spontaneous firing rate.[7] This effect is rapid in onset and is thought to contribute to the suppression of behaviors that are incompatible with egg-laying. The inhibitory action of α-BCP on its targets has a more rapid onset and a shorter duration than the excitatory actions of ELH.[5]

Autoexcitation of Bag Cells

In addition to its inhibitory effects on other neurons, α-BCP(1-7) also acts on the bag cells themselves, producing a slow depolarization.[2] This autoexcitatory feedback loop is believed to contribute to the prolonged, synchronous firing of the bag cell cluster known as the "afterdischarge," which is necessary for the sustained release of egg-laying hormones.

Quantitative Data

While precise dose-response curves with EC50 and IC50 values for α-BCP(1-7) are not extensively detailed in the available literature, a significant amount of comparative and qualitative data exists. The following tables summarize the known quantitative and semi-quantitative information regarding the potency and effects of α-BCP(1-7).

PeptideRelative Potency (Inhibition of LUQ Neurons)Reference
α-BCP(1-7)10[2][5]
α-BCP(1-8)30[5]
α-BCP(1-9)1[2][5]
Table 1: Relative Potency of α-BCP Fragments on LUQ Neuron Inhibition. The potencies are relative to α-BCP(1-9).
ParameterObservationConcentration of α-BCP(1-7)Reference
Inhibition of LUQ neuron firing rateStrong inhibition0.3 µM (in the presence of protease inhibitors)[7]
No effect1.0 µM (in the absence of protease inhibitors)[7]
Complete inhibition of L6 neuron0.1 µM[7]
Depolarization of Bag CellsSlow depolarizationNot specified[2]
Table 2: Observed Effects of α-BCP(1-7) at Different Concentrations.

Signaling Pathway

The signaling pathway for α-BCP(1-7) is not fully elucidated, but evidence points towards the involvement of G-protein coupled receptors (GPCRs) and the modulation of second messenger systems.

Receptor and G-Protein Coupling

The actions of α-BCP(1-7) are mediated by specific receptors on the surface of target neurons. While the receptor has not been cloned and definitively identified, functional studies strongly suggest it is a GPCR. This is supported by the finding that both stimulation and inhibition of adenylyl cyclase by α-BCP(1-7) require GTP, implicating the involvement of stimulatory (Gs) and inhibitory (Gi) G-proteins.[8]

Second Messenger System

α-BCP(1-7) exhibits a complex, temperature-dependent effect on the second messenger cyclic AMP (cAMP). In membrane preparations from the bag cell clusters, α-BCP(1-7) stimulates adenylyl cyclase at 30°C and inhibits it at 15°C.[8] This modulation of cAMP levels likely plays a crucial role in the peptide's effects on neuronal excitability. The inhibition of adenylyl cyclase by α-BCP(1-7) can be blocked by pertussis toxin, further supporting the involvement of a Gi protein.[8]

Effector Ion Channels

The downstream effects of α-BCP(1-7) signaling manifest as changes in ion channel activity. In LUQ neurons, α-BCP(1-7) produces an increase in membrane conductance, leading to hyperpolarization.[9] In the bag cells, one of the effects of α-BCP is the enhancement of an inwardly rectifying potassium current.

aBCP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space aBCP α-BCP(1-7) receptor α-BCP Receptor (putative GPCR) aBCP->receptor Binding g_protein G-protein (Gs/Gi) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Modulation (Temp-dependent) k_channel K+ Channel g_protein->k_channel Modulation camp cAMP ac->camp Synthesis response Cellular Response (Inhibition or Excitation) k_channel->response camp->response atp ATP atp->ac

α-BCP(1-7) Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the key experiments used to characterize the biological significance of α-BCP(1-7) in Aplysia californica.

Preparation of Aplysia Abdominal Ganglion
  • Anesthetization: Anesthetize an adult Aplysia californica (150-250 g) by injecting an isotonic MgCl2 solution (380 mM) equivalent to approximately 30-50% of the animal's body weight into the hemocoel.

  • Dissection: Pin the anesthetized animal to a dissecting dish and make a longitudinal incision to expose the abdominal ganglion.

  • Isolation: Carefully dissect the abdominal ganglion, leaving attached the connectives and peripheral nerves for stimulation and recording.

  • Desheathing: For intracellular recordings, the connective tissue sheath overlying the ganglion must be partially or fully removed. This is typically achieved by a brief enzymatic digestion (e.g., with protease) followed by mechanical removal using fine forceps under a dissecting microscope.[10]

  • Perfusion: Place the desheathed ganglion in a recording chamber continuously perfused with artificial seawater (ASW) at a constant temperature (e.g., 15°C).

Electrophysiological Recording
  • Intracellular Recording:

    • Pull glass microelectrodes and fill them with a suitable electrolyte solution (e.g., 3 M KCl).

    • Using a micromanipulator, impale the soma of an identified LUQ neuron or a bag cell neuron.

    • Record the resting membrane potential and spontaneous firing activity using a high-impedance amplifier.

  • Extracellular Recording:

    • Place a suction electrode over a nerve or connective to record compound action potentials from the bag cell population.

  • Peptide Application:

    • Introduce α-BCP(1-7) into the perfusion bath at known concentrations.

    • Alternatively, for localized application, use a picospritzer to eject the peptide from a micropipette positioned near the target neuron.

Experimental_Workflow cluster_preparation Ganglion Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis anesthetize Anesthetize Aplysia dissect Dissect Abdominal Ganglion anesthetize->dissect desheath Desheath Ganglion dissect->desheath mount Mount in Recording Chamber desheath->mount impale Impale Neuron with Microelectrode mount->impale record_baseline Record Baseline Activity impale->record_baseline perfuse_peptide Perfuse α-BCP(1-7) record_baseline->perfuse_peptide record_response Record Neuronal Response perfuse_peptide->record_response washout Washout record_response->washout analyze Analyze Changes in: - Membrane Potential - Firing Rate - Conductance washout->analyze

General Workflow for Electrophysiological Experiments
Analysis of Peptide Release

  • Stimulation of Bag Cells: Induce an afterdischarge in the bag cells by brief electrical stimulation of an afferent nerve.

  • Collection of Perfusate: Collect the perfusate from the recording chamber before, during, and after the afterdischarge. The inclusion of protease inhibitors in the collection medium is crucial to prevent the degradation of released peptides.[7]

  • High-Performance Liquid Chromatography (HPLC):

    • Concentrate the collected perfusate samples.

    • Separate the peptides using reverse-phase HPLC.

    • Monitor the elution profile by UV absorbance.

  • Mass Spectrometry (MS):

    • Collect fractions from the HPLC corresponding to peptide peaks.

    • Analyze the fractions by mass spectrometry to identify α-BCP(1-7) and its metabolites based on their mass-to-charge ratio.

Conclusion

α-Bag Cell Peptide (1-7) is a multifaceted neuropeptide that plays a critical role in the neural circuitry governing egg-laying behavior in Aplysia californica. Its dual action as an inhibitor of LUQ neurons and an autoexcitor of bag cells highlights the sophisticated control mechanisms employed by this neuroendocrine system. While the broad strokes of its biological significance and signaling pathway are understood, further research is needed to identify its specific receptor and fully delineate the downstream signaling cascades. The experimental protocols outlined in this guide provide a foundation for future investigations into this and other neuropeptide systems. A deeper understanding of α-BCP(1-7) and its mode of action will not only enhance our knowledge of molluscan neurobiology but may also provide valuable insights for the development of novel therapeutic agents targeting peptidergic signaling pathways.

References

α-Bag Cell Peptide (1-7) in the Aplysia Nervous System: A Technical Guide to Localization and Function

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the localization of α-Bag Cell Peptide (α-BCP) within the central nervous system (CNS) of the marine mollusk, Aplysia. α-BCP, along with its related fragments, is a critical neuropeptide in the neuroendocrine system that governs egg-laying and associated behaviors. This document details the known distribution of the peptide, presents key quantitative data, outlines the experimental protocols used for its localization, and illustrates its functional pathways.

Introduction to α-Bag Cell Peptides

The bag cell neurons of Aplysia are clusters of neuroendocrine cells that synthesize a precursor protein, which is processed into multiple bioactive peptides.[1] Among these are the egg-laying hormone (ELH) and a family of smaller peptides, the α-Bag Cell Peptides. α-BCP was initially identified as a nine-amino-acid peptide, α-BCP(1-9), which is subsequently cleaved by carboxypeptidases into shorter, more potent forms: α-BCP(1-8) and α-BCP(1-7).[2] In particular, α-BCP(1-8) and α-BCP(1-7) are approximately 30 and 10 times more potent, respectively, than the full α-BCP(1-9) form.[2] These peptides act as neurotransmitters, mediating inhibitory effects on specific neurons and contributing to the auto-excitatory feedback that produces the characteristic prolonged burst firing of the bag cells preceding egg-laying.[2]

Localization of α-BCP Immunoreactivity in the CNS

The primary method for determining the anatomical distribution of α-BCP has been immunohistochemistry using antibodies generated against the peptide.[3] These studies have revealed a specific and consistent pattern of labeling across several species of Aplysia, including A. californica, A. brasiliana, and A. dactylomela.[3]

The key findings on the localization of α-BCP immunoreactivity are:

  • Abdominal Ganglion: The antibodies strongly and specifically label the well-characterized bag cell neuron clusters located in the abdominal ganglion.[3] Additionally, "ectopic" bag cells, which are similar in morphology but vary in number and location, are also labeled in the abdominal ganglion.[3]

  • Pleural Ganglia: Ectopic bag cells displaying α-BCP immunoreactivity have been identified in the right pleural ganglion.[3] Neurons in the pleural ganglia that express α-BCP peptides are functionally coupled to the abdominal bag cells and are believed to be part of a descending pathway that initiates their activity.[4]

  • Cerebral Ganglion: In the cerebral ganglion, a distinct pair of bilaterally symmetrical cell clusters on the dorsal surface shows immunoreactivity.[3] Each cluster contains approximately ten cells that are smaller than the abdominal bag cells. Their processes project into the neuropil rather than the connective tissue sheath.[3]

  • Neuronal Processes and Connectives: Immunoreactive fibers and processes are observed within the neuropils of the cerebral, pleural, and pedal ganglia.[3] Labeled axons are also present in the major nerve tracts connecting the ganglia, including the cerebropedal, cerebropleural, and pleurovisceral connectives.[3]

  • Absence of Staining: Notably, no immunoreactive cell bodies have been observed in the buccal or pedal ganglia.[3]

Quantitative Distribution Data

The following table summarizes the quantitative and qualitative data on the distribution of α-BCP immunoreactive neurons in the Aplysia CNS, based on immunohistochemical studies.

Ganglion/StructureLocation of ImmunoreactivityCell Body Count (per ganglion/cluster)Notes
Abdominal Ganglion Bag Cell Clusters~200-400 cells per clusterPrimary site of synthesis and storage.[1][3]
Ectopic Bag CellsVariableSimilar in size and morphology to cluster bag cells.[3]
Pleural Ganglia Ectopic Bag Cells (Right Pleural)VariableFunctionally connected to abdominal bag cells.[3][4]
Neuropil & ConnectivesN/A (Processes only)Immunoreactive fibers present.[3]
Cerebral Ganglion Dorsal Surface Cell Clusters~10 cells per cluster (2 clusters total)Bilaterally symmetrical; smaller than bag cells.[3]
Neuropil & ConnectivesN/A (Processes only)Immunoreactive fibers present.[3]
Pedal Ganglia Neuropil & Connectives0Immunoreactive processes observed, but no cell bodies.[3]
Buccal Ganglia None Observed0No immunoreactive cell bodies or processes reported.[3]

Experimental Protocols

The localization and identification of α-BCP rely on specialized experimental techniques. Detailed methodologies for the key approaches are provided below.

Protocol 1: Whole-Mount Immunohistochemistry for Aplysia Ganglia

This protocol is a representative method for localizing neuropeptides like α-BCP in whole Aplysia ganglia, synthesized from established practices.[3][5][6]

  • Dissection and Fixation:

    • Anesthetize Aplysia by injecting an isotonic MgCl₂ solution (33-50% of body weight).

    • Dissect the desired ganglia (e.g., abdominal, cerebral, pleural) in cold artificial seawater (ASW).

    • Fix the ganglia overnight at 4°C in 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB).

  • Washing and Permeabilization:

    • Wash the fixed ganglia extensively in phosphate-buffered saline (PBS) with 0.3% Triton X-100 (PBS-T) over 24 hours with multiple changes of solution.

  • Blocking:

    • Incubate the ganglia in a blocking solution (e.g., 5-10% normal serum from the same species as the secondary antibody in PBS-T) for 4-6 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the ganglia in the primary antibody solution (e.g., rabbit anti-α-BCP) diluted in blocking solution.

    • Incubation is typically performed for 48-72 hours at 4°C with gentle agitation.

  • Washing:

    • Wash the ganglia in PBS-T for 24-48 hours with frequent solution changes to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the ganglia in a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) diluted in blocking solution.

    • Incubate for 24-48 hours at 4°C, protected from light.

  • Final Washing and Mounting:

    • Perform a final series of washes in PBS over 24 hours.

    • Dehydrate the ganglia through a graded ethanol (B145695) series (50%, 70%, 90%, 100%).

    • Clear the tissue using a clearing agent like methyl salicylate.

    • Mount the whole ganglia on a slide in a suitable mounting medium for microscopic analysis.

  • Controls:

    • Pre-absorption Control: Pre-incubate the primary antibody with an excess of the α-BCP antigen before application to the tissue. This should abolish specific staining.[3]

    • Negative Control: Omit the primary antibody during the incubation step to check for non-specific binding of the secondary antibody.

G cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_vis Visualization Dissection Ganglia Dissection Fixation Fixation (4% PFA) Dissection->Fixation Permeabilization Wash & Permeabilize (PBS-Triton) Fixation->Permeabilization Blocking Blocking (Normal Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-α-BCP) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescent-tagged) PrimaryAb->SecondaryAb Wash Final Washes SecondaryAb->Wash Dehydrate Dehydration (Ethanol) Wash->Dehydrate Clear Clearing (Methyl Salicylate) Dehydrate->Clear Mount Mounting & Imaging Clear->Mount

Figure 1: Experimental workflow for whole-mount immunohistochemistry.

Protocol 2: Single-Neuron Mass Spectrometry (MALDI-TOF)

This protocol outlines the general steps for identifying α-BCP fragments from individual Aplysia neurons using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Ganglion Preparation:

    • Dissect the ganglion of interest (e.g., abdominal) and place it in a dish containing ASW.

    • Treat the ganglion with protease to soften the connective tissue sheath.

    • Mechanically desheath the ganglion to expose the neuronal cell bodies.

  • Single-Cell Isolation:

    • Under a microscope, identify the target neuron (e.g., a bag cell).

    • Using a sharp glass micropipette, carefully isolate the individual cell body from the ganglion.

  • Sample Preparation for MALDI:

    • Transfer the isolated neuron directly onto a MALDI target plate.

    • Gently wash the cell with a minimal amount of a salt-free solution (e.g., glycerol (B35011) stabilization) to remove seawater salts that interfere with analysis, while preserving cell morphology and peptide localization.

    • Apply a small volume of a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) over the cell and allow it to co-crystallize.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra from the individual cell spot.

    • The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the peptides present in the neuron.

  • Data Interpretation:

    • Compare the observed m/z values to the theoretical masses of α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7) to confirm their presence within the single cell.

Functional Pathways and Neuronal Interactions

α-BCP plays a multifaceted role in regulating the neuronal circuits that control egg-laying behavior. It acts as both an autocrine/paracrine modulator on the bag cells themselves and as a neurotransmitter on downstream targets. The receptor for α-BCP has not been fully characterized, but its physiological effects are well-documented.

Key functional interactions include:

  • Inhibition of LUQ Neurons: α-BCP mediates the inhibition of specific neurons in the left-upper-quadrant (L2, L3, L4, L6) of the abdominal ganglion.[2] This action involves a change in membrane conductance in the target neurons.[2]

  • Bag Cell Auto-excitation: α-BCP contributes to the depolarization of the bag cells, creating a positive feedback loop that helps sustain the prolonged afterdischarge required for the mass release of egg-laying hormones.[2]

  • Descending Activation Pathway: The α-BCP-immunoreactive neurons in the pleural and cerebral ganglia are thought to be part of a descending pathway that activates the main bag cell clusters in the abdominal ganglion to initiate the entire behavioral sequence.[4][7] This connection is asymmetrical, with the pleural neurons being more effective at triggering the abdominal bag cells than the reverse.[4]

G Cerebral Cerebral Ganglion (α-BCP Cells) Pleural Pleural Ganglion (α-BCP Cells) Cerebral->Pleural Activates BagCells Bag Cells (α-BCP Synthesis/Release) Pleural->BagCells Strongly Activates Abdominal Abdominal Ganglion BagCells->Pleural Weakly Activates BagCells->BagCells Auto-depolarization (Positive Feedback) LUQ LUQ Neurons (L2, L3, L4, L6) BagCells->LUQ Inhibits

Figure 2: Functional connectivity of α-BCP-containing neurons.

// Nodes for cell bodies and processes node [shape=box, style="filled,rounded"]; CB_Cerebral [label="Cell Bodies (~20)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CB_Pleural [label="Cell Bodies (Ectopic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CB_Abdominal [label="Cell Bodies (Bag Cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

node [shape=diamond, style="filled"]; Proc_Cerebral [label="Processes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proc_Pleural [label="Processes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proc_Pedal [label="Processes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proc_Connectives [label="Processes in Connectives", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Positioning nodes CB_Cerebral -> Cerebral [style=invis]; CB_Pleural -> Pleural [style=invis]; CB_Abdominal -> Abdominal [style=invis];

Proc_Cerebral -> Cerebral [style=invis]; Proc_Pleural -> Pleural [style=invis]; Proc_Pedal -> Pedal [style=invis];

// Invisible edges for layout Cerebral -> Buccal [style=invis]; Pleural -> Pedal [style=invis]; }

References

An In-depth Technical Guide to a-Bag Cell Peptide (1-7) and the Bag Cell Multitransmitter System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine mollusk Aplysia californica has long served as a valuable model organism for neurobiological research, offering a relatively simple and accessible nervous system to study fundamental principles of neuronal communication, plasticity, and behavior. Central to many of its complex behaviors, particularly egg-laying, is the intricate signaling orchestrated by the bag cell neurons. These neurons are a prime example of a multitransmitter system, utilizing a suite of bioactive peptides derived from a common prohormone to elicit a coordinated physiological and behavioral response.[1][2][3] Among these peptides, the N-terminal fragment of α-Bag Cell Peptide, specifically α-BCP(1-7), has emerged as a key player with distinct and potent biological activities. This guide provides a comprehensive technical overview of a-BCP(1-7) and the broader bag cell multitransmitter system, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

The Bag Cell Multitransmitter System: A Symphony of Peptides

The bag cell neurons, located in two clusters in the abdominal ganglion of Aplysia, synthesize a large precursor protein from which several neuroactive peptides are cleaved.[1][2] This multitransmitter system allows for a nuanced and multifaceted regulation of neuronal activity and behavior. The primary peptides derived from this precursor include the Egg-Laying Hormone (ELH) and various Bag Cell Peptides (BCPs), such as α, β, and γ-BCP.[1][4] While ELH is primarily responsible for the long-lasting excitatory effects that trigger ovulation and egg-laying behaviors, the BCPs mediate a range of more rapid and localized neuronal modulations.[2][3]

α-BCP, a nonapeptide, and its shorter fragments, α-BCP(1-8) and α-BCP(1-7), are particularly noteworthy for their inhibitory and auto-excitatory roles.[2][4] Notably, α-BCP(1-7) is a potent inhibitor of the left upper quadrant (LUQ) neurons in the abdominal ganglion and also contributes to the depolarization of the bag cells themselves, creating a feedback loop.[3][4]

Quantitative Analysis of a-Bag Cell Peptide Activity

The biological activity of a-BCP fragments has been quantified through electrophysiological studies, revealing a structure-activity relationship where shorter fragments exhibit increased potency.

Peptide FragmentRelative Potency (vs. a-BCP(1-9))ObservationsReference
a-BCP(1-7) ~10x more potentProduces a more potent inhibition of LUQ neuron firing rate compared to the full-length peptide.[2][3][5]
a-BCP(1-8) ~30x more potentThe most potent of the three fragments in inhibiting LUQ neurons.[2][3]
a-BCP(1-9) 1x (baseline)The parent peptide from which the more active fragments are derived.[2][3]

Dose-Response of a-BCP(1-7) on LUQ Neuron Firing Rate

The inhibitory effect of a-BCP(1-7) on the firing rate of Left Upper Quadrant (LUQ) neurons is dose-dependent. The following table summarizes data extrapolated from published dose-response curves.

Concentration of a-BCP(1-7) (µM)Approximate Percentage Decrease in Mean Spike Rate
0.03~50%
0.1~80%
0.3>90% (strong inhibition)

Data is estimated from graphical representations in Sigvardt et al., 1986.[5]

Signaling Pathways of a-Bag Cell Peptide (1-7)

The actions of a-BCP(1-7) are mediated through G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messenger levels. The signaling pathway exhibits a unique temperature-dependent bifurcation, suggesting a sophisticated regulatory mechanism.

At warmer temperatures (30°C), a-BCP(1-7) stimulates adenylate cyclase, leading to an increase in cyclic AMP (cAMP). This stimulation is dependent on the presence of GTP, implicating the involvement of a stimulatory G-protein (Gs). Conversely, at cooler temperatures (15°C), a-BCP(1-7) inhibits adenylate cyclase, resulting in decreased cAMP levels. This inhibitory action is also GTP-dependent and is blocked by pertussis toxin, a classic inhibitor of inhibitory G-proteins (Gi).[1]

a-BCP(1-7) Signaling Pathway Diagram

a-BCP(1-7) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space a-BCP(1-7) a-BCP(1-7) GPCR α-BCP Receptor (GPCR) a-BCP(1-7)->GPCR Binds Gs Gs Protein GPCR->Gs Activates at 30°C Gi Gi Protein GPCR->Gi Activates at 15°C AC Adenylate Cyclase Gs->AC Stimulates Gi->AC Inhibits (Blocked by Pertussis Toxin) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Phosphorylates targets

Caption: a-BCP(1-7) signaling pathway.

Experimental Protocols

Preparation of Aplysia Abdominal Ganglia for Electrophysiology

This protocol outlines the steps for dissecting and preparing the abdominal ganglion for intracellular recordings.

Materials:

  • Aplysia californica

  • Artificial seawater (ASW): 460 mM NaCl, 10 mM KCl, 11 mM CaCl₂, 55 mM MgCl₂, 10 mM HEPES buffer, pH 7.6.

  • Isotonic MgCl₂ (337 mM) for anesthesia.

  • Dissecting dish with Sylgard base.

  • Fine dissecting scissors and forceps.

  • Protease solution (e.g., dispase) in ASW.

  • Perfusion chamber.

Procedure:

  • Anesthetize the Aplysia by injecting isotonic MgCl₂ (approximately 50% of the animal's body weight) into the hemocoel.

  • Once the animal is unresponsive, dissect out the abdominal ganglion and immediately place it in chilled ASW.

  • To facilitate electrode penetration, the connective tissue sheath of the ganglion can be partially removed by a brief incubation in a protease solution followed by gentle mechanical peeling with fine forceps.

  • Transfer the desheathed ganglion to a perfusion chamber continuously superfused with ASW at a constant temperature (15°C or 30°C for studying temperature-dependent effects).

Intracellular Recording from LUQ Neurons

This protocol describes the method for recording the electrophysiological responses of LUQ neurons to a-BCP(1-7) application.

Materials:

  • Prepared abdominal ganglion in a perfusion chamber.

  • Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl.

  • Micromanipulator.

  • Amplifier and data acquisition system.

  • a-BCP(1-7) stock solution.

Procedure:

  • Identify the LUQ neurons based on their size and location within the ganglion.

  • Using a micromanipulator, carefully impale an LUQ neuron with a glass microelectrode.

  • Establish a stable intracellular recording and monitor the baseline firing rate.

  • Introduce a-BCP(1-7) into the perfusion bath at the desired concentration.

  • Record the changes in membrane potential and firing rate in response to the peptide application.

  • To construct a dose-response curve, apply increasing concentrations of the peptide, with washout periods in between.

Experimental Workflow Diagram

Experimental Workflow cluster_preparation Ganglion Preparation cluster_recording Electrophysiological Recording Anesthesia Anesthetize Aplysia (Isotonic MgCl2) Dissection Dissect Abdominal Ganglion Anesthesia->Dissection Desheathing Desheath Ganglion (Protease Treatment) Dissection->Desheathing Mounting Mount in Perfusion Chamber Desheathing->Mounting Identification Identify LUQ Neuron Mounting->Identification Impale Impale with Microelectrode Identification->Impale Baseline Record Baseline Activity Impale->Baseline Application Apply a-BCP(1-7) Baseline->Application Recording Record Neuronal Response Application->Recording Analysis Data Analysis (Firing Rate, Membrane Potential) Recording->Analysis

References

Methodological & Application

Synthetic α-Bag Cell Peptide (1-7) for Research Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic α-Bag Cell Peptide (1-7) (α-BCP(1-7)) is a biologically active heptapeptide (B1575542) with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY).[1] Originally isolated from the neuroendocrine bag cells of the marine mollusk Aplysia californica, this peptide is a key regulator of neuronal activity associated with egg-laying behavior. It is a cleavage product of a larger precursor peptide, α-BCP(1-9), and exhibits greater potency than its parent peptide in biological assays.[2][3][4] As a research tool, synthetic α-BCP(1-7) is invaluable for studying peptidergic neurotransmission, neuromodulation, and the cellular mechanisms underlying neuronal plasticity and behavior.

Applications

Synthetic α-BCP(1-7) is primarily used in neuroscience research to investigate:

  • Neuronal Excitability: Studying the mechanisms of direct neuronal depolarization and induction of firing activity.

  • Synaptic Inhibition: Elucidating the pathways of synaptic inhibition and the role of potassium channels in neuronal signaling.

  • Neuromodulation: Investigating how neuropeptides can modulate the activity of neural circuits to produce specific behaviors.

  • Positive Feedback Mechanisms: Examining how a neuropeptide can act on its own releasing neurons to sustain neuronal activity.

  • Structure-Activity Relationships: Comparing the activity of α-BCP(1-7) with its precursors and fragments to understand the molecular determinants of peptide function.[2][3][4]

Quantitative Data Summary

The following table summarizes the quantitative effects of synthetic α-BCP(1-7) on Aplysia neurons as reported in the literature.

ParameterTarget NeuronsValueReference
Potency vs. α-BCP(1-9) Left Upper Quadrant (LUQ) Neurons~10x more potent[3][4]
Depolarization Bag Cell Neurons~10 mV[5]
Inhibitory Reversal Potential Left Upper Quadrant (LUQ) NeuronsNear -80 mV (K+ equilibrium potential)[4]

Signaling Pathways

α-BCP(1-7) exerts its effects through distinct signaling pathways in different neuronal populations.

  • Excitatory Pathway in Bag Cell Neurons: In the bag cell neurons themselves, α-BCP(1-7) acts as an autoexcitatory transmitter.[6] It is hypothesized to bind to a G-protein coupled receptor (GPCR) on the bag cell membrane, leading to the opening of a non-selective cation channel and subsequent depolarization. This creates a positive feedback loop that sustains the afterdischarge required for egg-laying hormone release.[5]

  • Inhibitory Pathway in Left Upper Quadrant (LUQ) Neurons: In LUQ neurons, α-BCP(1-7) acts as an inhibitory neurotransmitter. It is proposed to bind to a different GPCR, leading to the activation of an inwardly rectifying potassium (K+) channel. The resulting efflux of K+ ions hyperpolarizes the neuron, decreasing its excitability and firing rate.[4]

Below are diagrams illustrating these putative signaling pathways.

G cluster_0 Excitatory Signaling in Bag Cell Neurons aBCP α-BCP(1-7) GPCR_exc GPCR aBCP->GPCR_exc Binds to G_protein_exc G-Protein GPCR_exc->G_protein_exc Activates Cation_Channel Cation Channel G_protein_exc->Cation_Channel Opens Depolarization Depolarization Cation_Channel->Depolarization Leads to Excitation Neuronal Excitation Depolarization->Excitation

Putative excitatory signaling pathway of α-BCP(1-7) in Aplysia bag cell neurons.

G cluster_1 Inhibitory Signaling in LUQ Neurons aBCP α-BCP(1-7) GPCR_inh GPCR aBCP->GPCR_inh Binds to G_protein_inh G-Protein GPCR_inh->G_protein_inh Activates K_Channel K+ Channel G_protein_inh->K_Channel Opens Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to K+ efflux Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Putative inhibitory signaling pathway of α-BCP(1-7) in Aplysia LUQ neurons.

Experimental Protocols

The following are detailed protocols for investigating the effects of synthetic α-BCP(1-7) on Aplysia neurons.

Protocol 1: Electrophysiological Recording from Aplysia Abdominal Ganglion

This protocol describes the preparation of the Aplysia abdominal ganglion for intracellular recording and the application of synthetic α-BCP(1-7).

Materials:

  • Adult Aplysia californica

  • Isotonic MgCl₂ (337 mM)

  • Artificial seawater (ASW) (in mM: 460 NaCl, 10 KCl, 55 MgCl₂, 11 CaCl₂, 10 HEPES, pH 7.6)

  • Dissection tools (scissors, forceps)

  • Sylgard-coated petri dish

  • Perfusion system

  • Micromanipulators

  • Glass microelectrodes (filled with 3 M KCl)

  • Electrophysiology rig (amplifier, digitizer, data acquisition software)

  • Synthetic α-BCP(1-7) stock solution (e.g., 1 mM in distilled water)

Procedure:

  • Anesthetization and Dissection:

    • Anesthetize an Aplysia by injecting isotonic MgCl₂ (30-50% of body weight).

    • Dissect out the abdominal ganglion and place it in a Sylgard-coated petri dish containing cold ASW.

    • Carefully desheath the ganglion using fine forceps and micro-scissors to expose the neurons.

  • Mounting and Perfusion:

    • Transfer the desheathed ganglion to a recording chamber and secure it with pins.

    • Continuously perfuse the ganglion with ASW at a constant flow rate (e.g., 2-3 ml/min) and maintain the temperature at 14-16°C.

  • Intracellular Recording:

    • Using a micromanipulator, carefully impale a target neuron (e.g., a bag cell neuron or an LUQ neuron) with a glass microelectrode.

    • Monitor the resting membrane potential and spontaneous firing activity of the neuron.

  • Peptide Application:

    • Prepare working solutions of synthetic α-BCP(1-7) in ASW at the desired concentrations (e.g., 10 nM to 10 µM).

    • Switch the perfusion from control ASW to the α-BCP(1-7) containing solution.

    • Record the changes in membrane potential, firing rate, and input resistance of the neuron.

  • Data Analysis:

    • Measure the change in resting membrane potential before and after peptide application.

    • Quantify the change in firing frequency (spikes/second).

    • To determine the reversal potential of the response, apply current steps to the neuron at different membrane potentials during the peak of the peptide effect and plot the current-voltage relationship.

G cluster_workflow Electrophysiology Workflow Start Start Anesthetize Anesthetize Aplysia Start->Anesthetize Dissect Dissect Abdominal Ganglion Anesthetize->Dissect Desheath Desheath Ganglion Dissect->Desheath Mount Mount in Recording Chamber Desheath->Mount Perfuse Perfuse with ASW Mount->Perfuse Record_baseline Record Baseline Activity Perfuse->Record_baseline Apply_peptide Apply α-BCP(1-7) Record_baseline->Apply_peptide Record_response Record Neuronal Response Apply_peptide->Record_response Washout Washout with ASW Record_response->Washout Analyze Analyze Data Washout->Analyze End End Analyze->End G cluster_ca_workflow Calcium Imaging Workflow Start Start Load_dye Load Neurons with Calcium Dye Start->Load_dye Wash Wash to Remove Excess Dye Load_dye->Wash Mount Mount on Microscope Wash->Mount Image_baseline Acquire Baseline Fluorescence Mount->Image_baseline Apply_peptide Apply α-BCP(1-7) Image_baseline->Apply_peptide Image_response Acquire Fluorescence Response Apply_peptide->Image_response Analyze Analyze Fluorescence Changes Image_response->Analyze End End Analyze->End

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of a-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of a-Bag Cell Peptide (1-7), a neuropeptide with neurotransmitter and hormonal functions. The synthesis is based on the widely adopted Fmoc/tBu strategy. Detailed methodologies for peptide elongation, cleavage from the resin, deprotection, purification by high-performance liquid chromatography (HPLC), and characterization by mass spectrometry are presented. This guide is intended to provide researchers with a reliable method for obtaining high-purity a-Bag Cell Peptide (1-7) for use in neuroscience research and drug development.

Introduction

a-Bag Cell Peptide (1-7) is a heptapeptide (B1575542) with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY).[1] It is an amino-terminal fragment of the larger α-bag cell peptide found in the sea slug Aplysia.[2][3] Functioning as both a neurotransmitter and a hormone, this peptide has been shown to inhibit neurons in the left upper quadrant (LUQ) and prevent the depolarization of bag cells.[2][3] Its biological activity makes it a molecule of interest for studying neuronal signaling and developing novel therapeutics.

Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the method of choice for the chemical synthesis of peptides like a-Bag Cell Peptide (1-7).[4] This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] The key advantages of SPPS include high efficiency, ease of purification of intermediates, and the potential for automation.

This application note details a robust protocol for the synthesis, purification, and characterization of a-Bag Cell Peptide (1-7).

Materials and Reagents

Resins, Amino Acids, and Reagents
Component Description Recommended Supplier
Resin Fmoc-Tyr(tBu)-Wang resinAny reputable supplier of peptide synthesis reagents
Fmoc-Amino Acids Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Ala-OHHigh purity, from a specialized supplier
Coupling Reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide synthesis grade
Base DIPEA (N,N-Diisopropylethylamine)Peptide synthesis grade
Fmoc Deprotection 20% Piperidine (B6355638) in DMF (v/v)Prepare fresh
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Acetonitrile (B52724) (ACN)HPLC grade or peptide synthesis grade
Cleavage Cocktail Reagent K: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5 v/v)Prepare fresh
Precipitation Cold diethyl etherAnhydrous
Equipment
Equipment Purpose
Peptide SynthesizerAutomated or manual
Reaction VesselsGlass, with fritted disc
Shaker/VortexerFor mixing during reactions
Lyophilizer (Freeze-Dryer)For drying the final peptide product
HPLC SystemPreparative and analytical with a C18 column
Mass SpectrometerESI-MS or MALDI-TOF for molecular weight confirmation

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a-Bag Cell Peptide (1-7) is performed on a Fmoc-Tyr(tBu)-Wang resin. The synthesis proceeds from the C-terminus (Tyrosine) to the N-terminus (Alanine).

SPPS_Workflow cluster_cycles Iterative Coupling Cycles resin Fmoc-Tyr(tBu)-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 wash1 DMF Wash deprotection1->wash1 coupling_phe Couple Fmoc-Phe-OH (HBTU/DIPEA in DMF) wash1->coupling_phe wash2 DMF Wash coupling_phe->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 Repeat Cycle coupling_arg1 Couple Fmoc-Arg(Pbf)-OH coupling_leu Couple Fmoc-Leu-OH coupling_arg2 Couple Fmoc-Arg(Pbf)-OH coupling_pro Couple Fmoc-Pro-OH coupling_ala Couple Fmoc-Ala-OH final_wash Final Wash (DMF, DCM) coupling_ala->final_wash cleavage Cleavage & Deprotection (Reagent K) final_wash->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification characterization Characterization (MS) purification->characterization peptide a-Bag Cell Peptide (1-7) APRLRFY characterization->peptide

Caption: SPPS workflow for a-Bag Cell Peptide (1-7).

Step-by-Step Protocol:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat once for 10 minutes to remove the Fmoc protecting group from the tyrosine residue.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (Fmoc-Phe-OH) with HBTU and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence: Arg(Pbf), Leu, Arg(Pbf), Pro, and Ala.

Quantitative Data for Synthesis:

ParameterValue
Resin Substitution0.5 mmol/g
Scale of Synthesis0.1 mmol
Fmoc-Amino Acid Excess4 equivalents
HBTU Excess3.9 equivalents
DIPEA Excess8 equivalents
Deprotection Time2 x 10 min
Coupling Time1-2 hours per amino acid
Cleavage and Deprotection
  • After the final amino acid coupling and subsequent washing, dry the peptidyl-resin under vacuum.

  • Prepare the cleavage cocktail (Reagent K) in a fume hood. For 0.1 mmol of peptide on resin, use 10 mL of the cocktail.

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours. The arginine (Pbf) and tyrosine (tBu) side-chain protecting groups will be removed during this step.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA, and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

  • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column. A linear gradient of acetonitrile in water with 0.1% TFA is typically used for elution.

  • Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

HPLC Parameters:

ParameterAnalyticalPreparative
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min10-50% B over 40 min
Flow Rate 1 mL/min15 mL/min
Detection 220 nm220 nm
Characterization

Confirm the identity of the purified peptide by mass spectrometry.

  • Expected Molecular Weight:

    • Monoisotopic Mass: 921.52 Da

    • Average Mass: 922.11 Da

Biological Function and Signaling Pathway

a-Bag Cell Peptide (1-7) acts as an inhibitory neurotransmitter/neuromodulator in Aplysia. It is released from bag cell neurons and is involved in regulating neuronal activity. The peptide can inhibit the firing of specific neurons, such as those in the left upper quadrant of the abdominal ganglion, contributing to the overall modulation of neural circuits.

Signaling_Pathway BCN Bag Cell Neuron Release Release of a-BCP (1-7) BCN->Release Depolarization aBCP a-Bag Cell Peptide (1-7) Release->aBCP Receptor Target Neuron Receptor (e.g., in LUQ) aBCP->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Inhibition Neuronal Inhibition (Hyperpolarization) Signaling->Inhibition

References

Application Notes and Protocols for the Purification of α-Bag Cell Peptide (1-7) by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bag Cell Peptide (1-7), with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY), is a neuropeptide fragment derived from the N-terminus of α-bag cell peptide in the sea slug, Aplysia californica.[1][2] This peptide is known to play a role in the neuroendocrine system of Aplysia, where it can inhibit the left upper quadrant (LUQ) neurons and contribute to the depolarization of the bag cells themselves.[1][3] Given its biological activity as an inhibitory neurotransmitter, the efficient purification of α-Bag Cell Peptide (1-7) is crucial for its characterization and for use in further biological assays and drug development studies.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant and most effective method for the purification of synthetic and naturally occurring peptides.[4][5][6] This technique separates peptides based on their hydrophobicity, offering high resolution and recovery. This document provides a detailed protocol for the purification of α-Bag Cell Peptide (1-7) using RP-HPLC, intended for researchers in neuroscience, pharmacology, and peptide chemistry.

Experimental Protocols

Materials and Equipment
  • Crude synthetic α-Bag Cell Peptide (1-7)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a UV detector

  • Preparative and analytical C18 HPLC columns

  • Lyophilizer

  • 0.22 µm syringe filters

Sample Preparation
  • Accurately weigh the crude α-Bag Cell Peptide (1-7).

  • Dissolve the peptide in a minimal amount of a solvent mixture that ensures complete solubility. A common starting point is a solution of 50% acetonitrile in water.

  • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Analytical RP-HPLC for Method Development

Before proceeding to preparative HPLC, it is essential to develop an optimized separation method using an analytical column. This allows for the determination of the retention time of the target peptide and the resolution from its impurities.

Table 1: Analytical RP-HPLC Conditions

ParameterRecommended Conditions
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm and 280 nm
Column Temperature Ambient
Injection Volume 10-20 µL
Preparative RP-HPLC for Purification

Based on the retention time and peak profile from the analytical run, the gradient for the preparative purification can be optimized to ensure good separation of the target peptide from impurities.

Table 2: Preparative RP-HPLC Conditions

ParameterRecommended Conditions
Column C18, 10 µm particle size, 100 Å pore size, 21.2 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Gradient Optimized based on analytical run (e.g., 15-45% B over 40 minutes)
Flow Rate 15-20 mL/min
Detection Wavelength 214 nm and 280 nm
Column Temperature Ambient
Sample Loading Dependent on column capacity and crude purity
Fraction Collection and Analysis
  • Collect fractions corresponding to the main peak of interest as it elutes from the column.

  • Analyze the purity of each collected fraction using the optimized analytical RP-HPLC method.

  • Pool the fractions that meet the desired purity level (typically >95%).

Post-Purification Processing
  • Freeze the pooled fractions containing the purified peptide.

  • Lyophilize the frozen fractions to remove the solvents and obtain the purified α-Bag Cell Peptide (1-7) as a white, fluffy powder.

  • Store the lyophilized peptide at -20°C or lower for long-term stability.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification dissolve Dissolve Crude Peptide filtrate Filter Sample (0.22 µm) dissolve->filtrate analytical Analytical HPLC (Method Development) filtrate->analytical preparative Preparative HPLC (Purification) analytical->preparative Optimize Gradient fractions Collect Fractions preparative->fractions purity Purity Analysis (Analytical HPLC) fractions->purity pooling Pool Pure Fractions purity->pooling lyophilize Lyophilization pooling->lyophilize storage Store at -20°C lyophilize->storage

Caption: Workflow for the purification of α-Bag Cell Peptide (1-7).

Signaling Pathway of α-Bag Cell Peptide (1-7)

α-Bag Cell Peptide (1-7) acts as an inhibitory neurotransmitter in Aplysia. While the specific receptor has not been definitively characterized, it is hypothesized to be a G-protein coupled receptor (GPCR) based on the common mechanism of action for neuropeptides in this organism. The binding of the peptide to its receptor on a target neuron, such as a Left Upper Quadrant (LUQ) neuron, is thought to initiate a signaling cascade that leads to the inhibition of neuronal activity. This inhibition may be mediated through the modulation of ion channels, such as the reduction of Ca²⁺ influx through voltage-gated calcium channels.

signaling_pathway cluster_membrane Neuronal Membrane cluster_response Cellular Response peptide α-Bag Cell Peptide (1-7) receptor Putative GPCR peptide->receptor Binding g_protein G-Protein (α, β, γ) receptor->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulation ion_channel CaV2-like Ca²⁺ Channel effector->ion_channel Inhibition ca_ion Ca²⁺ ion_channel->ca_ion Reduced Influx inhibition Neuronal Inhibition (Reduced Excitability) ca_ion->inhibition

Caption: Hypothesized signaling pathway of α-Bag Cell Peptide (1-7).

References

Application Note: Characterization of α-Bag Cell Peptide (1-7) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Bag Cell Peptide (1-7), often abbreviated as α-BCP(1-7), is a heptapeptide (B1575542) neurotransmitter and hormone originating from the bag cell neurons of the marine mollusk Aplysia californica.[1][2] Its amino acid sequence is Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY).[3][4][5] This peptide is a C-terminally truncated form of the larger α-Bag Cell Peptide (α-BCP₁₋₉) and is involved in regulating key physiological processes, such as reproduction, by acting on neurons within the abdominal ganglion and other organs.[2][3] Mass spectrometry is an indispensable tool for the definitive identification and characterization of α-BCP(1-7) from complex biological samples. This document provides detailed protocols for its characterization using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Quantitative Data Summary

Mass spectrometry enables the precise mass determination of α-BCP(1-7) and its related variants, which often coexist in biological samples. The table below summarizes the key mass spectrometric data for these peptides.

PeptideSequenceCalculated Molecular Weight (Da)Observed [M+H]⁺ (m/z)
α-BCP(1-7) APRLRFY922.08[4]922.5[1]
α-BCP(1-8) APRLRFYS1009.161009.5 (calculated)
α-BCP(1-9) APRLRFYSL1122.291122.6[1]

Experimental Workflow

The overall workflow for the characterization of α-BCP(1-7) from neuronal cultures involves stimulation, sample collection, preparation, and mass spectrometric analysis.

G cluster_workflow Overall Experimental Workflow node_culture Aplysia Bag Cell Neuron Culture node_stim Chemical Stimulation (e.g., high K+, Insulin) node_culture->node_stim node_collect Collect Peptide Releasate node_stim->node_collect node_prep Sample Preparation (e.g., Desalting) node_collect->node_prep node_spot MALDI Plate Spotting with Matrix node_prep->node_spot node_ms MALDI-TOF MS Analysis node_spot->node_ms node_data Data Analysis & Peptide Identification node_ms->node_data

Caption: General workflow for α-BCP(1-7) analysis.

Signaling Pathway: Peptide Release

α-BCP(1-7) is released from bag cell neurons through a well-understood process of stimulation-secretion coupling. An external stimulus, such as high potassium (K⁺), causes membrane depolarization, leading to the exocytosis of peptide-containing vesicles.

G cluster_pathway Stimulation-Secretion Pathway node_stim Stimulus (e.g., High K+) node_depol Neuron Membrane Depolarization node_stim->node_depol node_ca Ca²+ Channel Opening & Influx node_depol->node_ca node_vesicle Vesicle Fusion (Exocytosis) node_ca->node_vesicle node_release Release of α-BCP(1-7) and other peptides node_vesicle->node_release

Caption: Simplified pathway of peptide release.

Experimental Protocols

Protocol 1: Sample Preparation from Stimulated Neuronal Cultures

This protocol details the induction of peptide release from cultured Aplysia bag cell neurons and the subsequent sample preparation for MS analysis.[1]

Materials:

  • Cultured Aplysia californica bag cell neurons

  • Artificial Sea Water (ASW)

  • Stimulation solution (e.g., ASW with elevated KCl)

  • Peptide desalting spin columns[6]

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

  • Microcentrifuge

Methodology:

  • Pre-Stimulation Wash: Gently wash the cultured neurons with ASW to remove any peptides from the media. This serves as a negative control.[1]

  • Stimulation: Expose the neurons to a secretagogue, such as an elevated potassium solution, for a defined period (e.g., 5-20 minutes) to induce membrane depolarization and peptide release.[1]

  • Collection: Carefully collect the extracellular medium (releasate) containing the secreted peptides.

  • Desalting (adapted from[6]):

    • Activate a desalting spin column by washing with 300 µL of 100% ACN, followed by centrifugation.

    • Equilibrate the column with 300 µL of 0.1% TFA in water.

    • Load the peptide releasate onto the column and centrifuge to bind the peptides.

    • Wash the column with 0.1% TFA to remove salts and other contaminants.

    • Elute the peptides with 300 µL of 50% ACN / 0.1% TFA.

  • Sample Concentration: Dry the eluted peptide solution in a vacuum concentrator.

  • Reconstitution: Resuspend the dried peptides in a small volume (e.g., 5-10 µL) of 5% ACN / 0.1% FA, making it ready for MS analysis.[6]

Protocol 2: MALDI-TOF MS Analysis

This protocol provides a method for analyzing the prepared peptide samples using MALDI-TOF MS.

Materials:

  • Prepared peptide sample (from Protocol 1)

  • MALDI Matrix Solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (α-CHC) or 2,5-dihydroxybenzoic acid (DHB) in 50% ACN / 0.1% TFA.[7][8]

  • MALDI target plate

  • Peptide calibration standards

Methodology:

  • Matrix-Sample Co-crystallization:

    • On the MALDI target plate, spot 0.5 µL of the prepared peptide sample.

    • Immediately add 0.5 µL of the MALDI matrix solution to the sample spot.

    • Allow the mixture to air-dry completely, forming crystals (dried-droplet method).[7]

  • Instrument Calibration: Calibrate the mass spectrometer externally using a standard mixture of peptides with known masses that bracket the expected m/z of α-BCP(1-7) (922.5).[8]

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive-ion reflectron mode for high resolution and mass accuracy.[8]

    • Set the mass range to cover m/z 700-4500 to detect α-BCP(1-7) and other related peptides.[2]

    • Average data from a sufficient number of laser shots (e.g., 100-256) to obtain a high-quality spectrum.[8]

  • Data Analysis:

    • Process the raw spectrum (baseline subtraction, smoothing).

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺ of α-BCP(1-7) at m/z 922.5.[1]

Protocol 3: Sequence Verification by Fragmentation (MALDI-PSD)

To confirm the identity of the peptide at m/z 922.5, Post-Source Decay (PSD) analysis can be performed to generate fragment ions that are characteristic of the peptide's sequence.[8]

Methodology:

  • Precursor Ion Selection: In the mass spectrometer, isolate the precursor ion of interest (e.g., m/z 922.5).

  • Fragmentation: Allow the isolated ions to undergo unimolecular decomposition (decay) in the flight tube.

  • PSD Spectrum Acquisition: Acquire a series of mass spectral segments by stepping the voltage of the reflectron. This allows for the focused detection of fragment ions across different mass ranges.[8]

  • Spectrum Stitching: Use the instrument's software to stitch the acquired segments together, generating a complete composite PSD spectrum.[8]

  • Sequence Interpretation: Analyze the fragmentation pattern. The presence of expected b- and y-type fragment ions confirms the amino acid sequence of α-BCP(1-7) (APRLRFY).[8]

References

Application Notes and Protocols for Electrophysiological Recordings of a-Bag Cell Peptide (1-7) Effects on Aplysia Bag Cell Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bag cell neurons of the marine mollusk Aplysia californica are a well-established model system for studying neuropeptide modulation of neuronal excitability and behavior. These neuroendocrine cells synthesize a precursor protein that is cleaved into several bioactive peptides, including the egg-laying hormone (ELH) and smaller α-, β-, and γ-bag cell peptides (BCPs).[1] The α-BCPs, including the N-terminal fragment α-BCP(1-7), are known to act as local neurotransmitters within the abdominal ganglion. Notably, α-BCP(1-7) has been reported to have feedback effects on the bag cell neurons themselves, influencing their electrical activity.[2]

These application notes provide detailed protocols for utilizing electrophysiological techniques to investigate the effects of α-BCP(1-7) on Aplysia bag cell neurons. The provided methodologies for sharp-electrode intracellular recording and whole-cell voltage clamp are essential for researchers aiming to characterize the electrophysiological consequences of α-BCP(1-7) application and to elucidate its underlying signaling pathways.

Electrophysiological Effects of a-Bag Cell Peptide (1-7) on Bag Cell Neurons

The application of α-BCP(1-7) to Aplysia bag cell neurons has been shown to modulate their electrical properties. However, the literature presents seemingly contrasting effects, suggesting a complex regulatory role for this peptide.

One line of evidence suggests an inhibitory or modulatory role . Studies have demonstrated that α-BCP can inhibit ongoing afterdischarges in bag cell neurons. This inhibitory action is associated with a reduction in both basal and forskolin-stimulated cyclic AMP (cAMP) levels. Furthermore, voltage-clamp experiments on isolated bag cell neurons have revealed that α-BCP enhances an inwardly rectifying potassium current (IKir).[3] This would tend to hyperpolarize the neuron or stabilize the membrane potential, making it less likely to fire action potentials.

Conversely, other studies have described an autoexcitatory or depolarizing effect . It has been reported that α-BCP(1-7) can produce a slow depolarization of the bag cell neurons, an effect that is similar to the depolarization that occurs during a bag cell burst discharge.[2] This suggests a positive feedback mechanism where the released peptide could enhance the excitability of the very neurons that secreted it.

The reconciliation of these findings may lie in the concentration of the peptide, the initial physiological state of the neurons, or the involvement of different receptor subtypes and signaling pathways. Further research using the techniques outlined below is necessary to fully elucidate the multifaceted role of α-BCP(1-7) in regulating bag cell neuron excitability.

Quantitative Data Summary
Electrophysiological ParameterObserved Effect of α-BCP(1-7)Ion Channel/Signaling Pathway ImplicatedReference
Neuronal Discharge Inhibition of ongoing afterdischargeReduction of cAMP levels[3]
Membrane Potential Slow depolarization (qualitative)Not fully elucidated[2]
Potassium Current Enhancement of an inwardly rectifying potassium current (IKir)Direct modulation of K+ channels[3]
Second Messenger Reduction of basal and forskolin-stimulated cAMP levelsInhibition of adenylyl cyclase[3]
Relative Potency (Inhibition of LUQ Neurons) α-BCP(1-7) is 10-fold more potent than α-BCP(1-9)Structure-activity relationship[1][4]

Experimental Protocols

Protocol 1: Sharp-Electrode Intracellular Recording from Bag Cell Neurons in the Abdominal Ganglion

This protocol is suitable for observing changes in resting membrane potential and firing frequency in response to α-BCP(1-7) application in a more intact preparation.

1. Preparation of Aplysia Abdominal Ganglion:

  • Anesthetize an adult Aplysia californica by injecting an isotonic MgCl₂ solution (approximately 30-35% of the animal's body weight).
  • Dissect out the abdominal ganglion and place it in a recording chamber continuously perfused with artificial seawater (ASW) at 16°C. The composition of ASW is (in mM): 460 NaCl, 10 KCl, 55 MgCl₂, 11 CaCl₂, and 10 HEPES buffer, pH 7.6.[5]
  • To facilitate electrode penetration, the connective tissue sheath of the ganglion can be partially removed using fine forceps and scissors after a brief treatment with a protease solution (e.g., 0.1% dispase in ASW for 30 minutes at 34°C), followed by extensive washing with ASW.[6]

2. Intracellular Recording:

  • Pull sharp microelectrodes from borosilicate glass capillaries to a resistance of 10-15 MΩ when filled with 3 M KCl.[6]
  • Secure the abdominal ganglion in the recording chamber, with the dorsal side up to visualize the bag cell clusters.
  • Using a micromanipulator, carefully impale a bag cell neuron with the microelectrode.
  • Monitor the resting membrane potential and spontaneous activity using an intracellular amplifier.

3. Application of a-BCP(1-7):

  • Prepare stock solutions of α-BCP(1-7) in distilled water and dilute to the desired final concentration in ASW immediately before use.
  • After obtaining a stable baseline recording for at least 10-15 minutes, switch the perfusion to ASW containing α-BCP(1-7) (e.g., in the nanomolar to low micromolar range).
  • Record the changes in membrane potential and action potential firing frequency for the duration of the peptide application and during washout with control ASW.

Protocol 2: Whole-Cell Voltage Clamp of Cultured Aplysia Bag Cell Neurons

This protocol allows for the detailed study of specific ion currents modulated by α-BCP(1-7).

1. Preparation of Cultured Bag Cell Neurons:

  • Dissect the abdominal ganglion as described in Protocol 1.
  • Incubate the ganglion in a protease solution to facilitate cell dissociation.
  • Gently triturate the ganglion to release individual neurons.
  • Plate the dissociated bag cell neurons onto coated coverslips and maintain them in an appropriate culture medium for 24-48 hours to allow for adherence and recovery.

2. Whole-Cell Recording:

  • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope, and perfuse with ASW.
  • Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ.
  • For recording potassium currents, the intracellular solution can contain (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 ATP-Mg, and 0.5 GTP-Tris, adjusted to pH 7.2.
  • Approach a neuron with the patch pipette while applying positive pressure.
  • Form a giga-ohm seal between the pipette tip and the cell membrane.
  • Rupture the membrane patch with gentle suction to establish the whole-cell configuration.
  • Clamp the neuron at a holding potential of -60 mV.

3. Voltage-Clamp Protocol and a-BCP(1-7) Application:

  • To study the inwardly rectifying potassium current, apply a series of hyperpolarizing voltage steps (e.g., from -60 mV to -120 mV in 10 mV increments).
  • After recording baseline currents, perfuse the chamber with ASW containing α-BCP(1-7).
  • Repeat the voltage-step protocol during peptide application to measure changes in the current amplitude and kinetics.
  • To investigate the effect on other voltage-gated currents, appropriate voltage protocols should be designed.

Visualizations

Signaling Pathways and Experimental Workflows

aBCP_signaling_pathway aBCP α-BCP(1-7) Receptor Putative GPCR aBCP->Receptor Binds Depolarization Slow Depolarization (Mechanism Unclear) aBCP->Depolarization Induces (conflicting report) AC Adenylyl Cyclase Receptor->AC Inhibits IKir Inwardly Rectifying K+ Channel (IKir) Receptor->IKir Enhances cAMP cAMP AC->cAMP Reduces production Hyperpolarization Membrane Hyperpolarization/ Stabilization IKir->Hyperpolarization Leads to

Caption: Proposed signaling pathway for α-BCP(1-7) in Aplysia bag cell neurons.

electrophys_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Animal Aplysia californica Anesthesia Anesthetize (MgCl2) Animal->Anesthesia Dissection Dissect Abdominal Ganglion Anesthesia->Dissection Desheathing Desheathe Ganglion (Protease) Dissection->Desheathing Culture Culture Dissociated Neurons (for Whole-Cell) Dissection->Culture Sharp Sharp-Electrode Intracellular Recording Desheathing->Sharp WholeCell Whole-Cell Voltage Clamp Culture->WholeCell Baseline Record Baseline Activity Sharp->Baseline WholeCell->Baseline Application Perfuse with α-BCP(1-7) Baseline->Application Recording Record Peptide Effects Application->Recording Washout Washout and Record Recovery Recording->Washout Analyze_MP Analyze Membrane Potential & Firing Rate Washout->Analyze_MP Analyze_Currents Analyze Ion Currents (I-V curves, kinetics) Washout->Analyze_Currents

Caption: Experimental workflow for electrophysiological recording of α-BCP(1-7) effects.

References

Application Note & Protocol: Intracellular Recording from Neurons Exposed to α-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for performing intracellular recordings from neurons, specifically those from the marine mollusk Aplysia californica, when exposed to α-Bag Cell Peptide (1-7) (α-BCP(1-7)). α-BCP is a neuropeptide derived from a common precursor protein to the egg-laying hormone (ELH) in the neuroendocrine bag cells of Aplysia.[1][2] The fragments α-BCP(1-7) and α-BCP(1-8) are significantly more potent than the parent α-BCP(1-9) peptide.[1][3] This peptide is known to mimic the inhibitory effects on the left upper quadrant (LUQ) neurons of the abdominal ganglion and also cause an excitatory depolarization of the bag cells themselves, suggesting a role in a positive feedback mechanism.[1][3][4] The following sections detail the necessary materials, step-by-step experimental procedures for ganglion preparation and recording, expected electrophysiological outcomes, and visualizations of the experimental workflow and proposed signaling pathways.

Materials and Reagents

  • Biological Model: Aplysia californica (juvenile, 1-10 g or larger).

  • Reagents for Artificial Seawater (ASW):

    • NaCl (450 mM)

    • KCl (10 mM)

    • CaCl₂ (10 mM)

    • MgCl₂ (55 mM)

    • NaHCO₃ (2.5 mM)

    • HEPES (10 mM), pH 7.4[5]

  • Anesthetic: Isotonic MgCl₂ solution (380 mM).[5][6]

  • Enzymes for Desheathing: Protease (e.g., Type IX) at 1% in supplemented L-15 medium.[6]

  • Peptide Stock: α-Bag Cell Peptide (1-7), lyophilized. Reconstitute in appropriate vehicle (e.g., ASW) to create a high-concentration stock solution.

  • Intracellular Electrode Solution: 3 M KCl.[5]

  • Equipment:

    • Dissection microscope and tools

    • Recording chamber

    • Micromanipulator(s)

    • Intracellular recording amplifier system

    • Data acquisition system (e.g., Axograph)[5][7]

    • Glass microelectrodes (resistance 10-15 MΩ)[5]

    • Microelectrode puller

    • Perfusion system (e.g., micrometer syringe pump)[1]

    • Extracellular recording electrode for monitoring bag cell cluster activity.[1]

Experimental Protocols

Protocol 1: Preparation of Aplysia Abdominal Ganglia
  • Anesthetize the Animal: Weigh the Aplysia and anesthetize it by injecting an isotonic MgCl₂ solution (380 mM), equivalent to 30-35% of the animal's body weight.[5] Anesthesia is typically complete in 5-10 minutes.[5]

  • Dissect the Ganglion: Surgically remove the abdominal ganglion and immediately place it in chilled ASW.[5]

  • Desheathe the Ganglion: To allow for neuronal impalement, the tough connective tissue sheath must be removed. Incubate the ganglion in a protease solution (e.g., 1% protease type IX in L-15) at 34 °C for 1.5–2.5 hours.[6] Following enzymatic treatment, carefully peel away the softened sheath using fine forceps under a dissection microscope.

  • Mount the Ganglion: Pin the desheathed ganglion into a recording chamber, ventral side up, to provide access to the identified neurons (e.g., LUQ cells L2, L3, L4, L6).

  • Perfusion Setup: Continuously perfuse the preparation with ASW to maintain tissue health.

Protocol 2: Intracellular Recording
  • Pull Microelectrodes: Fabricate sharp glass microelectrodes using a puller. The ideal resistance for stable intracellular recordings is between 10-15 MΩ.[5]

  • Fill Electrodes: Backfill the microelectrodes with 3 M KCl solution.[5]

  • Position the Electrode: Mount the electrode onto the micromanipulator and position its tip just above the surface of the target neuron (e.g., an LUQ neuron or a bag cell neuron).

  • Impale the Neuron: Carefully advance the electrode to impale the neuronal membrane. A sudden negative drop in potential indicates successful entry into the cell.

  • Establish Baseline Recording: Once a stable resting membrane potential is achieved, record baseline neuronal activity (e.g., spontaneous firing rate) for a sufficient period (e.g., 5-10 minutes) before peptide application. Record data with a band pass of at least 10 kHz.[5]

Protocol 3: Application of α-Bag Cell Peptide (1-7)
  • Prepare Peptide Solution: Dilute the α-BCP(1-7) stock solution in ASW to the desired final concentration (e.g., 0.5 µM to 1 mM).[3]

  • Perfuse the Peptide: Switch the perfusion inflow from ASW to the α-BCP(1-7) solution. A common method is perfusion through the caudal artery of the ganglion at a controlled rate, such as 3 µl/min.[1]

  • Record Effects: Record the changes in membrane potential and firing frequency during and after peptide application. The inhibitory action of α-BCP on LUQ neurons has a rapid onset and a shorter duration compared to the excitatory actions of ELH.[1]

  • Washout: After observing the effect, switch the perfusion back to standard ASW to wash out the peptide and observe any recovery of neuronal activity.

Data Presentation and Expected Results

The application of α-BCP(1-7) is expected to elicit distinct responses depending on the target neuron. LUQ neurons are inhibited, characterized by hyperpolarization and a decrease in firing rate, while bag cell neurons are excited, showing depolarization.[1][3]

Table 1: Quantitative Effects of α-Bag Cell Peptides on Aplysia Neurons

Peptide FormTarget NeuronConcentrationObserved EffectMean Change (± SEM)Reference
α-BCP(1-7)Bag Cell Neuron1 µMMembrane Depolarization6.2 ± 1.1 mV[3]
α-BCP(1-7)LUQ Neuron (L3)VariousInhibition (Decrease in spike rate)See Note 1[1]
α-BCP(1-8)LUQ NeuronVariousInhibition (Potency relative to α-BCP(1-7))~3x more potent[3]
α-BCP(1-9)LUQ NeuronVariousInhibition (Potency relative to α-BCP(1-7))~10x less potent[1]

Note 1: The dose-response curve in the source literature shows a concentration-dependent decrease in spike rate, with near-maximal inhibition achieved at concentrations above 10⁻⁷ M.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep A. Tissue Preparation cluster_recording B. Electrophysiology Protocol cluster_experiment C. Peptide Application cluster_analysis D. Data Analysis anesthetize 1. Anesthetize Aplysia (Isotonic MgCl2) dissect 2. Dissect Abdominal Ganglion anesthetize->dissect desheathe 3. Desheathe Ganglion (Protease Treatment) dissect->desheathe mount 4. Mount in Recording Chamber desheathe->mount setup 5. Position Intracellular Electrode mount->setup impale 6. Impale Target Neuron setup->impale baseline 7. Record Baseline Activity impale->baseline perfuse_peptide 8. Perfuse α-BCP(1-7) Solution baseline->perfuse_peptide record_effect 9. Record Electrophysiological Changes perfuse_peptide->record_effect washout 10. Washout with ASW record_effect->washout analyze 11. Analyze & Quantify Data (Spike Rate, Vm) washout->analyze

Caption: Experimental workflow for intracellular recording from Aplysia neurons.

Hypothesized Signaling Pathway

signaling_pathway cluster_membrane Neuronal Membrane cluster_response Cellular Response receptor Putative α-BCP Receptor ion_channel Ion Channel(s) receptor->ion_channel Modulation inhibition Membrane Hyperpolarization (Inhibition) e.g., LUQ Neurons ion_channel->inhibition Increased K+ or Cl- Conductance (Hypothesized) excitation Membrane Depolarization (Excitation) e.g., Bag Cell Neurons ion_channel->excitation Decreased K+ or Increased Cation Conductance (Hypothesized) peptide α-BCP(1-7) (Extracellular) peptide->receptor Binding

Caption: Hypothesized signaling pathway for α-BCP(1-7) action on target neurons.

References

Application Notes and Protocols for Arterial Perfusion of α-Bag Cell Peptide (1-7) in Aplysia Ganglia Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The marine mollusk Aplysia californica is a valuable model organism for neurobiological research due to its relatively simple nervous system and large, identifiable neurons. The bag cell neurons, located in the abdominal ganglion, synthesize and release a variety of neuropeptides that regulate complex behaviors such as egg-laying. Among these is the α-Bag Cell Peptide (α-BCP), which exists in several forms, including α-BCP(1-7). This peptide has been identified as a neurotransmitter that mediates inhibition of specific target neurons, most notably the Left Upper Quadrant (LUQ) neurons (L2, L3, L4, and L6) of the abdominal ganglion.[1]

Arterial perfusion of the isolated abdominal ganglion is a powerful technique that allows for the controlled application of neuroactive substances directly to the neuronal microenvironment, mimicking their physiological delivery. These application notes provide detailed protocols for the arterial perfusion of α-BCP(1-7) in Aplysia ganglia preparations to study its electrophysiological effects.

Data Presentation

The application of α-BCP(1-7) to LUQ neurons via arterial perfusion induces a dose-dependent hyperpolarization and a decrease in the neuronal firing rate.[2] The inhibitory effects of different α-BCP fragments have been compared, revealing that α-BCP(1-8) is the most potent, followed by α-BCP(1-7), while the full-length α-BCP(1-9) is the least potent.[1][2][3] This suggests that the native peptide may be processed into more active fragments.[1][2]

Peptide FragmentConcentration (µM)Peak Hyperpolarization (mV) (Estimated)Relative Potency vs. α-BCP(1-9)
α-BCP(1-7)~0.3~810x
~1.0~12
~3.2~15
α-BCP(1-8)~0.3~1230x
~1.0~15
~3.2~18
α-BCP(1-9)~3.2~51x

Note: Peak hyperpolarization values are estimated from graphical representations in published literature. Actual values may vary between preparations.[3]

Experimental Protocols

Protocol 1: Aplysia Abdominal Ganglion Dissection and Preparation
  • Animal Anesthetization: Anesthetize an Aplysia californica (100-200 g) by injecting an isotonic MgCl₂ solution (approximately 50% of the animal's body weight).

  • Dissection: Carefully dissect the abdominal ganglion, leaving the caudal artery intact for cannulation.

  • Mounting: Pin the ganglion in a recording chamber (e.g., a Sylgard-lined petri dish) with the dorsal side up.

  • Desheathing (Optional): For intracellular recordings, the connective tissue sheath overlying the neurons of interest may need to be partially or fully removed using fine forceps and microscissors. This should be done carefully to avoid damaging the neurons.

  • Superfusion: Continuously superfuse the preparation with artificial seawater (ASW) at a rate of approximately 30 ml/hr.[2]

Protocol 2: Arterial Perfusion of α-BCP(1-7)
  • Cannulation: Carefully insert a fine polyethylene (B3416737) cannula into the caudal artery of the ganglion and secure it.

  • Perfusion Setup: Connect the cannula to a micrometer syringe pump.

  • Peptide Preparation:

    • Dissolve synthetic α-BCP(1-7) in filtered ASW to the desired stock concentration.

    • Crucially, to prevent rapid degradation of the peptide by proteases in the ganglion, add a cocktail of protease inhibitors to the perfusion medium. [1][2] A typical cocktail includes bacitracin, diprotin A, ovoinhibitor, ovomucoid inhibitor, leupeptin, and antipain.[2]

    • As a control, prepare a perfusion medium containing only the protease inhibitors.

  • Perfusion:

    • Perfuse the ganglion through the caudal artery at a slow, steady rate (e.g., 3 µl/min) to mimic physiological flow.[2][3]

    • Begin by perfusing with the control solution (ASW with protease inhibitors) to establish a baseline.

    • Switch to the α-BCP(1-7) solution and perfuse for a set duration (e.g., 2-3 minutes).[3]

    • Wash out the peptide by switching back to the control solution.

Protocol 3: Electrophysiological Recording
  • Extracellular Recording:

    • Place a suction electrode on the surface of one of the bag cell clusters to monitor their activity and ensure the overall health of the ganglion.

  • Intracellular Recording:

    • Using a micromanipulator, impale a target LUQ neuron (e.g., L3 or L6) with a sharp glass microelectrode (10-20 MΩ) filled with 3 M KCl.

    • Record the resting membrane potential and spontaneous firing activity of the neuron.

    • Monitor and record changes in membrane potential and firing rate before, during, and after the arterial perfusion of α-BCP(1-7).

    • The inhibitory effect of α-BCP(1-7) is characterized by a hyperpolarization of the membrane potential and a decrease or cessation of action potential firing.[3]

Mandatory Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Ganglion Preparation cluster_perfusion Arterial Perfusion cluster_recording Electrophysiology cluster_analysis Data Analysis dissection Dissect Abdominal Ganglion pinning Pin in Chamber dissection->pinning cannulation Cannulate Caudal Artery pinning->cannulation control_perfusion Perfuse Control (ASW + Inhibitors) cannulation->control_perfusion peptide_perfusion Perfuse a-BCP(1-7) control_perfusion->peptide_perfusion baseline Record Baseline Activity control_perfusion->baseline washout Washout with Control peptide_perfusion->washout record_effect Record Peptide Effect peptide_perfusion->record_effect record_recovery Record Recovery washout->record_recovery impale Impale LUQ Neuron impale->baseline analyze Analyze Membrane Potential & Firing Rate record_recovery->analyze

Caption: Experimental workflow for arterial perfusion of a-BCP(1-7).

Diagram 2: Proposed Signaling Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space cluster_response Cellular Response aBCP a-BCP(1-7) receptor Putative a-BCP Receptor (GPCR?) aBCP->receptor Binding pathway Second Messenger Cascade receptor->pathway Activation ion_channel K+ Channel Activation? pathway->ion_channel hyperpolarization Membrane Hyperpolarization ion_channel->hyperpolarization K+ Efflux inhibition Inhibition of Firing hyperpolarization->inhibition

Caption: Proposed signaling pathway for a-BCP(1-7) in LUQ neurons.

References

Determining A-Bag Cell Peptide (1-7) Concentration for Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the appropriate concentration of α-Bag Cell Peptide (1-7) (α-BCP(1-7)) in experimental settings. This document includes detailed protocols for peptide quantification, preparation of stock solutions, and conducting dose-response experiments on neuronal cultures.

Introduction to α-Bag Cell Peptide (1-7)

α-Bag Cell Peptide (1-7) is a heptapeptide (B1575542) (sequence: Ala-Pro-Arg-Leu-Arg-Phe-Tyr) derived from the N-terminus of the α-Bag Cell Peptide.[1] In the marine mollusk Aplysia, it functions as a neurotransmitter.[2] It plays a role in inhibiting left upper quadrant (LUQ) neurons and causing depolarization of the bag cells, which are neuroendocrine cells that control egg-laying behavior.[1][3] Understanding the precise concentration of α-BCP(1-7) is critical for reproducible and accurate experimental results that elucidate its physiological functions.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of α-BCP(1-7) in experiments.

Table 1: Physicochemical Properties of α-Bag Cell Peptide (1-7)

PropertyValueReference
Amino Acid Sequence H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-OH[4]
One-Letter Sequence APRLRFY[4]
Molecular Formula C44H67N13O9[4]
Molecular Weight 922.08 g/mol [4]
CAS Registry Number 87549-54-0[4]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experimental SystemEffective Concentration RangeNotesReference
Aplysia LUQ Neuron Inhibition 0.1 µM - 10 µMDose-dependent inhibition observed.[5]
Arterial Perfusion of Aplysia Ganglion ~1 µMPotency is ~10-fold higher with protease inhibitors.[3]
Inhibition of Aplysia Bag Cell Discharge >1 nMEffective in inhibiting ongoing discharge.[6]

Experimental Protocols

Protocol for Quantification of α-BCP(1-7) Stock Solution using LC-MS

This protocol outlines a method for accurately determining the concentration of a synthesized α-BCP(1-7) stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS). Mass spectrometry is a powerful technique for the quantitative analysis of neuropeptides.[7][8]

Materials:

  • Lyophilized α-BCP(1-7) peptide

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • A stable isotope-labeled internal standard (SIL-IS) of α-BCP(1-7) with a known concentration (if available for absolute quantification) or a certified reference material.

  • Microcentrifuge tubes

  • Pipettes and tips

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Preparation of Stock Solution:

    • Carefully weigh the lyophilized α-BCP(1-7) powder.

    • Reconstitute the peptide in LC-MS grade water to create a nominal stock solution (e.g., 1 mg/mL). The molecular weight is 922.08 g/mol , so a 1 mg/mL solution is approximately 1.08 mM.

    • Vortex briefly to ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with LC-MS grade water or a suitable buffer (e.g., 0.1% formic acid in water) to create a series of calibration standards. A typical range would be from 1 nM to 10 µM.

    • If using an SIL-IS for absolute quantification, add a fixed concentration of the SIL-IS to each calibration standard and to the unknown sample.

  • LC-MS Analysis:

    • Set up the LC-MS system with a suitable reverse-phase column (e.g., C18).

    • Establish a gradient elution method. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start with a low percentage of B, and gradually increase to elute the peptide.

    • Configure the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of α-BCP(1-7). For a singly charged ion, this will be approximately 923.08.

    • For targeted quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high precision and sensitivity.[8] This requires prior knowledge of the peptide's fragmentation pattern.

  • Data Analysis:

    • Integrate the peak area of the α-BCP(1-7) signal for each calibration standard.

    • Create a calibration curve by plotting the peak area against the known concentration of each standard.

    • Analyze the unknown stock solution under the same conditions.

    • Determine the concentration of the stock solution by interpolating its peak area on the calibration curve.

Protocol for Preparing α-BCP(1-7) Working Solutions for Neuronal Cell Culture

Materials:

  • Verified concentration α-BCP(1-7) stock solution

  • Sterile cell culture medium (e.g., Neurobasal medium supplemented with B-27)[9]

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw the quantified α-BCP(1-7) stock solution on ice.

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions from the stock solution using sterile cell culture medium. This helps to minimize pipetting errors.

  • Prepare Final Working Solutions: From the intermediate dilutions, prepare the final working concentrations required for your experiment (e.g., ranging from 1 nM to 10 µM). Prepare these solutions fresh for each experiment.

  • Important Consideration: Neuropeptides can be susceptible to degradation by proteases present in cell cultures. It is recommended to include protease inhibitors in the culture medium, especially for longer incubation times, to maintain the effective concentration of the peptide.[3]

Protocol for a Dose-Response Experiment on Cultured Neurons

This protocol describes how to assess the effect of different concentrations of α-BCP(1-7) on a neuronal response, such as changes in firing rate, intracellular calcium levels, or gene expression.

Materials:

  • Cultured neurons (e.g., primary cortical neurons or a suitable neuronal cell line) plated in multi-well plates.

  • α-BCP(1-7) working solutions at various concentrations.

  • Control solution (cell culture medium without the peptide).

  • Assay-specific reagents (e.g., calcium imaging dye, reagents for RNA extraction, or electrodes for electrophysiological recording).

Procedure:

  • Cell Preparation: Ensure the cultured neurons are healthy and have reached the desired stage of maturity.

  • Baseline Measurement: Before applying the peptide, measure the baseline activity of the neurons for your parameter of interest (e.g., spontaneous firing rate, baseline fluorescence).

  • Peptide Application:

    • Carefully remove a portion of the existing medium from each well.

    • Add the prepared α-BCP(1-7) working solutions to the respective wells. Include a vehicle control (medium only).

    • Ensure each concentration is tested on multiple wells (e.g., in triplicate or quadruplicate) for statistical validity.

  • Incubation: Incubate the cells with the peptide for the desired duration. This will depend on the specific response being measured and may range from minutes for acute effects to hours or days for changes in gene expression.

  • Response Measurement: After incubation, measure the neuronal response using your chosen assay.

  • Data Analysis:

    • Normalize the response at each concentration to the baseline measurement.

    • Plot the normalized response as a function of the α-BCP(1-7) concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine parameters such as the EC50 (half-maximal effective concentration).

Visualizations

Signaling_Pathway aBCP α-BCP(1-7) Receptor GPCR aBCP->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ion_Channel Ion Channel G_Protein->Ion_Channel Directly Gates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Concentration Second_Messenger->Ion_Channel Modulates Neuronal_Response Neuronal Response (e.g., Hyperpolarization) Ion_Channel->Neuronal_Response Leads to

References

Application Notes and Protocols for a-Bag Cell Peptide (1-7) in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-Bag Cell Peptide (1-7) (α-BCP(1-7)) is a heptapeptide (B1575542) neurotransmitter with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr.[1] Originally isolated from the neuroendocrine bag cells of the marine mollusk Aplysia californica, this peptide is a key player in the regulation of neuronal excitability and synaptic transmission.[2][3][4] It is derived from a larger precursor protein that also gives rise to other neuroactive peptides, including the egg-laying hormone (ELH).[2][5][6][7] In neurobiology research, α-BCP(1-7) is primarily utilized to study its inhibitory effects on specific central neurons and its excitatory (depolarizing) actions on the bag cell neurons themselves, making it a valuable tool for investigating peptidergic signaling and neuronal network modulation.[2][5][8][9]

Functionally, α-BCP(1-7) acts as a neurotransmitter that inhibits left upper quadrant (LUQ) neurons within the abdominal ganglion of Aplysia.[2][5][8] It also functions as an autotransmitter, causing a slow depolarization of the bag cell neurons, which can contribute to the initiation and maintenance of their characteristic prolonged discharges.[3][10] These actions are mediated through a G-protein coupled receptor (GPCR), leading to the modulation of intracellular second messenger systems, primarily a decrease in cyclic AMP (cAMP) levels, and the subsequent modulation of ion channel activity, including voltage-dependent potassium currents.[10]

Data Presentation

Quantitative Effects of a-Bag Cell Peptides on Neuronal Activity
Peptide FormTarget NeuronsEffectRelative PotencyEffective ConcentrationReference
α-BCP(1-7) Left Upper Quadrant (LUQ) NeuronsInhibition (Hyperpolarization)100.03 µM - 3.2 µM[2][5]
α-BCP(1-8)Left Upper Quadrant (LUQ) NeuronsInhibition (Hyperpolarization)30Not specified in detail[2][5]
α-BCP(1-9)Left Upper Quadrant (LUQ) NeuronsInhibition (Hyperpolarization)1~10x less potent than α-BCP(1-7)[2][5]
α-BCP(1-7) Bag Cell NeuronsExcitation (Slow Depolarization)Not specified> 1 nM[10]
α-BCP(1-7) Bag Cell NeuronsInhibition of ongoing dischargeNot specified> 1 nM[10]

Signaling Pathway

The signaling pathway of a-Bag Cell Peptide (1-7) in bag cell neurons involves an autoreceptor-mediated mechanism that modulates neuronal excitability. The binding of α-BCP(1-7) to its G-protein coupled receptor (GPCR), presumed to be a Gi/o-coupled receptor, initiates a cascade of intracellular events. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn is thought to alter the phosphorylation state and activity of specific ion channels. A key outcome of this pathway is the modulation of voltage-dependent potassium currents, which contributes to the observed changes in membrane potential and firing patterns of the bag cell neurons. Specifically, α-BCP has been shown to enhance an inwardly rectifying potassium current, contributing to its inhibitory effects on ongoing discharges.

aBCP_signaling_pathway aBCP α-BCP(1-7) GPCR α-BCP Receptor (GPCR - Gi/o coupled) aBCP->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel Inwardly Rectifying K+ Channel hyperpolarization hyperpolarization K_channel->hyperpolarization G_protein->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->K_channel Modulates (reduces inhibition)

Signaling pathway of α-BCP(1-7) in bag cell neurons.

Experimental Protocols

Protocol 1: Isolation and Primary Culture of Aplysia Bag Cell Neurons

This protocol describes the procedure for establishing primary cultures of identified bag cell neurons from the abdominal ganglion of Aplysia californica.

Materials:

  • Adult Aplysia californica (100-200 g)

  • Anesthetic solution: 333 mM MgCl2 in sterile artificial seawater (ASW)

  • ASW: 460 mM NaCl, 10 mM KCl, 11 mM CaCl2, 55 mM MgCl2, 10 mM HEPES, pH 7.6

  • Protease solution: Dispase II (20 mg/ml) in L15 medium

  • L15 culture medium supplemented with: 7.7 mg/ml NaCl, 0.27 mg/ml KCl, 1.3 mg/ml CaCl2, 3.1 mg/ml MgCl2, 2.1 mg/ml Na2SO4, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Poly-L-lysine coated culture dishes

  • Dissecting microscope, sterile dissecting tools, and fine forceps

Procedure:

  • Anesthetize an Aplysia by injecting approximately 50% of its body weight with the anesthetic solution.

  • Dissect out the abdominal ganglion and place it in a sterile dish containing ASW.

  • Incubate the ganglion in the protease solution for 18 hours at 22°C to enzymatically digest the connective tissue sheath.

  • Following digestion, wash the ganglion thoroughly with L15 medium to remove the protease.

  • Under a dissecting microscope, carefully remove the softened connective tissue sheath using fine forceps to expose the bag cell neuron clusters.

  • Gently aspirate individual bag cell neurons using a fire-polished siliconized Pasteur pipette and plate them onto poly-L-lysine coated culture dishes containing the supplemented L15 medium.

  • Maintain the cultures in a humidified incubator at 18°C. Neurons will typically adhere and begin to extend neurites within 24-48 hours.

protocol_isolation_culture start Start: Aplysia californica anesthetize Anesthetize with MgCl2 start->anesthetize dissect Dissect abdominal ganglion anesthetize->dissect protease Incubate in Dispase II (18h, 22°C) dissect->protease wash Wash with L15 medium protease->wash desheath Mechanically remove connective tissue wash->desheath isolate Isolate individual bag cell neurons desheath->isolate plate Plate neurons on poly-L-lysine coated dishes isolate->plate culture Maintain in supplemented L15 medium (18°C) plate->culture end End: Primary neuron culture culture->end

Workflow for isolating and culturing Aplysia bag cell neurons.
Protocol 2: Electrophysiological Recording of a-BCP(1-7) Effects

This protocol outlines the whole-cell voltage-clamp technique to record the effects of α-BCP(1-7) on the ion channels of cultured Aplysia bag cell neurons.

Materials:

  • Cultured Aplysia bag cell neurons (from Protocol 1)

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (ASW)

  • Internal solution (in mM): 500 K-aspartate, 70 KCl, 1.2 MgCl2, 10 HEPES, 11 glucose, 10 glutathione, 5 ATP-Mg, and 0.1 GTP-Li, pH 7.3

  • a-BCP(1-7) stock solution (e.g., 1 mM in sterile water)

  • Perfusion system for drug application

Procedure:

  • Place a culture dish with healthy neurons on the stage of the inverted microscope.

  • Continuously perfuse the dish with external solution (ASW).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target neuron with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Record baseline membrane currents.

  • Apply α-BCP(1-7) at the desired concentration (e.g., 100 nM) via the perfusion system.

  • Record changes in holding current and responses to voltage steps designed to elicit specific ion currents (e.g., a series of depolarizing steps to activate voltage-gated channels or hyperpolarizing steps to assess inwardly rectifying currents).

  • Wash out the peptide with the external solution and observe for recovery of baseline currents.

protocol_electrophysiology start Start: Cultured bag cell neuron setup Position neuron on patch-clamp setup start->setup pipette Prepare patch pipette with internal solution setup->pipette seal Form gigaohm seal on cell membrane pipette->seal whole_cell Establish whole-cell configuration seal->whole_cell baseline Record baseline currents at holding potential (-60 mV) whole_cell->baseline apply_peptide Apply α-BCP(1-7) via perfusion baseline->apply_peptide record_effect Record changes in membrane current and voltage-step responses apply_peptide->record_effect washout Wash out peptide with external solution record_effect->washout end End: Data acquisition washout->end

Workflow for electrophysiological recording of α-BCP(1-7) effects.
Protocol 3: cAMP Radioimmunoassay (RIA)

This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to α-BCP(1-7) treatment in cultured Aplysia neurons.

Materials:

  • Cultured Aplysia bag cell neurons

  • Stimulation buffer (e.g., ASW)

  • a-BCP(1-7)

  • Lysis buffer (e.g., 0.1 M HCl or 6% trichloroacetic acid)

  • cAMP RIA kit (containing 125I-labeled cAMP, cAMP antibody, and standards)

  • Gamma counter

Procedure:

  • Plate an equal number of bag cell neurons in multiple culture wells.

  • Replace the culture medium with stimulation buffer and allow the cells to equilibrate.

  • Treat the cells with different concentrations of α-BCP(1-7) for a defined period (e.g., 10 minutes). Include a vehicle-only control group.

  • To stop the reaction, aspirate the stimulation buffer and add ice-cold lysis buffer to each well.

  • Incubate on ice for 10 minutes to ensure complete cell lysis and release of intracellular cAMP.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Transfer the supernatants to new tubes. If using trichloroacetic acid, extract the acid with water-saturated ether.

  • Perform the cAMP RIA on the supernatants according to the manufacturer's instructions. This typically involves incubating the samples with the 125I-labeled cAMP and the cAMP antibody.

  • Separate the antibody-bound cAMP from the free cAMP (e.g., by precipitation with a secondary antibody and centrifugation).

  • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Generate a standard curve using the provided cAMP standards and determine the cAMP concentration in the experimental samples.

Conclusion

a-Bag Cell Peptide (1-7) is a potent neuromodulator with well-defined inhibitory and excitatory effects in the Aplysia nervous system. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the physiological roles and signaling mechanisms of this important neuropeptide. By utilizing these methodologies, scientists can further elucidate the intricate ways in which peptidergic signaling contributes to the regulation of neuronal function and behavior.

References

Application Notes and Protocols for Studying Synaptic Transmission with α-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bag Cell Peptide (1-7) (α-BCP(1-7)), with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr, is a neuropeptide derived from the N-terminus of the egg-laying hormone prohormone in the marine mollusk Aplysia californica.[1][2] It is a key signaling molecule involved in the regulation of egg-laying behavior. This peptide acts as a neurotransmitter, exerting both inhibitory and excitatory effects on specific neuronal populations within the abdominal ganglion.[1][2] Notably, α-BCP(1-7) inhibits left upper quadrant (LUQ) neurons and causes a slow depolarization of the bag cell neurons themselves, suggesting a role in feedback modulation.[2][3]

These application notes provide a comprehensive overview of the use of α-BCP(1-7) as a tool to study synaptic transmission, including its mechanism of action, protocols for key experiments, and relevant quantitative data.

Mechanism of Action

α-BCP(1-7) modulates synaptic transmission through its interaction with specific receptors on the surface of target neurons. While the exact receptor has not been fully characterized, evidence suggests the involvement of G-protein coupled receptors (GPCRs).[4][5][6][7] The downstream signaling pathways are complex and can lead to different physiological outcomes depending on the target neuron.

Inhibitory Action on LUQ Neurons: α-BCP(1-7) and its longer forms, α-BCP(1-8) and α-BCP(1-9), have been shown to inhibit the firing of LUQ neurons.[1][2][8] This inhibitory effect is rapid in onset and is associated with a change in membrane conductance.[1]

Excitatory Action on Bag Cell Neurons: In contrast to its effect on LUQ neurons, α-BCP(1-7) produces a slow depolarization of the bag cell neurons from which it is released.[2][3] This autoexcitatory function is thought to contribute to the prolonged burst firing of bag cells that is necessary for egg-laying. This depolarization is associated with an enhancement of an inwardly rectifying potassium current.[3]

Below is a diagram illustrating the proposed signaling pathway of α-BCP(1-7).

alpha_BCP_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha_BCP α-BCP(1-7) GPCR G-Protein Coupled Receptor alpha_BCP->GPCR Binds G_protein G-Protein GPCR->G_protein Activates Effector Downstream Effectors G_protein->Effector Modulates Ion_Channel Ion Channels (e.g., K+ channels) Effector->Ion_Channel Regulates Response Change in Membrane Potential & Conductance (Inhibition or Excitation) Ion_Channel->Response

Caption: Proposed signaling pathway for α-BCP(1-7).

Quantitative Data

The following table summarizes the known quantitative data for α-Bag Cell Peptides.

PeptideRelative Potency (Inhibition of LUQ Neurons)NotesReference
α-BCP(1-7) 10 More potent than α-BCP(1-9).[1]
α-BCP(1-8)30Most potent of the three fragments.[1]
α-BCP(1-9)1The least potent of the three fragments.[1]

Further research is required to determine specific EC50 and IC50 values for α-BCP(1-7) on different neuronal targets.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of α-BCP(1-7) on synaptic transmission are provided below.

Electrophysiological Recording in Aplysia Ganglia

This protocol describes intracellular recording from identified neurons in the abdominal ganglion of Aplysia to measure the effects of α-BCP(1-7) on membrane potential and synaptic activity.

Materials:

  • Adult Aplysia californica

  • Artificial seawater (ASW): 460 mM NaCl, 10 mM KCl, 11 mM CaCl₂, 55 mM MgCl₂, 10 mM HEPES, pH 7.6

  • Dissection tools (scissors, forceps)

  • Sylgard-coated recording chamber

  • Micromanipulators

  • Glass microelectrodes (10-30 MΩ resistance when filled with 3 M KCl)

  • Microelectrode amplifier

  • Data acquisition system

  • Perfusion system

  • α-Bag Cell Peptide (1-7) stock solution

Procedure:

  • Ganglion Dissection:

    • Anesthetize an Aplysia by injecting isotonic MgCl₂ (approximately 30-50% of body weight).

    • Dissect out the abdominal ganglion and place it in a chilled ASW-filled dish.

    • Carefully remove the connective tissue sheath surrounding the ganglion using fine forceps and micro-scissors to expose the neuronal cell bodies.

  • Preparation for Recording:

    • Pin the desheathed ganglion, ventral side up, to the Sylgard bottom of the recording chamber.

    • Continuously perfuse the ganglion with ASW at a rate of 1-2 ml/min.

    • Identify the target neurons (e.g., LUQ neurons or bag cell neurons) based on their size, position, and coloration under a dissecting microscope.

  • Intracellular Recording:

    • Pull glass microelectrodes and fill them with 3 M KCl.

    • Using a micromanipulator, carefully impale a target neuron with a microelectrode.

    • Monitor the resting membrane potential and spontaneous firing activity.

  • Peptide Application:

    • Prepare working solutions of α-BCP(1-7) in ASW at the desired concentrations.

    • Switch the perfusion from ASW to the α-BCP(1-7) solution.

    • Record the changes in membrane potential, firing rate, and synaptic potentials for the duration of the peptide application.

    • To determine dose-response relationships, apply a range of α-BCP(1-7) concentrations.

  • Data Analysis:

    • Measure changes in resting membrane potential, action potential frequency, and the amplitude and frequency of postsynaptic potentials (PSPs).

    • Compare the neuronal activity before, during, and after peptide application.

Below is a diagram illustrating the experimental workflow for electrophysiological recording.

electrophysiology_workflow Dissection Aplysia Ganglion Dissection Preparation Ganglion Desheathing & Mounting Dissection->Preparation Recording_Setup Intracellular Electrode Placement Preparation->Recording_Setup Baseline Baseline Activity Recording (ASW) Recording_Setup->Baseline Peptide_Application α-BCP(1-7) Perfusion Baseline->Peptide_Application Data_Acquisition Record Changes in Neuronal Activity Peptide_Application->Data_Acquisition Washout Washout with ASW Data_Acquisition->Washout Analysis Data Analysis Washout->Analysis calcium_imaging_logic Start Start Neuron_Culture Culture Aplysia Neurons Start->Neuron_Culture Dye_Loading Load with Calcium Indicator Neuron_Culture->Dye_Loading Baseline_Imaging Acquire Baseline Fluorescence Dye_Loading->Baseline_Imaging Apply_Peptide Apply α-BCP(1-7) Baseline_Imaging->Apply_Peptide Response_Imaging Image Calcium Response Apply_Peptide->Response_Imaging Analyze_Data Analyze ΔF/F₀ Response_Imaging->Analyze_Data End End Analyze_Data->End

References

Application Notes & Protocols: Fluorescent Labeling of α-Bag Cell Peptide (1-7) for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Bag Cell Peptide (1-7) (αBCP(1-7)) is a neuropeptide fragment derived from the egg-laying hormone precursor in Aplysia californica.[1][2] Its sequence is H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-OH.[3] This peptide acts as a neurotransmitter and hormone, modulating neuronal activity, in part by reducing stimulated cAMP levels.[1][4] Fluorescently labeling such peptides is a powerful technique for visualizing their localization, tracking their interaction with receptors, and quantifying their binding affinity in biochemical and cellular studies.[5][6]

The most common strategy for labeling peptides is to target primary amines (–NH₂) found at the N-terminus and on the side chains of lysine (B10760008) or arginine residues.[][8] Amine-reactive fluorescent dyes, particularly succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters, are widely used because they efficiently form stable, covalent amide bonds with these amines under mild, slightly basic conditions.[9][10][11]

Successful labeling requires careful consideration of the fluorophore, as its properties can influence the final conjugate's solubility, stability, and biological activity.[12][13] Following the conjugation reaction, purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), is critical to remove unreacted dye and unlabeled peptide, ensuring high-purity conjugates for reliable downstream imaging and analysis.[14][15]

Data & Visualization

Table 1: Properties of Common Amine-Reactive Fluorophores

This table summarizes the spectral properties of fluorescent dyes suitable for labeling the primary amines of αBCP(1-7).

FluorophoreCommon Reactive FormExcitation Max (nm)Emission Max (nm)ColorKey Characteristics
FAM (Carboxyfluorescein)SE / NHS Ester~494~518GreenPopular green fluorophore, high quantum yield, good water solubility.[5][12]
FITC (Fluorescein Isothiocyanate)Isothiocyanate~495~519GreenWidely used and cost-effective, but forms a less stable thiourea (B124793) bond compared to SE.[][13]
TAMRA (Tetramethylrhodamine)SE / NHS Ester~557~583Red-OrangeOften used in FRET studies and is brighter and more photostable than FITC.[12]
Cy3 SE / NHS Ester~550~570OrangeBright and photostable cyanine (B1664457) dye, excellent for fluorescence microscopy.[][12]
Cy5 SE / NHS Ester~650~670Far-RedEmits in the far-red spectrum, minimizing autofluorescence from biological samples.[][12]
Alexa Fluor™ 488 NHS Ester~495~519GreenHighly photostable and bright, with pH-insensitive fluorescence.[12]
Experimental & Methodological Diagrams

The following diagrams illustrate the experimental workflow for peptide labeling and the proposed signaling pathway for αBCP(1-7).

G cluster_prep cluster_react cluster_purify cluster_app P1 Dissolve αBCP(1-7) in Reaction Buffer R1 Combine Peptide & Dye (Molar Ratio 1:1.5) P1->R1 P2 Prepare Amine-Reactive Dye Stock in DMSO P2->R1 R2 Incubate 1-4 hours at RT (Protected from Light) R1->R2 C1 Purify by RP-HPLC R2->C1 C2 Characterize by MS & UV-Vis Spectroscopy C1->C2 A1 Live Cell Imaging & Receptor Localization C2->A1

Caption: Workflow for fluorescent labeling of α-Bag Cell Peptide (1-7).

G Peptide αBCP(1-7) Receptor Putative GPCR Peptide->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->dummy cAMP cAMP ATP->cAMP Response Modulation of Neuronal Activity cAMP->Response dummy->cAMP

Caption: Proposed signaling pathway of αBCP(1-7) via cAMP reduction.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of αBCP(1-7) with a Succinimidyl Ester Dye

This protocol describes the covalent attachment of an amine-reactive dye (e.g., FAM-SE) to αBCP(1-7). The peptide has three potential labeling sites: the N-terminal α-amino group and the two ε-amino groups on the arginine side chains. Using a slight molar excess of dye favors mono-labeling.

Materials:

  • αBCP(1-7) peptide (lyophilized powder)

  • Amine-reactive succinimidyl ester (SE) dye (e.g., FAM-SE)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)

  • Microcentrifuge tubes

Procedure:

  • Prepare Peptide Solution: Dissolve αBCP(1-7) in the Reaction Buffer to a final concentration of 1-2 mg/mL.[10]

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive SE dye in DMSO to a concentration of 10 mg/mL.[10]

  • Calculate Molar Ratio: Determine the molar quantities of peptide and dye. For initial experiments, a dye-to-peptide molar ratio of 1.5:1 is recommended to optimize for mono-labeled product.

  • Initiate Reaction: While gently vortexing the peptide solution, slowly add the calculated volume of the dye solution.[10]

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9][10] For some peptides, incubation can be extended up to 4 hours or overnight.[14]

  • Stop Reaction (Optional): To quench any unreacted dye, add 1/10th volume of Quenching Buffer and incubate for an additional hour at room temperature.[10]

  • Proceed to Purification: The labeled peptide mixture is now ready for purification via RP-HPLC as described in Protocol 2.

Protocol 2: Purification of Labeled Peptide by RP-HPLC

Purification is essential to separate the fluorescently labeled peptide from excess free dye and any remaining unlabeled peptide.[15][16]

Materials & Equipment:

  • HPLC system with a UV-Vis or diode array detector

  • Preparative or semi-preparative C18 reverse-phase column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)[15]

  • Labeled peptide reaction mixture from Protocol 1

Procedure:

  • Prepare Sample: Acidify the reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to pellet any precipitate before injection.

  • Equilibrate Column: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate appropriate for the column size.

  • Inject and Elute: Inject the sample onto the column. Elute the bound peptides using a linear gradient of Solvent B. Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and the absorbance maximum (λ_max) of the chosen fluorophore (e.g., ~494 nm for FAM).

  • Collect Fractions: Collect fractions corresponding to the peaks that absorb at both wavelengths. The labeled peptide should have a longer retention time than the unlabeled peptide due to the hydrophobicity of the dye.[12] Free dye will typically elute much later.

  • Analyze Fractions: Re-inject a small aliquot of each collected peak onto an analytical HPLC to confirm purity (>95%).

  • Lyophilize: Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified, labeled peptide as a powder. Store at -20°C or below, protected from light.

Table 2: Example RP-HPLC Gradient for Purification
Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (ACN + 0.1% TFA)
0955
5955
351585
40595
45955
50955

Note: This gradient is a starting point and must be optimized based on the specific column, peptide, and fluorophore used.[15]

Protocol 3: Characterization and Degree of Labeling (DOL) Calculation

Characterization confirms the identity of the product and determines the efficiency of the labeling reaction.

1. Mass Spectrometry:

  • Analyze the purified product using MALDI-TOF or ESI-MS to confirm that the observed molecular weight matches the theoretical mass of the mono-labeled peptide.

2. UV-Vis Spectroscopy for DOL Calculation:

  • Measure Absorbance: Dissolve the lyophilized labeled peptide in a suitable buffer (e.g., PBS) and measure its absorbance at the protein maximum (~280 nm) and the dye's absorbance maximum (A_max).[9]

  • Calculate Peptide Concentration: Use the Beer-Lambert law (A = εcl). The absorbance at 280 nm must be corrected for the dye's contribution.

    • Corrected Abs (Peptide) = A₂₈₀ - (A_max × CF)

      • CF is the correction factor for the dye at 280 nm (provided by the dye manufacturer).

    • Peptide Molarity (M) = Corrected Abs (Peptide) / ε_peptide

      • ε_peptide is the molar extinction coefficient of αBCP(1-7) at 280 nm.

  • Calculate Dye Concentration:

    • Dye Molarity (M) = A_max / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its A_max (provided by the manufacturer).

  • Calculate DOL:

    • DOL = [Dye Molarity] / [Peptide Molarity]

    • A DOL of ~1.0 indicates successful mono-labeling.

References

Application Note & Protocols: Development of a Receptor Binding Assay for a-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The a-Bag Cell Peptides (a-BCPs) are a family of neuropeptides found in the marine mollusk Aplysia. These peptides, including the seven-amino-acid fragment a-Bag Cell Peptide (1-7) (a-BCP(1-7)), are derived from the same precursor protein as the egg-laying hormone (ELH).[1][2] Functioning as neurotransmitters, a-BCPs have been shown to induce inhibitory effects on specific neurons within the Aplysia nervous system, such as the left upper quadrant (LUQ) neurons, and also cause depolarization of the bag cells themselves.[3][4][5] These physiological actions suggest the presence of a specific receptor, likely a G-protein coupled receptor (GPCR), which mediates the downstream effects of a-BCP(1-7).

The development of a robust receptor binding assay for the a-BCP(1-7) receptor is a critical step in characterizing its pharmacology. Such an assay would enable the determination of key binding parameters, including receptor density (Bmax) and ligand affinity (Kd), and facilitate the screening and characterization of potential agonists and antagonists. This application note provides a comprehensive guide to the development of a radioligand binding assay for the a-BCP(1-7) receptor, from membrane preparation to data analysis. While a specific radiolabeled version of a-BCP(1-7) is not commercially available, this document outlines the necessary protocols that can be implemented once a suitable radioligand is synthesized.

Signaling Pathway and Experimental Workflow

The binding of a-BCP(1-7) to its putative G-protein coupled receptor is hypothesized to initiate a downstream signaling cascade. The following diagram illustrates a potential signaling pathway.

a-BCP(1-7) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol aBCP a-BCP(1-7) Receptor a-BCP(1-7) Receptor (GPCR) aBCP->Receptor Binding G_protein G-protein (αβγ) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., Ion Channel Modulation) Kinase->Cellular_Response Phosphorylation Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Aplysia_Dissection Aplysia Ganglia Dissection Membrane_Prep Membrane Preparation Aplysia_Dissection->Membrane_Prep Incubation Incubation: Membranes + Radioligand ± Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Synthesis & Purification Radioligand_Prep->Incubation Separation Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Processing Data Processing & Curve Fitting Quantification->Data_Processing Parameter_Determination Determination of Kd, Bmax, Ki Data_Processing->Parameter_Determination

References

Troubleshooting & Optimization

a-Bag Cell Peptide (1-7) stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of a-Bag Cell Peptide (1-7) in solution. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative stability and degradation data for a-Bag Cell Peptide (1-7) is limited in publicly available literature. The information provided here is based on general principles of peptide chemistry and the known characteristics of similar peptides (short, arginine-rich).

Frequently Asked Questions (FAQs)

Q1: What is a-Bag Cell Peptide (1-7) and what are its properties?

a-Bag Cell Peptide (1-7) is a heptapeptide (B1575542) with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr.[1][2] It acts as a neurotransmitter in the marine mollusk Aplysia, where it is involved in regulating reproductive behavior.[1][3][4] The peptide is typically supplied as a lyophilized powder for research purposes.[1]

Q2: What are the general recommendations for storing a-Bag Cell Peptide (1-7)?

For long-term storage, lyophilized a-Bag Cell Peptide (1-7) should be kept at -20°C or colder.[5] Once reconstituted in solution, it is recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Peptide solutions are generally less stable than the lyophilized form.[5]

Q3: What factors can influence the stability of a-Bag Cell Peptide (1-7) in solution?

Several factors can affect the stability of peptides like a-Bag Cell Peptide (1-7) in solution:

  • pH: The pH of the solution can influence hydrolysis and other chemical modifications.

  • Temperature: Higher temperatures generally accelerate degradation processes.

  • Enzymatic Degradation: As a neuropeptide, it is susceptible to degradation by proteases present in biological samples or from microbial contamination.[6][7][8]

  • Oxidation: Although a-Bag Cell Peptide (1-7) does not contain methionine or cysteine, the tyrosine residue can be susceptible to oxidation.

  • Aggregation: At high concentrations, peptides can be prone to self-association and aggregation.

Q4: What are the potential degradation pathways for a-Bag Cell Peptide (1-7)?

Based on its amino acid sequence (Ala-Pro-Arg-Leu-Arg-Phe-Tyr), potential degradation pathways include:

  • Proteolytic Cleavage: The presence of arginine (Arg) residues makes the peptide susceptible to cleavage by trypsin-like proteases.[7]

  • N-terminal Degradation: Peptides with N-terminal amines can be subject to enzymatic degradation.[9][10] N-terminal acetylation can sometimes increase resistance to proteases.[11]

  • Hydrolysis: Peptide bonds can undergo hydrolysis, particularly at acidic or basic pH. Peptides containing proline, such as the Ala-Pro bond in this peptide, can have altered susceptibility to hydrolysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity Peptide degradation due to improper storage or handling.Store lyophilized peptide at -20°C or below. For solutions, use aliquots to avoid freeze-thaw cycles. Ensure the use of sterile buffers to prevent microbial contamination and protease activity.
Peptide aggregation.Prepare fresh solutions for each experiment. If solubility is an issue, consider using a small amount of a co-solvent like DMSO, if compatible with your assay.
Inconsistent experimental results Variability in peptide concentration due to adsorption to surfaces.Use low-protein-binding tubes and pipette tips.
Degradation of the peptide in the experimental buffer.Assess the stability of the peptide in your specific buffer system over the time course of your experiment using a stability-indicating method like RP-HPLC.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products or impurities.Use high-purity solvents and reagents. Analyze the peptide solution over time to monitor the appearance of new peaks, which may indicate degradation.
Peptide oxidation.Prepare solutions in degassed buffers to minimize oxidation, especially for long-term experiments.

Experimental Protocols

Protocol 1: General Procedure for Reconstituting a-Bag Cell Peptide (1-7)

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitute the peptide in a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4) or sterile water.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • For storage, aliquot the peptide solution into low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Assessment of Peptide Stability by RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to monitor the stability of a-Bag Cell Peptide (1-7) by observing the decrease in the main peptide peak area and the increase in degradation product peaks over time.

  • Preparation of Peptide Stock Solution: Reconstitute the peptide to a known concentration (e.g., 1 mg/mL) in the desired buffer.

  • Incubation: Incubate the peptide solution under the desired experimental conditions (e.g., specific pH, temperature).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide solution.

  • HPLC Analysis:

    • Inject the aliquot onto a C18 RP-HPLC column.

    • Use a gradient elution with a mobile phase system (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide and any degradation products at each time point.

    • Plot the percentage of the remaining intact peptide against time to determine the degradation kinetics.

Visualizations

Peptide_Degradation_Pathways a-Bag Cell Peptide (1-7)\n(Intact) a-Bag Cell Peptide (1-7) (Intact) Proteolytic Cleavage Proteolytic Cleavage a-Bag Cell Peptide (1-7)\n(Intact)->Proteolytic Cleavage Proteases Hydrolysis Hydrolysis a-Bag Cell Peptide (1-7)\n(Intact)->Hydrolysis pH, Temperature Oxidation (Tyr) Oxidation (Tyr) a-Bag Cell Peptide (1-7)\n(Intact)->Oxidation (Tyr) Oxidizing agents Peptide Fragments Peptide Fragments Proteolytic Cleavage->Peptide Fragments Hydrolysis->Peptide Fragments Oxidized Peptide Oxidized Peptide Oxidation (Tyr)->Oxidized Peptide

Caption: Potential degradation pathways for a-Bag Cell Peptide (1-7).

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reconstitute Peptide Reconstitute Peptide Incubate under Test Conditions Incubate under Test Conditions Reconstitute Peptide->Incubate under Test Conditions Time-Point Sampling Time-Point Sampling Incubate under Test Conditions->Time-Point Sampling RP-HPLC Analysis RP-HPLC Analysis Time-Point Sampling->RP-HPLC Analysis Mass Spectrometry (Optional) Mass Spectrometry (Optional) RP-HPLC Analysis->Mass Spectrometry (Optional) Quantify Peak Areas Quantify Peak Areas RP-HPLC Analysis->Quantify Peak Areas Determine Degradation Rate Determine Degradation Rate Quantify Peak Areas->Determine Degradation Rate

Caption: Experimental workflow for assessing peptide stability.

References

Technical Support Center: In Vitro Stability of a-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of a-Bag Cell Peptide (1-7) (BCP(1-7)) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a-Bag Cell Peptide (1-7) degradation in vitro?

A1: The primary cause of a-BCP(1-7) degradation in vitro is enzymatic activity, particularly from aminopeptidases.[1][2][3] Research has identified a leucine (B10760876) aminopeptidase (B13392206) (LAP)-like enzyme, prevalent in Aplysia hemolymph and also present in nervous tissue extracts, as the main enzyme responsible for rapidly cleaving the peptide.[1][3] This degradation can be very rapid, with peptide half-lives observed to be as short as 0.5 to 2.7 minutes in the presence of these enzymes.[1]

Q2: Which specific enzymes are known to degrade a-BCP(1-7)?

A2: The key enzyme is a metallo-aminopeptidase that functions similarly to mammalian Leucine Aminopeptidase (LAP).[1][3] This enzyme sequentially removes amino acids from the N-terminus of the peptide. The degradation is significantly inhibited by the chelating agent 1,10-phenanthroline, which confirms its identity as a metalloprotease.[1][3]

Q3: What are the most effective inhibitors to prevent a-BCP(1-7) degradation?

A3: Several peptidase inhibitors have been shown to be effective. The most potent are:

  • Amastatin (B1665947): A highly effective competitive inhibitor of aminopeptidases.[1][3][4] It has been shown to be the most potent inhibitor of membrane-bound aminopeptidase activity in Aplysia kidney tissue, with an IC50 of 25 nM against [Leu]enkephalin degradation.[3]

  • Bestatin (B1682670): Another strong competitive inhibitor of many aminopeptidases.[1][5][6] It effectively inhibits the LAP-like enzyme in Aplysia hemolymph.[1]

  • 1,10-Phenanthroline: A metalloprotease inhibitor that effectively blocks degradation by chelating the divalent cations essential for the enzyme's catalytic activity.[1][3]

Q4: How should I prepare and store my a-BCP(1-7) stock solutions to ensure stability?

A4: To maintain peptide integrity, proper storage is crucial. Peptides should be stored at -20°C or lower and protected from light.[7] It is best to keep the peptide in its lyophilized form until immediately before use.[7] If you need to store the peptide in solution, use sterile, nuclease-free buffers and consider filtering through a 0.2 µm filter to prevent microbial contamination.[7] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]

Q5: Can modifications to the peptide structure improve its stability?

A5: Yes, structural modifications can significantly enhance stability. N-terminal modifications, such as acetylation, can block the action of aminopeptidases.[2] Additionally, substituting L-amino acids with their D-enantiomers can make the peptide resistant to proteolysis.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of a-BCP(1-7) activity in my assay. Enzymatic Degradation: Your in vitro system (e.g., cell culture media with serum, tissue homogenate) contains active peptidases.1. Add a Protease Inhibitor Cocktail: Supplement your assay buffer with a cocktail of inhibitors. For a-BCP(1-7), a combination of amastatin (10 µM) and bestatin (40 µM) is a strong starting point.[1][3] 2. Use Serum-Free Media: If your experiment allows, switch to a serum-free cell culture medium, as serum is a major source of proteases. 3. Heat-Inactivate Serum: If serum is required, heat-inactivate it (e.g., 56°C for 30 minutes) to denature many of the endogenous proteases.
Inconsistent or non-reproducible experimental results. Peptide Degradation: Inconsistent levels of active peptide between experiments. Improper Storage: Repeated freeze-thaw cycles of stock solutions.[7] Peptide Adsorption: The peptide may be sticking to plasticware (e.g., pipette tips, microplates).1. Confirm Peptide Integrity: Before starting, verify the purity and concentration of your peptide stock using HPLC or mass spectrometry. 2. Aliquot Peptide Stocks: Prepare single-use aliquots of your a-BCP(1-7) stock solution to avoid freeze-thaw cycles.[7] 3. Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips. 4. Include a Carrier Protein: Consider adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to your buffer to reduce non-specific binding, but be aware that some BSA preparations may contain residual protease activity.
Low peptide recovery after sample preparation for analysis (HPLC/MS). Incomplete Enzyme Inactivation: Proteases in the sample continue to degrade the peptide after collection. Precipitation Issues: The peptide may be lost during protein precipitation steps.1. Quench the Reaction Immediately: Stop enzymatic activity at your desired time point by adding a quenching agent like 10% Trichloroacetic Acid (TCA) or by immediately acidifying the sample with trifluoroacetic acid (TFA) to 0.1%.[9] 2. Optimize Precipitation: If using protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) to ensure efficient protein removal without co-precipitating your peptide.[10]
Peptide appears to be inactive even with inhibitors. Incorrect pH or Buffer: The pH of your assay buffer may be suboptimal for peptide stability or activity. Oxidation: Peptides containing residues like Tyrosine (Tyr) are susceptible to oxidation.[7]1. Optimize pH: The optimal pH for peptide stability is often between 3 and 5, which minimizes deamidation.[9][11] Test a range of pH values to find the best conditions for your specific assay. 2. Use Fresh Buffers: Prepare fresh buffers for each experiment. 3. Minimize Oxygen Exposure: Degas your buffers and consider working in an oxygen-reduced environment if oxidation is a major concern. Store peptide solutions under an inert gas like nitrogen or argon.

Quantitative Data Summary

The following table summarizes the effectiveness of key inhibitors against the aminopeptidase activity found in Aplysia.

InhibitorTarget Enzyme ClassConcentration/PotencyReference(s)
Amastatin AminopeptidaseIC50 = 25 nM (for Aplysia kidney membrane aminopeptidase degrading [Leu]enkephalin)[3]
Bestatin AminopeptidaseSignificantly inhibits a-BCP(3-9) degradation. Ki values against other aminopeptidases are in the nanomolar to low micromolar range.[1][12]
1,10-Phenanthroline MetalloproteaseSignificantly inhibits a-BCP(3-9) degradation. IC50 of 30 µM for Aplysia kidney membrane aminopeptidase.[1][3]

Experimental Protocols

Protocol: Assessing a-BCP(1-7) Stability in a Biological Matrix (e.g., Cell Culture Supernatant, Tissue Homogenate)

This protocol outlines a method to determine the in vitro half-life of a-BCP(1-7) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • a-BCP(1-7) peptide

  • Biological matrix (e.g., cell culture supernatant, tissue homogenate)

  • Incubator or water bath at 37°C

  • Protease inhibitors (e.g., Amastatin, Bestatin) - optional, for control experiments

  • Quenching Solution: 10% Trichloroacetic Acid (TCA) in water or 1% Trifluoroacetic Acid (TFA)

  • RP-HPLC system with a C18 column and UV detector (214 nm or 280 nm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare Peptide Stock: Dissolve lyophilized a-BCP(1-7) in sterile water or a suitable buffer to create a concentrated stock solution (e.g., 1 mM).

  • Matrix Preparation: Thaw the biological matrix (e.g., serum, cell supernatant) at 37°C. If it is a tissue homogenate, clarify it by centrifugation to remove cellular debris.

  • Reaction Setup: In separate microcentrifuge tubes, add the biological matrix. Pre-warm the tubes to 37°C.

  • Initiate Reaction: Add the a-BCP(1-7) stock solution to each tube to a final concentration of 10-50 µM. Vortex briefly to mix. This is your T=0 time point.

  • Time Course Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), take an aliquot (e.g., 100 µL) from the reaction tube and immediately add it to a new tube containing an equal volume of quenching solution (e.g., 100 µL of 10% TCA). This will stop the enzymatic reaction.

  • Sample Preparation for HPLC:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the peptide, to an HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto the RP-HPLC system.

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

    • Monitor the absorbance at 214 nm (for the peptide bond) or 280 nm (for the Tyrosine residue).

  • Data Analysis:

    • Identify the peak corresponding to the intact a-BCP(1-7) based on its retention time (determined by injecting a standard).

    • Integrate the peak area for each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.

Visualizations

degradation_pathway BCP a-BCP(1-7) (Active) Degraded Degraded Fragments (Inactive) BCP->Degraded Cleavage at N-terminus Enzyme Leucine Aminopeptidase (LAP-like Enzyme) Enzyme->BCP Catalyzes Inhibitor Inhibitors (Amastatin, Bestatin, 1,10-Phenanthroline) Inhibitor->Enzyme Blocks

Caption: Enzymatic degradation pathway of a-BCP(1-7) and points of inhibition.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_analysis 3. Analysis prep_peptide Prepare a-BCP(1-7) Stock Solution initiate Initiate Reaction: Add Peptide to Matrix at 37°C prep_peptide->initiate prep_matrix Prepare Biological Matrix (e.g., Supernatant) prep_matrix->initiate sampling Collect Samples at Time Points initiate->sampling quench Quench Reaction (e.g., with TCA) sampling->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc data Calculate Peptide Half-Life hplc->data

Caption: Workflow for an in vitro peptide stability assay.

troubleshooting_guide start Inconsistent or Low Peptide Activity? check_degradation Is peptide degrading? start->check_degradation add_inhibitors Add Inhibitors (Amastatin, Bestatin) check_degradation->add_inhibitors Yes check_storage Are peptide stocks stored correctly? check_degradation->check_storage No use_serum_free Use Serum-Free Media add_inhibitors->use_serum_free end Problem Solved use_serum_free->end aliquot Aliquot Stocks, Avoid Freeze-Thaw check_storage->aliquot No check_adsorption Is peptide adsorbing to labware? check_storage->check_adsorption Yes aliquot->end low_bind_ware Use Low-Binding Tubes/Tips check_adsorption->low_bind_ware Yes check_adsorption->end No low_bind_ware->end

References

troubleshooting a-Bag Cell Peptide (1-7) aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-Bag Cell Peptide (1-7). The information is presented in a question-and-answer format to directly address common issues, particularly those related to peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is a-Bag Cell Peptide (1-7) and what is its primary function?

a-Bag Cell Peptide (1-7) is a heptapeptide (B1575542) with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY)[1][2][3]. It is an amino-terminal fragment of the larger α-bag cell peptide[4]. This peptide acts as a neurotransmitter and hormone in the sea slug Aplysia[5]. Its primary functions include inhibiting neurons in the left upper quadrant of the abdominal ganglion and preventing the depolarization of the bag cells themselves[4]. It also plays a role in causing the contraction of smooth muscle in the ovotestis, leading to the expulsion of the egg string[5].

Q2: What are the physical and chemical properties of a-Bag Cell Peptide (1-7)?

PropertyValueReference
Sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY)[1][2][3]
Molecular Formula C44H67N13O9[1][3][4]
Molecular Weight 922.08 g/mol [1][2]
Storage Conditions -20°C[1][4]

Q3: What is peptide aggregation and why is it a concern for a-Bag Cell Peptide (1-7)?

Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. This can range from small, soluble oligomers to large, fibrillar aggregates. Aggregation is a significant concern as it can lead to a loss of the peptide's biological activity, cause issues with solubility and handling in experiments, and potentially induce cytotoxicity. The propensity of a peptide to aggregate is influenced by its amino acid sequence, concentration, and the surrounding environmental conditions.

Q4: How does a-Bag Cell Peptide (1-7) exert its biological effects?

a-Bag Cell Peptide (1-7) modulates the activity of adenylate cyclase in a temperature-dependent manner. At 30°C it stimulates the enzyme, while at 15°C it is inhibitory[6]. This process is dependent on GTP, suggesting the involvement of G-proteins (Gs for stimulation and Gi for inhibition)[6]. The inhibitory effect can be blocked by pertussis toxin, further implicating the Gi protein[6]. This modulation of adenylate cyclase activity alters intracellular cAMP levels, which in turn affects neuronal excitability and other cellular processes.

Troubleshooting Guide: a-Bag Cell Peptide (1-7) Aggregation

This guide provides solutions to common problems encountered during the handling and use of a-Bag Cell Peptide (1-7) that may be related to aggregation.

Problem 1: The lyophilized peptide is difficult to dissolve.

  • Possible Cause: The peptide may have formed aggregates during shipping or storage. The choice of solvent may also be inappropriate for the peptide's properties.

  • Solution:

    • Initial Solvent Selection: Based on its sequence (APRLRFY), a-Bag Cell Peptide (1-7) has a net positive charge at neutral pH due to the two arginine residues. Therefore, it is considered a basic peptide. Start by attempting to dissolve the peptide in a small amount of sterile, distilled water. If solubility is poor, a small amount of an acidic solution, such as 0.1 M acetic acid, can be added to aid dissolution.

    • Gentle Agitation: Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can sometimes promote aggregation.

    • Organic Solvents for Hydrophobic Peptides: While a-Bag Cell Peptide (1-7) is not extremely hydrophobic, if aqueous solutions fail, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer while vortexing.

Problem 2: The peptide solution becomes cloudy or forms a precipitate over time.

  • Possible Cause: This is a clear indication of peptide aggregation. This can be triggered by factors such as high concentration, inappropriate pH, temperature fluctuations, or prolonged storage in solution.

  • Solution:

    • Optimize pH: Ensure the pH of the peptide solution is at least one to two units away from its isoelectric point (pI). For a basic peptide like a-Bag Cell Peptide (1-7), maintaining a slightly acidic pH (e.g., pH 5-6) can help maintain a net positive charge and improve solubility.

    • Reduce Concentration: Work with the lowest effective concentration of the peptide. If a high concentration is necessary, consider the use of stabilizing excipients.

    • Control Temperature: Store peptide solutions at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles. For experiments, maintain a consistent and appropriate temperature.

    • Additives and Excipients: Consider the addition of excipients that can help prevent aggregation. The effectiveness of these is peptide-dependent.

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Sugars Sucrose, Trehalose5-10% (w/v)Stabilize the native conformation of the peptide.
Polyols Glycerol, Mannitol20-50% (v/v)Increase solvent viscosity and stabilize peptide structure.
Amino Acids Arginine, Glycine50-250 mMCan reduce aggregation by interacting with the peptide.

Problem 3: Inconsistent or lower-than-expected biological activity in assays.

  • Possible Cause: The presence of soluble aggregates or oligomers can reduce the concentration of active, monomeric peptide, leading to variable results.

  • Solution:

    • Freshly Prepared Solutions: Always use freshly prepared peptide solutions for experiments to minimize the formation of aggregates over time.

    • Solution Clarification: Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble aggregates. Carefully collect the supernatant for your experiment.

    • Characterize Your Peptide Stock: If aggregation is a persistent issue, consider characterizing your peptide stock solution using techniques like Dynamic Light Scattering (DLS) to assess the size distribution of particles or Circular Dichroism (CD) spectroscopy to monitor changes in secondary structure that may indicate aggregation.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation

This assay is used to monitor the formation of β-sheet-rich structures, which are characteristic of many peptide aggregates.

  • Reagent Preparation:

    • Prepare a 1 mM Thioflavin T (ThT) stock solution in sterile, distilled water. Protect from light.

    • Prepare the desired buffer for your experiment (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your a-Bag Cell Peptide (1-7) solution at the desired concentration.

    • Add ThT from the stock solution to a final concentration of 20 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Measurement:

    • Use a fluorescence plate reader with excitation set to ~440 nm and emission set to ~485 nm.

    • Incubate the plate at the desired temperature (e.g., 37°C) and take fluorescence readings at regular intervals (e.g., every 15-30 minutes) over the course of the experiment. Continuous shaking between readings can promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from the peptide-containing wells.

    • Plot the fluorescence intensity against time. A sigmoidal curve is often indicative of a nucleation-dependent aggregation process.

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is a non-invasive technique to measure the size distribution of particles in a solution.

  • Sample Preparation:

    • Prepare the a-Bag Cell Peptide (1-7) solution in a buffer that has been filtered through a 0.22 µm filter to remove dust and other contaminants.

    • The concentration of the peptide should be optimized for the instrument, but typically ranges from 0.1 to 1 mg/mL.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize.

    • Enter the parameters for the solvent (viscosity and refractive index) and the experimental temperature.

  • Measurement:

    • Carefully transfer the peptide solution to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the measurement according to the instrument's instructions. Typically, this involves multiple short acquisitions that are averaged.

  • Data Analysis:

    • The instrument software will generate a size distribution plot, showing the intensity, volume, or number distribution of particle sizes.

    • The presence of large particles or a high polydispersity index (PDI) can indicate aggregation.

Visualizations

a_Bag_Cell_Peptide_Aggregation_Factors cluster_factors Factors Influencing Aggregation cluster_peptide Peptide Properties cluster_environment Environmental Factors Peptide_Properties Intrinsic Peptide Properties Sequence Amino Acid Sequence (Hydrophobicity, Charge) Concentration Concentration Aggregation a-Bag Cell Peptide (1-7) Aggregation Peptide_Properties->Aggregation Environmental_Factors Environmental Factors pH pH Temperature Temperature Ionic_Strength Ionic Strength Mechanical_Stress Mechanical Stress (e.g., Agitation) Environmental_Factors->Aggregation

Caption: Factors influencing the aggregation of a-Bag Cell Peptide (1-7).

Troubleshooting_Workflow Start Peptide Aggregation Suspected Check_Solubility Review Solubilization Protocol Start->Check_Solubility Optimize_pH Optimize Solution pH Check_Solubility->Optimize_pH Poor Solubility Reduce_Concentration Lower Peptide Concentration Check_Solubility->Reduce_Concentration Precipitation Optimize_pH->Reduce_Concentration Control_Temp Control Temperature (Storage & Experiment) Reduce_Concentration->Control_Temp Additives Consider Stabilizing Additives Control_Temp->Additives Fresh_Solution Use Freshly Prepared Solutions Additives->Fresh_Solution Centrifuge Centrifuge to Remove Aggregates Fresh_Solution->Centrifuge Characterize Characterize with DLS/CD Centrifuge->Characterize Resolved Aggregation Minimized Characterize->Resolved

Caption: A workflow for troubleshooting a-Bag Cell Peptide (1-7) aggregation.

aBCP_Signaling_Pathway aBCP a-Bag Cell Peptide (1-7) Receptor Putative G-Protein-Coupled Receptor aBCP->Receptor Gs Gs Receptor->Gs Stimulatory (30°C) Gi Gi Receptor->Gi Inhibitory (15°C) AC Adenylyl Cyclase Gs->AC Gi->AC cAMP_increase ↑ cAMP AC->cAMP_increase Activation cAMP_decrease ↓ cAMP AC->cAMP_decrease Inhibition PKA_activation PKA Activation cAMP_increase->PKA_activation Downstream_decrease Downstream Effects (e.g., Neuronal Inhibition) cAMP_decrease->Downstream_decrease Downstream_increase Downstream Effects (e.g., Neuronal Excitation) PKA_activation->Downstream_increase

Caption: Proposed signaling pathway for a-Bag Cell Peptide (1-7).

References

improving a-Bag Cell Peptide (1-7) solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of a-Bag Cell Peptide (1-7) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a-Bag Cell Peptide (1-7) and what is its primary function?

A1: a-Bag Cell Peptide (1-7), with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY), is a neuropeptide originally identified in the sea slug Aplysia.[1][2] It is a fragment of a larger precursor protein that also gives rise to other neuroactive peptides, including egg-laying hormone (ELH).[3][4][5] a-Bag Cell Peptide (1-7) functions as a neurotransmitter and neuromodulator, playing a role in the regulation of egg-laying behavior.[1][6][7] Specifically, it has been shown to inhibit certain neurons (left upper quadrant neurons) and cause depolarization of the bag cells themselves in the abdominal ganglion of Aplysia.[3][8][9]

Q2: I'm having trouble dissolving a-Bag Cell Peptide (1-7). What are the general steps I should follow?

A2: Difficulty in dissolving peptides is a common issue. For a-Bag Cell Peptide (1-7), which is a basic peptide, a systematic approach is recommended. Start with sterile, distilled water. If solubility is limited, move to an acidic solution like 10% acetic acid. For highly resistant peptides, a small amount of an organic solvent such as DMSO can be used as a last resort, followed by dilution in your aqueous buffer. It is crucial to test solubility on a small aliquot of the peptide before dissolving the entire stock.[10][11]

Q3: Can I sonicate my a-Bag Cell Peptide (1-7) solution to improve solubility?

A3: Yes, brief sonication can be a useful technique to aid in the dissolution of peptides and can help to break up aggregates.[12] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds each) while keeping the sample on ice to prevent heating, which could degrade the peptide.

Q4: How should I store my a-Bag Cell Peptide (1-7) stock solution?

A4: Lyophilized a-Bag Cell Peptide (1-7) should be stored at -20°C.[2] Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -20°C or colder to minimize freeze-thaw cycles, which can lead to peptide degradation. For aqueous solutions, it is generally not recommended to store them for more than one day.

Q5: What is the recommended solvent for a-Bag Cell Peptide (1-7) based on its sequence?

A5: The amino acid sequence of a-Bag Cell Peptide (1-7) is APRLRFY. To determine its properties, we can calculate its net charge at a neutral pH. Arginine (R) has a +1 charge, and the N-terminus has a +1 charge, while the C-terminus has a -1 charge. This gives the peptide a net positive charge, making it basic. Therefore, it is predicted to be soluble in acidic solutions. While starting with distilled water is a good first step, if solubility is an issue, a dilute acidic solution is the next logical choice.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide will not dissolve in water. The peptide has a net positive charge and some hydrophobic residues, which can limit aqueous solubility.1. Ensure you have allowed the lyophilized peptide to equilibrate to room temperature before adding solvent. 2. Try brief sonication on ice. 3. If still insoluble, proceed to using a dilute acidic solvent as outlined in the experimental protocol below.
Solution is cloudy or contains visible particulates. The peptide has aggregated or has not fully dissolved.1. Centrifuge the tube to pellet any undissolved material. 2. Try sonicating the solution on ice. 3. If cloudiness persists, the peptide may be at a concentration above its solubility limit in that solvent. Consider diluting the solution or re-dissolving a fresh aliquot in a different solvent system (e.g., dilute acetic acid).
Inconsistent experimental results. 1. Inaccurate peptide concentration due to incomplete dissolution. 2. Peptide degradation from improper storage or multiple freeze-thaw cycles.1. Ensure the peptide is fully dissolved before use. A clear solution is indicative of proper dissolution. 2. Aliquot stock solutions into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Loss of peptide activity. Peptide has degraded due to harsh solvent conditions or improper storage.1. Avoid prolonged exposure to strong acids or bases. 2. If using an organic solvent like DMSO, ensure the final concentration in your assay is low enough to not affect the biological system. 3. Prepare fresh solutions from lyophilized powder for critical experiments.

Experimental Protocols

Protocol for Determining a-Bag Cell Peptide (1-7) Solubility

This protocol provides a systematic approach to finding a suitable solvent for a-Bag Cell Peptide (1-7).

  • Preparation :

    • Before opening, centrifuge the vial of lyophilized a-Bag Cell Peptide (1-7) to ensure all the powder is at the bottom.

    • Allow the vial to warm to room temperature.

  • Solubility Test :

    • Weigh out a small, known amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

    • Step 1: Water . Add a calculated volume of sterile, distilled water to achieve a desired concentration (e.g., 1 mg/mL). Vortex briefly. If the peptide does not dissolve, proceed to the next step.

    • Step 2: Acidic Solution . To the same tube, add 10% acetic acid dropwise, vortexing between each drop, until the peptide dissolves.

    • Step 3: Organic Solvent (if necessary) . If the peptide is still not soluble, lyophilize the sample to remove the acetic acid and water. Then, dissolve the dried peptide in a minimal volume of DMSO (e.g., 20-50 µL). Once dissolved, slowly add this solution dropwise to your desired aqueous buffer while vortexing to reach the final concentration. Be aware that the peptide may precipitate if the final organic solvent concentration is too low.

Recommended Solvents for a-Bag Cell Peptide (1-7)
Solvent System Predicted Solubility Notes
Sterile, Distilled Water Low to ModerateShould be attempted first. Sonication may be required.
10% Acetic Acid HighDue to the basic nature of the peptide, solubility should be enhanced in a dilute acidic solution.
Dimethyl Sulfoxide (DMSO) HighUse as a solvent of last resort. Dissolve in a minimal amount of DMSO first, then dilute with an aqueous buffer.

Visualizations

Logical Workflow for Peptide Solubilization

G start Start with Lyophilized a-Bag Cell Peptide (1-7) add_water Add Sterile Water start->add_water check_solubility1 Is the solution clear? add_water->check_solubility1 sonicate Briefly Sonicate on Ice check_solubility1->sonicate No end_success Peptide is Solubilized check_solubility1->end_success Yes check_solubility2 Is the solution clear? sonicate->check_solubility2 add_acid Add 10% Acetic Acid (dropwise) check_solubility2->add_acid No check_solubility2->end_success Yes check_solubility3 Is the solution clear? add_acid->check_solubility3 lyophilize Lyophilize to Dryness check_solubility3->lyophilize No check_solubility3->end_success Yes add_dmso Dissolve in minimal DMSO lyophilize->add_dmso dilute Slowly dilute with aqueous buffer add_dmso->dilute dilute->end_success end_fail Insoluble/Aggregated (Re-evaluate concentration/solvent) G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Bag Cell Neuron release Release of a-BCP (1-7) pre_neuron->release Action Potential receptor Receptor Binding (unidentified) release->receptor Synaptic Cleft post_neuron Target Neuron (e.g., LUQ Neuron) effect Change in Membrane Conductance receptor->effect inhibition Inhibition of Neuronal Activity effect->inhibition

References

Technical Support Center: Chemical Synthesis of α-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of α-Bag Cell Peptide (1-7), with the sequence H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of α-Bag Cell Peptide (1-7)?

A1: The main challenges in synthesizing this peptide via Solid-Phase Peptide Synthesis (SPPS) are associated with its specific amino acid composition. The presence of proline can lead to diketopiperazine formation, particularly at the dipeptide stage. Additionally, the two arginine residues, with their bulky and strongly basic guanidinium (B1211019) side chains, can cause aggregation and incomplete coupling reactions.

Q2: Which synthetic strategy, Fmoc or Boc, is recommended for α-Bag Cell Peptide (1-7) synthesis?

A2: Both Fmoc/tBu and Boc/Bzl protection strategies can be employed. The Fmoc/tBu strategy is often preferred due to its use of milder cleavage conditions (TFA-based cocktails) compared to the strong acids like HF required for Boc/Bzl deprotection. For a relatively short peptide like this heptapeptide, the Fmoc strategy is generally efficient.

Q3: What type of resin is suitable for the synthesis of this peptide?

A3: A Wang or Rink Amide resin is a suitable choice for synthesizing the C-terminal carboxylate of α-Bag Cell Peptide (1-7). For peptides containing proline at the C-terminus, a 2-chlorotrityl chloride (2-CTC) resin can be beneficial to minimize diketopiperazine formation due to the steric hindrance of the linker.

Q4: How can I monitor the completion of coupling and deprotection steps?

A4: The Kaiser (ninhydrin) test is a common method to detect the presence of free primary amines on the resin after coupling. A negative Kaiser test (yellow beads) indicates a complete coupling reaction. However, the Kaiser test is not reliable for proline, which is a secondary amine. In this case, a chloranil (B122849) test can be used. For deprotection, monitoring the UV absorbance of the Fmoc-dibenzofulvene adduct in the piperidine (B6355638) solution can confirm the complete removal of the Fmoc group.

Q5: What are the expected purity and yield for the synthesis of α-Bag Cell Peptide (1-7)?

A5: The crude purity and overall yield can vary significantly based on the synthesis scale, resin, coupling reagents, and purification method. Generally, for a peptide of this length, a crude purity of over 70% and a final yield after purification of 15-40% can be expected.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency, Especially for Arginine Residues
Symptom Possible Cause Troubleshooting Steps
Positive Kaiser test after coupling.Steric hindrance from the bulky Pbf protecting group on arginine.- Double Coupling: Repeat the coupling step with fresh reagents. - Use a more potent coupling reagent: Switch to HATU or HCTU. - Increase reaction time: Extend the coupling time to 2-4 hours. - Elevated temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), if your synthesizer allows.
Peptide aggregation.The growing peptide chain is forming secondary structures on the resin, hindering reagent access.- Change the solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF). - Incorporate a chaotropic salt: Add LiCl (0.5 M) to the coupling reaction.
Issue 2: Presence of Deletion Sequences in the Final Product
Symptom Possible Cause Troubleshooting Steps
Mass spectrometry shows peaks corresponding to the target peptide minus one or more amino acids.Incomplete deprotection of the Fmoc group.- Extend deprotection time: Increase the piperidine treatment time. - Use a stronger deprotection solution: A small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution.
Incomplete coupling.- Refer to the troubleshooting steps for Issue 1 .
Issue 3: Diketopiperazine Formation
Symptom Possible Cause Troubleshooting Steps
Low yield after the second amino acid (Proline) is coupled.The N-terminal amine of the dipeptide attacks the ester linkage to the resin, forming a cyclic dipeptide which is cleaved from the resin.- Use a 2-chlorotrityl chloride (2-CTC) resin: The bulky linker hinders this side reaction. - Couple the third amino acid immediately after the deprotection of the second: Minimize the time the free N-terminal of the dipeptide is exposed.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol is a general guideline and may require optimization.

1. Resin Swelling:

  • Swell the resin (e.g., Wang resin, 0.5 mmol/g loading) in DMF for 30 minutes.

2. First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

  • Dissolve Fmoc-Tyr(tBu)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Add DIPEA (8 eq.) and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Capping (Optional but Recommended):

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes to block any unreacted sites.

4. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with fresh solution for 15 minutes.

  • Wash the resin with DMF (5x).

5. Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Ala-OH):

  • Repeat step 2 and 4 for each subsequent amino acid in the sequence. For arginine coupling, consider using HATU as the coupling agent and extending the reaction time.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification Protocol (Reverse-Phase HPLC)

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

2. HPLC Conditions:

  • Column: C18 column (e.g., 5 µm, 100 Å, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

4. Lyophilization:

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Data Presentation

Parameter Expected Range Notes
Crude Purity (by HPLC) 60-85%Highly dependent on the success of each coupling and deprotection step.
Final Purity (after HPLC) >95%Target purity for most research applications.
Overall Yield 15-40%Calculated based on the initial resin loading.
Molecular Weight (Monoisotopic) 921.52 g/mol C₄₄H₆₇N₁₃O₉

Visualizations

SPPS_Workflow Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Wash1 Washing Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Deprotection Fmoc Deprotection Capping->Deprotection Wash2 Washing Deprotection->Wash2 Cycle Repeat for each a-Bag Cell Peptide (1-7) Amino Acid Wash2->Cycle Cycle->Coupling Cleavage Cleavage & Deprotection Cycle->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Pure a-Bag Cell Peptide (1-7) Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a-Bag Cell Peptide (1-7).

Troubleshooting_Logic Start Low Yield or Purity Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Deprotection Incomplete Deprotection? Check_Coupling->Check_Deprotection No Action_Coupling Double Couple / Potent Reagent Check_Coupling->Action_Coupling Yes Check_Side_Reactions Side Reactions? Check_Deprotection->Check_Side_Reactions No Action_Deprotection Extend Deprotection Time Check_Deprotection->Action_Deprotection Yes Action_Side_Reactions Optimize Resin / Protocol Check_Side_Reactions->Action_Side_Reactions Yes Success Improved Synthesis Check_Side_Reactions->Success No Action_Coupling->Success Action_Deprotection->Success Action_Side_Reactions->Success

Caption: Troubleshooting decision tree for a-Bag Cell Peptide (1-7) synthesis.

minimizing batch-to-batch variability of synthetic a-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of synthetic a-Bag Cell Peptide (1-7).

Frequently Asked Questions (FAQs)

Q1: What is a-Bag Cell Peptide (1-7) and what are its critical quality attributes?

A1: a-Bag Cell Peptide (1-7) is a heptapeptide (B1575542) with the sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY)[1]. It is a neuroactive peptide fragment that can inhibit certain neurons[2][3]. Critical quality attributes to ensure batch-to-batch consistency include:

  • Purity: High purity is essential to avoid confounding experimental results from contaminants.

  • Identity: The correct amino acid sequence and molecular weight must be confirmed.

  • Peptide Content: The actual amount of peptide in the lyophilized powder can vary and should be quantified.

  • Absence of specific impurities: Deletion sequences, truncated sequences, and side-reaction products should be minimized.[4]

Q2: What are the primary sources of batch-to-batch variability in the synthesis of a-Bag Cell Peptide (1-7)?

A2: Batch-to-batch variability can stem from several factors during solid-phase peptide synthesis (SPPS), including:

  • Raw Material Quality: Variations in the purity of amino acid derivatives and solvents.

  • Synthesis Protocol: Incomplete deprotection or coupling steps, especially for sterically hindered amino acids like arginine.[4]

  • Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide.

  • Purification Process: Inconsistencies in HPLC purification can lead to different impurity profiles.

  • Lyophilization and Handling: Variations in the lyophilization process can affect the final peptide's water content and stability.

Q3: Why is the synthesis of a-Bag Cell Peptide (1-7) prone to specific challenges?

A3: The presence of two arginine residues in the sequence presents a notable challenge. Arginine is a bulky amino acid, and its side chain protecting group can sterically hinder coupling reactions, potentially leading to incomplete incorporation and the formation of deletion sequences.[4]

Q4: How can I accurately quantify the concentration of my a-Bag Cell Peptide (1-7) solution?

A4: Amino acid analysis (AAA) is the gold standard for accurate peptide quantification[5]. This method involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid. The total peptide content can then be calculated from the sum of the individual amino acid concentrations based on the known sequence[6].

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and quality control of a-Bag Cell Peptide (1-7).

Problem 1: Low Yield of Crude Peptide
Potential Cause Recommended Solution
Incomplete Coupling of Arginine Double couple the arginine residues to ensure complete incorporation.[4] Consider increasing the coupling time for these residues.
Peptide Aggregation on Resin Use a higher substitution resin or a more polar solvent system during synthesis.
Steric Hindrance Utilize a more efficient coupling reagent to overcome the steric hindrance of bulky amino acid side chains.
Premature Cleavage from Resin Ensure the appropriate resin and linkage agent are used for the synthesis chemistry (e.g., Fmoc).
Problem 2: Multiple Peaks in HPLC Analysis of Crude Peptide
Potential Cause Recommended Solution
Deletion Sequences Optimize coupling conditions, such as by double coupling arginine residues.[4]
Truncated Sequences Ensure complete deprotection at each step of the synthesis.
Incomplete Side-Chain Deprotection Extend the cleavage time or use a stronger cleavage cocktail.
Oxidation of Tyrosine Add scavengers to the cleavage cocktail to prevent oxidation.
Problem 3: Batch-to-Batch Variation in Biological Activity
Potential Cause Recommended Solution
Inconsistent Peptide Purity Standardize the HPLC purification protocol and pooling criteria for fractions.
Variable Peptide Content Perform amino acid analysis on each batch to determine the exact peptide content and normalize concentrations for experiments.[5][6]
Presence of Biologically Active Impurities Use high-resolution mass spectrometry to identify and quantify impurities that may interfere with the biological assay.
Peptide Degradation Store the lyophilized peptide at -20°C or lower and handle it properly to prevent degradation.

Quantitative Data Summary

Table 1: Common Impurities in Synthetic a-Bag Cell Peptide (1-7) and Their Mass Differences

Impurity TypeDescriptionExpected Mass Difference (Da) from Target Peptide (MW: 922.08)
Deletion Sequence Missing one amino acid (e.g., missing Arginine)-156.19
Missing one amino acid (e.g., missing Phenylalanine)-147.17
Truncated Sequence Incomplete synthesis, missing N-terminal amino acidsVaries depending on the number of missing residues
Incomplete Deprotection Remaining protecting group (e.g., Pbf on Arginine)+252.31
Oxidation Oxidation of Tyrosine+16.00

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a-Bag Cell Peptide (1-7)

This protocol outlines a general procedure for the manual or automated synthesis of a-Bag Cell Peptide (1-7) using Fmoc chemistry.

  • Resin Selection and Preparation:

    • Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (Fmoc-Phe-OH) with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • For Arginine residues (Fmoc-Arg(Pbf)-OH): Perform a double coupling. After the initial coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-Arg(Pbf)-OH for a second coupling reaction.[4]

    • Wash the resin with DMF.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Arg, Pro, Ala).

  • Final Deprotection:

    • After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

Protocol 2: HPLC Purification of a-Bag Cell Peptide (1-7)
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Use a reverse-phase C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min for an analytical run or scaled up for a preparative run.

    • Monitor the elution at 220 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peptide peak.

  • Purity Analysis and Pooling:

    • Analyze the purity of each collected fraction by analytical HPLC.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization:

    • Lyophilize the pooled fractions to obtain the purified peptide.

Protocol 3: Mass Spectrometry Analysis of a-Bag Cell Peptide (1-7)
  • Sample Preparation:

    • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Spectrometer:

    • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range for the peptide (expected monoisotopic mass: 921.52 Da).

  • Data Analysis:

    • Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the peptide.

    • Analyze the spectrum for the presence of any impurity peaks identified in Table 1.

Visualizations

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification_qc Purification and Quality Control Resin Fmoc-Tyr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Wash1 DMF Wash Coupling->Wash1 Repeat Repeat for APRLRF Sequence Wash1->Repeat Repeat->Deprotection1 Next Amino Acid Cleavage Cleavage from Resin (95% TFA) Repeat->Cleavage Final Amino Acid Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Purity_Check Purity Analysis (Analytical HPLC) HPLC->Purity_Check Purity_Check->HPLC Repurify if needed MS_Analysis Identity Confirmation (Mass Spectrometry) Purity_Check->MS_Analysis Fractions >98% pure AAA Quantification (Amino Acid Analysis) MS_Analysis->AAA Final_Product Purified a-BCP (1-7) (>98% Purity) AAA->Final_Product

Caption: Workflow for Synthesis and Quality Control of a-Bag Cell Peptide (1-7).

Troubleshooting_Logic Start Batch-to-Batch Variability Observed Check_Purity Analyze Purity and Impurity Profile by HPLC Start->Check_Purity Purity_Issue Inconsistent Purity or Impurities? Check_Purity->Purity_Issue Check_Identity Confirm Molecular Weight by Mass Spectrometry Identity_Issue Incorrect Molecular Weight? Check_Identity->Identity_Issue Check_Content Quantify Peptide Content by Amino Acid Analysis Content_Issue Variable Peptide Content? Check_Content->Content_Issue Purity_Issue->Check_Identity No Optimize_Purification Standardize HPLC Protocol Purity_Issue->Optimize_Purification Yes Identity_Issue->Check_Content No Optimize_Synthesis Optimize SPPS Protocol (e.g., Double Couple Arginine) Identity_Issue->Optimize_Synthesis Yes Normalize_Concentration Normalize Concentration Based on AAA Results Content_Issue->Normalize_Concentration Yes Consistent_Batch Consistent Batch Achieved Content_Issue->Consistent_Batch No Optimize_Purification->Check_Purity Optimize_Synthesis->Start Normalize_Concentration->Consistent_Batch

Caption: Troubleshooting Logic for Batch-to-Batch Variability.

Signaling_Pathway aBCP a-Bag Cell Peptide (1-7) Receptor Putative G-Protein Coupled Receptor aBCP->Receptor Adenylyl_Cyclase Adenylyl Cyclase Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced levels lead to

Caption: Proposed Signaling Action of a-Bag Cell Peptide (1-7).

References

Technical Support Center: a-Bag Cell Peptide (1-7) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for a-Bag Cell Peptide (1-7) [a-BCP(1-7)] immunoassays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to immunoassay cross-reactivity and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a-Bag Cell Peptide (1-7) and what is its biological significance?

a-Bag Cell Peptide (1-7) is a heptapeptide (B1575542) with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr.[1][2] It is derived from a larger precursor protein produced by the neuroendocrine bag cells in the marine mollusk Aplysia.[1][3] This peptide, along with its longer forms [a-BCP(1-8) and a-BCP(1-9)], acts as a neurotransmitter and hormone.[2][3] It is known to mediate inhibitory effects on certain neurons within the abdominal ganglion and can induce autoexcitation of the bag cells themselves.[1][3] Measuring its concentration via immunoassay is critical for studies related to neuropeptide function, synaptic transmission, and the regulation of complex behaviors like egg-laying in Aplysia.[1]

Q2: What is immunoassay cross-reactivity and why is it a concern for a-BCP(1-7)?

Immunoassay cross-reactivity occurs when the antibody used in an assay binds to molecules other than the intended target analyte.[4] This binding of "cross-reactants" can lead to inaccurate quantification, typically causing falsely elevated results.[4][5] For a-BCP(1-7), this is a significant concern because of the presence of structurally similar molecules that may be present in the same biological samples. Confidence in immunoassay data depends on using high-quality antibodies with high specificity for the target analyte.[4]

Potential cross-reactants for a-BCP(1-7) include:

  • Longer Peptide Forms: a-BCP(1-8) and a-BCP(1-9), which are derived from the same precursor and differ only by one or two amino acids at the C-terminus.[1]

  • Precursor Protein Fragments: Other peptides cleaved from the same bag cell-specific gene product.[3]

  • Metabolites: Degradation products of a-BCP or related peptides.

  • Structurally Similar Peptides: Endogenous peptides from the sample matrix that share sequence homology or structural motifs.

Q3: My immunoassay is showing high background. What are the most common causes?

High background can obscure the specific signal from your target analyte, reducing assay sensitivity and reliability. The most common causes are generally related to non-specific binding or issues with assay reagents.

Common Causes and Solutions:

  • Ineffective Blocking: The blocking buffer may be inadequate, allowing antibodies to bind non-specifically to the plate surface.[6] Try increasing the concentration or incubation time of the blocking buffer, or test a different blocking agent.

  • Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding.[7] It is crucial to titrate antibodies to find the optimal concentration that provides a strong signal with low background.

  • Insufficient Washing: Residual unbound antibodies or detection reagents will cause high background.[6] Ensure washing steps are performed thoroughly, increase the number of wash cycles, and consider adding a brief soak step.[8]

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody. Running appropriate controls is essential to diagnose this issue.

  • Contaminated Reagents: Buffers or other reagents may be contaminated. Always use fresh, high-quality reagents and sterile technique.[7]

Q4: My measured a-BCP(1-7) concentrations are unexpectedly high. How do I determine if this is due to cross-reactivity?

Unexpectedly high analyte concentrations are a classic sign of potential cross-reactivity.[5] A systematic approach is needed to diagnose the issue. The workflow below outlines a logical investigation path to distinguish between true signal and interference.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Cross-Reactivity Investigation start Unexpectedly High Results protocol Review Protocol & Calculations start->protocol reagents Check Reagent Prep, Expiration & Storage protocol->reagents controls Analyze Controls (Positive & Negative) reagents->controls linearity Linearity of Dilution Experiment controls->linearity If controls are OK, proceed to test sample matrix. conclusion1 Results Valid: Issue was procedural or reagent-based. controls->conclusion1 If controls/reagents were faulty. spike Spike-and-Recovery Experiment specificity Test Potential Cross-Reactants spike->specificity linearity->spike conclusion2 Cross-Reactivity Confirmed: Antibody is binding to non-target molecules. specificity->conclusion2 If specificity test fails.

Figure 1: Troubleshooting workflow for diagnosing high immunoassay signals.

Steps to Investigate Cross-Reactivity:

  • Review Protocol and Controls: First, rule out simple errors. Double-check all calculations, reagent preparations, and ensure the assay was performed exactly as specified in the protocol.[9] Analyze your standard curve and quality controls to ensure the assay itself is performing correctly.[10]

  • Perform a Linearity of Dilution Test: Serially dilute a sample that shows a high concentration. If only the target analyte is being measured, the calculated concentration should remain consistent across all dilutions after correcting for the dilution factor. A deviation from linearity suggests interference.

  • Conduct a Spike-and-Recovery Experiment: Add a known amount of pure a-BCP(1-7) standard to a sample matrix. The measured concentration should equal the endogenous level plus the spiked amount. Poor recovery (<80% or >120%) indicates that something in the sample matrix is interfering with the assay.

  • Directly Test Potential Cross-Reactants: If available, run the assay with samples containing high concentrations of suspected cross-reactants (e.g., synthetic a-BCP(1-8) or a-BCP(1-9)). A significant signal in the absence of a-BCP(1-7) confirms cross-reactivity.

Data & Protocols

Data Presentation

The primary structure of a peptide is the main determinant of an antibody's ability to recognize it. Peptides with high sequence homology are more likely to cross-react in an immunoassay.[11]

Table 1: Potential Cross-Reactants for a-BCP(1-7) Immunoassays

Peptide Name Amino Acid Sequence Structural Difference from a-BCP(1-7)
a-BCP(1-7) Ala-Pro-Arg-Leu-Arg-Phe-Tyr Target Analyte
a-BCP(1-8) Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser + 1 amino acid (Ser) at C-terminus[1]
a-BCP(1-9) Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu + 2 amino acids (Ser-Leu) at C-terminus[1]

| Hypothetical Peptide X | Ala-Pro-Arg-Val -Arg-Phe-Tyr | Single amino acid substitution (Leu -> Val) |

Table 2: General Immunoassay Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Signal Reagent omission/error; Inactive reagents; Insufficient incubation. Verify all steps and reagent additions. Use fresh reagents. Optimize incubation times and temperatures.[7]
High Background High antibody concentration; Insufficient washing; Ineffective blocking. Titrate antibodies. Increase wash steps/duration. Try different blocking buffers.[6][8]
Poor Replicates Pipetting inconsistency; Plate not equilibrated to room temp; Improper mixing.[7] Calibrate pipettes. Allow all reagents and plates to reach room temperature. Ensure thorough mixing of samples and reagents.[7]

| Poor Standard Curve | Pipetting error; Degraded standard; Incorrect dilution calculations.[6] | Use calibrated pipettes. Use a fresh aliquot of standard and store properly. Double-check all dilution calculations.[6] |

Experimental Protocols

This protocol describes a typical competitive ELISA, where free a-BCP(1-7) in the sample competes with a labeled or plate-bound a-BCP(1-7) for binding to a limited amount of anti-a-BCP(1-7) antibody. The resulting signal is inversely proportional to the amount of a-BCP(1-7) in the sample.

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection cluster_3 Data Acquisition p1 Coat Plate: Adsorb a-BCP(1-7)-carrier conjugate to wells. p2 Wash Plate: Remove unbound conjugate. p1->p2 p3 Block Plate: Add blocking buffer to prevent non-specific binding. p2->p3 p4 Add Samples/Standards and Primary Antibody. p3->p4 p5 Incubate: Allow competition between sample a-BCP(1-7) and plate-bound a-BCP(1-7). p4->p5 p6 Wash Plate: Remove unbound antibody and sample components. p5->p6 p7 Add Enzyme-Conjugated Secondary Antibody. p6->p7 p8 Wash Plate: Remove unbound secondary antibody. p7->p8 p9 Add Substrate: Incubate to develop color. p8->p9 p10 Add Stop Solution: Stop the enzymatic reaction. p9->p10 p11 Read Absorbance: Use plate reader at the appropriate wavelength. p10->p11

Figure 2: Step-by-step workflow for a competitive ELISA.

Methodology:

  • Coating: Dilute a-BCP(1-7) conjugate (e.g., a-BCP(1-7)-BSA) in coating buffer (e.g., PBS, pH 7.4) and add to wells of a high-binding 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate coating solution and wash wells 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature (RT).

  • Competitive Incubation: Wash plate 3 times. Add standards and unknown samples to appropriate wells. Immediately add the primary anti-a-BCP(1-7) antibody at its optimal dilution. Incubate for 2 hours at RT.

  • Secondary Antibody: Wash plate 3 times. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-Rabbit IgG) and incubate for 1 hour at RT.

  • Development: Wash plate 5 times. Add substrate solution (e.g., TMB) and incubate in the dark at RT until sufficient color develops (typically 15-30 minutes).

  • Stopping and Reading: Add Stop Solution (e.g., 2N H₂SO₄) to each well. Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of a-BCP(1-7) in the unknown samples.

This protocol is designed to quantify the degree of cross-reactivity of an antibody with structurally similar peptides.

Methodology:

  • Prepare Analyte Solutions: Prepare separate, high-concentration stock solutions of the primary analyte (a-BCP(1-7)) and each potential cross-reactant (e.g., a-BCP(1-8), a-BCP(1-9)).

  • Generate Standard Curves: Using the competitive ELISA protocol described above, generate a complete standard curve for the primary analyte, a-BCP(1-7).

  • Generate Cross-Reactant Curves: In the same assay, generate separate inhibition curves for each potential cross-reactant by running a serial dilution of each peptide, just as you would for a standard.

  • Calculate IC50 Values: For each curve, determine the concentration of the peptide that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the following formula to determine the cross-reactivity of the antibody for each tested peptide relative to the primary analyte. A higher percentage indicates greater cross-reactivity.

    % Cross-Reactivity = (IC50 of a-BCP(1-7) / IC50 of Potential Cross-Reactant) x 100

Conceptual Diagrams

The following diagram illustrates the difference between specific antibody binding and cross-reactive binding, which is the underlying cause of specificity issues in immunoassays.[4]

G cluster_0 High Specificity cluster_1 Cross-Reactivity ab1 Antibody pep1 a-BCP(1-7) (Target) ab1->pep1 Correct Binding (High Affinity) pep2 a-BCP(1-8) (Similar Peptide) ab1->pep2 no_bind No Binding pep2->no_bind ab2 Antibody pep3 a-BCP(1-7) (Target) ab2->pep3 Correct Binding pep4 a-BCP(1-8) (Similar Peptide) ab2->pep4 Incorrect Binding (False Positive)

References

reducing non-specific binding of a-Bag Cell Peptide (1-7) in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of a-Bag Cell Peptide (1-7) in their assays.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure results and reduce assay sensitivity. This guide provides a systematic approach to identifying and mitigating common causes of this issue.

Q1: I am observing high background signal in my a-Bag Cell Peptide (1-7) assay. What is the first step I should take?

A1: The first step is to systematically evaluate your assay components and procedure. High background is often caused by issues with blocking, washing, or antibody concentrations. The following workflow can help you troubleshoot the problem.

Troubleshooting_Workflow cluster_blocking Blocking Solutions cluster_washing Washing Solutions cluster_antibodies Antibody Solutions cluster_reagents Reagent Solutions start High Background Signal check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking check_washing Step 2: Review Washing Protocol check_blocking->check_washing If background persists blocking_solutions Increase blocking agent concentration Test different blocking agents (Casein, BSA, Non-fat dry milk) Increase blocking incubation time check_blocking->blocking_solutions check_antibodies Step 3: Optimize Antibody Concentrations check_washing->check_antibodies If background persists washing_solutions Increase number of wash steps Increase soaking time during washes Add a surfactant (e.g., Tween 20) to the wash buffer check_washing->washing_solutions check_reagents Step 4: Assess Reagent Quality check_antibodies->check_reagents If background persists antibody_solutions Titrate primary and secondary antibodies Run controls without primary antibody check_antibodies->antibody_solutions resolution Reduced Background Signal check_reagents->resolution Problem identified and resolved reagent_solutions Prepare fresh buffers Check for contamination in reagents check_reagents->reagent_solutions

Troubleshooting workflow for high background signal.

Frequently Asked Questions (FAQs)

Blocking and Washing

Q2: Which blocking agent is most effective for reducing non-specific binding of a-Bag Cell Peptide (1-7)?

A2: The optimal blocking agent can be system-dependent. However, studies comparing common blocking agents have shown significant differences in their effectiveness. Casein and non-fat dry milk are often more effective than Bovine Serum Albumin (BSA) at lower concentrations. It is recommended to empirically test different blocking agents for your specific assay.

Data Presentation: Comparison of Blocking Agents

The following tables summarize the effectiveness of different blocking agents in reducing non-specific binding in ELISA.

Table 1: Efficiency of Common Blocking Agents

Blocking Agent Concentration Relative Effectiveness in Reducing Non-Specific Binding
Casein 25 mg/mL High
Bovine Serum Albumin (BSA) 100 mg/mL Moderate
Newborn Calf Serum (NBCS) Neat Moderate

Data adapted from a comparative study on blocking agents for ELISA.

Table 2: Inhibition of Non-Specific Binding by Various Proteins

Blocking Protein Concentration for >90% Inhibition (Pretreatment) Overall Effectiveness
Instantized Dry Milk ~0.1 mg/mL Very High
Casein ~0.1 mg/mL Very High
Bovine Serum Albumin ~1 mg/mL High
Fish Skin Gelatin ~10 mg/mL Moderate
Hydrolyzed Porcine Gelatin >100 mg/mL Low

Data adapted from a quantitative comparison of various proteins as blocking agents.

Q3: Can I add anything to my buffers to further reduce non-specific binding?

A3: Yes, adding a non-ionic surfactant such as Tween 20 to your wash buffer (typically at a concentration of 0.05%) can help disrupt hydrophobic interactions that contribute to non-specific binding. Additionally, including the blocking agent in your antibody dilution buffers can help maintain a blocked surface throughout the assay.

Antibody and Peptide Issues

Q4: My primary antibody against a-Bag Cell Peptide (1-7) seems to be binding non-specifically. What should I do?

A4: If you suspect non-specific binding of your primary antibody, consider the following:

  • Titrate your antibody: Using too high a concentration of the primary antibody is a common cause of high background. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Check antibody specificity: If possible, perform a Western blot to confirm that your antibody recognizes a single band at the correct molecular weight for any protein controls. For the peptide itself, consider a dot blot.

  • Use a pre-adsorbed secondary antibody: If your secondary antibody is cross-reacting, use a secondary antibody that has been pre-adsorbed against the species of your sample.

Q5: Could the a-Bag Cell Peptide (1-7) itself be causing high background?

A5: Peptides can sometimes adhere non-specifically to plasticware or other surfaces. To mitigate this:

  • Use low-binding microplates and tubes.

  • Include a carrier protein, such as 0.1% BSA, in your peptide diluent.

  • Ensure proper solubilization of the peptide. a-Bag Cell Peptide (1-7) is a relatively small peptide (Sequence: Ala-Pro-Arg-Leu-Arg-Phe-Tyr) with a molecular weight of 922.08 g/mol . Ensure it is fully dissolved in a suitable buffer before use.

Experimental Protocols

Protocol: Optimizing Blocking Conditions for an a-Bag Cell Peptide (1-7) ELISA

This protocol provides a method for empirically determining the best blocking agent for your assay.

  • Peptide Coating:

    • Dilute a-Bag Cell Peptide (1-7) to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).

    • Add 100 µL of the peptide solution to the wells of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate twice with 200 µL of wash buffer (PBS with 0.05% Tween 20) per well.

  • Blocking:

    • Prepare solutions of different blocking agents (e.g., 1% BSA, 5% non-fat dry milk, 1% casein in PBS).

    • Add 200 µL of each blocking solution to a set of peptide-coated wells. Include a set of wells with no blocking agent as a control.

    • Incubate for 1-2 hours at room temperature or 37°C.

    • Wash the plate four times with wash buffer.

  • Antibody Incubation (No Primary Antibody Control):

    • Prepare your enzyme-conjugated secondary antibody at its working concentration in each of the blocking buffers.

    • Add 100 µL of the secondary antibody solution to the corresponding blocked wells.

    • Incubate for 1 hour at room temperature.

    • Wash the plate six times with wash buffer, with a 30-second soak during each wash.

  • Detection:

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP-conjugated antibodies) to each well.

    • Incubate in the dark until color develops.

    • Add 50 µL of stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis:

    • Compare the absorbance values for each blocking agent. The blocking agent that yields the lowest signal in this "no primary antibody" control is the most effective at preventing non-specific binding of the secondary antibody.

Signaling Pathway

Plausible Inhibitory Signaling Pathway for a-Bag Cell Peptide (1-7)

a-Bag Cell Peptide (1-7) is known to inhibit certain neurons in Aplysia. While the specific receptor and downstream pathway have not been fully elucidated, a plausible mechanism involves a G-protein coupled receptor (GPCR) leading to the opening of potassium channels and hyperpolarization of the neuronal membrane.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space aBCP a-Bag Cell Peptide (1-7) GPCR G-Protein Coupled Receptor (GPCR) aBCP->GPCR Binding G_Protein Gi/o Protein GPCR->G_Protein Activation K_Channel Potassium Channel (GIRK) K_out K+ K_Channel->K_out K+ Efflux Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization K_in K+ K_in->K_Channel K+ Efflux alpha α subunit G_Protein->alpha Dissociation beta_gamma βγ subunit G_Protein->beta_gamma Dissociation beta_gamma->K_Channel Activation Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

A plausible inhibitory signaling pathway for a-Bag Cell Peptide (1-7).

Technical Support Center: Optimizing HPLC Purification of α-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of α-Bag Cell Peptide (1-7) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is α-Bag Cell Peptide (1-7) and what are its key properties?

α-Bag Cell Peptide (1-7) is a neuroactive heptapeptide (B1575542) with the sequence H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-OH (APRLRFY).[1][2] It is a fragment of the larger α-Bag Cell Peptide found in the sea slug Aplysia and is involved in regulating neuronal activity.[2][3] For purification purposes, its key properties include a molecular weight of approximately 922.08 g/mol and its identity as a relatively short, potentially hydrophilic peptide.[1][2] It is typically supplied as a lyophilized (freeze-dried) powder, often as a trifluoroacetate (B77799) (TFA) salt.[1]

Q2: What is the recommended starting point for purifying α-Bag Cell Peptide (1-7)?

Reversed-Phase HPLC (RP-HPLC) is the standard and most powerful method for peptide purification.[4] A typical starting point involves a C18 stationary phase column and a mobile phase gradient using water and acetonitrile (B52724) (ACN), both containing an ion-pairing agent.[5]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18, Wide Pore (300 Å), 5 µm particle sizeC18 is a versatile stationary phase for peptides. Wide pores prevent size exclusion and improve interaction with the stationary phase.[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterTFA acts as an ion-pairing agent to improve peak shape and retention.[5][7]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN)ACN is the standard organic modifier for eluting peptides from the column.
Flow Rate Analytical: ~1.0 mL/min; Preparative: Scale geometrically based on column diameter.Standard flow rate for analytical columns ensures good efficiency.[5]
Detection UV at 214-220 nmThe peptide backbone strongly absorbs at these wavelengths, allowing for sensitive detection.
Initial Gradient 5-10% Mobile Phase BA low starting percentage of organic solvent is crucial for ensuring the peptide binds to the column.

Q3: Why is Trifluoroacetic Acid (TFA) necessary in the mobile phase?

TFA serves two critical functions in peptide RP-HPLC:

  • Ion Pairing: TFA forms an ion pair with positively charged residues on the peptide, neutralizing their charge. This increases the peptide's overall hydrophobicity, leading to better retention on the C18 column.[8]

  • Peak Shape Improvement: It suppresses unwanted ionic interactions between basic peptide residues and residual silanol (B1196071) groups on the silica-based column packing, which significantly reduces peak tailing and results in sharper, more symmetrical peaks.[6][7]

A concentration of 0.1% TFA is standard, as lower concentrations can lead to poor peak shape, while higher concentrations may not offer significant improvement and can be harsher on the HPLC system.[6][7]

Q4: How should I prepare my crude peptide sample for HPLC injection?

After synthesis and cleavage, the crude peptide is typically a lyophilized powder.[9]

  • Dissolution: Dissolve the crude peptide in a solvent that is compatible with the initial mobile phase conditions. Mobile Phase A (e.g., 0.1% TFA in water) is often a good starting point. If solubility is an issue, a small amount of ACN or DMSO can be added, but keep the organic content as low as possible to ensure the peptide binds to the column upon injection.

  • Filtration: It is critical to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes any particulate matter that could clog the column or tubing, leading to high backpressure.[4]

  • Concentration: For preparative runs, the concentration can be as high as solubility allows, but for analytical method development, start with a concentration of around 1 mg/mL.

Q5: How do I confirm the purity and identity of my collected fractions?

After preparative HPLC, fractions should be analyzed to confirm which ones contain the pure target peptide.

  • Purity Analysis: Reinject a small aliquot of each collected fraction onto an analytical HPLC system using an optimized method. This will show the purity of the peptide in each fraction.[5]

  • Identity Confirmation: Use Mass Spectrometry (MS), such as LC-MS or MALDI-TOF, to confirm that the mass of the compound in the pure fractions matches the theoretical molecular weight of α-Bag Cell Peptide (1-7) (922.08 Da).

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize it to obtain the final purified peptide as a stable, dry powder.[5]

Troubleshooting Guide

Problem: My peptide is not retained on the C18 column and elutes in the void volume.

  • Cause: α-Bag Cell Peptide (1-7) is a short peptide and may be too hydrophilic to interact strongly with a standard C18 stationary phase, especially if the initial percentage of acetonitrile (ACN) is too high.

  • Solution:

    • Lower Initial %ACN: Ensure your gradient starts at a very low organic concentration (e.g., 0-5% ACN) for several minutes to allow the peptide to bind to the column.

    • Use an Aqueous-Stable Column: Select a C18 column specifically designed for use with highly aqueous mobile phases (often designated with "AQ"). These columns prevent stationary phase collapse in low organic conditions.

    • Change Stationary Phase: If retention is still poor, switch to a less hydrophobic column, such as a C8 or C4, which may provide more suitable retention for a hydrophilic peptide.

Problem: I'm seeing broad or tailing peaks.

  • Cause: Peak broadening or tailing is often caused by secondary interactions with the column, column contamination, or suboptimal mobile phase composition.

  • Solution:

    • Check TFA Concentration: Ensure 0.1% TFA is present in both Mobile Phase A and B. Insufficient ion-pairing is a common cause of peak tailing for basic peptides.[6]

    • Use a High-Purity Column: Metal impurities in the silica (B1680970) packing can cause tailing. Using a high-purity, modern HPLC column can mitigate this issue.[6]

    • Clean the Column: If the column has been used extensively, contaminants from previous samples may build up. Flush the column with a strong solvent wash (e.g., 100% ACN or isopropanol) or follow the manufacturer's cleaning protocol.

    • Lower Sample Load: Overloading the column can lead to broad, asymmetrical peaks. Reduce the amount of peptide injected to see if peak shape improves.

Problem: I can't separate my target peptide from a close-eluting impurity.

  • Cause: The impurity has a hydrophobicity very similar to the target peptide under the current conditions. Common impurities from solid-phase peptide synthesis include deletion sequences or incompletely deprotected peptides.[4]

  • Solution:

    • Flatten the Gradient: A shallower gradient slope increases the separation time between peaks, which can resolve closely eluting species.[6] If your peptide elutes at 30% ACN with a 1%/min gradient, try a gradient of 0.5%/min around the elution point (e.g., from 25% to 35% ACN over 20 minutes).

    • Change Selectivity:

      • Temperature: Varying the column temperature (e.g., trying 30°C, 40°C, 50°C) can alter the interaction kinetics and change the elution order or improve resolution.[10]

      • Ion-Pairing Reagent: Switching from TFA to an alternative acid like phosphoric acid or using a different buffer system (if MS detection is not required) can dramatically alter selectivity.[11]

      • Organic Modifier: While ACN is standard, trying methanol (B129727) or isopropanol (B130326) as the organic modifier can also change the separation selectivity.

Table 2: Troubleshooting HPLC Parameter Adjustments

IssueParameter to AdjustRecommended ChangeExpected Outcome
Poor Resolution Gradient SlopeDecrease the slope (e.g., from 2%/min to 0.5%/min)Increased separation between peaks.[6]
Poor Peak Shape TFA ConcentrationEnsure 0.1% TFA is used; consider increasing to 0.15%Sharper, more symmetrical peaks due to better ion pairing.[8]
Poor Retention Initial %ACNDecrease to 0-5% and hold for 2-5 minutesImproved binding of hydrophilic peptides to the column.
High Backpressure Sample PreparationEnsure sample is fully dissolved and filtered (0.22 µm)Removal of particulates that clog the column frit.[4]
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Method Development
  • System Preparation:

    • Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN). Filter and degas both solvents.

    • Install an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å) and equilibrate the system with 95% A / 5% B at 1.0 mL/min until the baseline is stable.

  • Sample Preparation:

    • Dissolve ~1 mg of crude α-Bag Cell Peptide (1-7) in 1 mL of Mobile Phase A.

    • Vortex to mix and filter through a 0.22 µm syringe filter.

  • Scouting Gradient:

    • Inject 10-20 µL of the sample.

    • Run a fast "scouting" gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate %B at which the peptide elutes.

  • Optimizing Gradient:

    • Based on the scouting run, design a shallower, focused gradient. For example, if the peptide eluted at 35% B, a new gradient could be 25% to 45% B over 40 minutes (0.5%/min slope).

    • Run the optimized gradient to confirm improved resolution.

Protocol 2: Scale-Up to Preparative RP-HPLC
  • Column and Flow Rate Scaling:

    • Select a preparative column with the same stationary phase chemistry and particle size as the analytical column (e.g., 21.2 x 250 mm).

    • Scale the flow rate geometrically. The scaling factor is (d_prep / d_anal)² where d is the column inner diameter.

      • Example: For a 4.6 mm analytical and 21.2 mm preparative column, the factor is (21.2 / 4.6)² ≈ 21.2. The new flow rate would be 1.0 mL/min * 21.2 = 21.2 mL/min.

  • Gradient and Injection Volume Scaling:

    • Keep the gradient time the same as the optimized analytical method to maintain resolution.

    • Perform a loading study to determine the maximum amount of crude peptide that can be injected without losing resolution. Start with a small injection and incrementally increase the volume.[12]

  • Purification Run:

    • Dissolve the desired amount of crude peptide in the minimal volume of a suitable solvent and filter it.

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample and run the scaled-up preparative method.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, ensuring to separate the main peak from any leading or tailing impurities.

Visualizations

Experimental and Logical Workflows

HPLC_Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Final Product SamplePrep Crude Sample Preparation (Dissolve & Filter) MethodDev Analytical HPLC Method Development SamplePrep->MethodDev Small Aliquot ScaleUp Scale-Up to Preparative HPLC MethodDev->ScaleUp Optimized Method FractionCollect Fraction Collection ScaleUp->FractionCollect PurityCheck Purity Analysis (Analytical HPLC, MS) FractionCollect->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling If Pure Lyophilize Lyophilization Pooling->Lyophilize

Caption: General workflow for HPLC purification from method development to final product.

Troubleshooting_Resolution Start Problem: Poor Peak Resolution Action1 Decrease Gradient Slope (e.g., 1%/min -> 0.5%/min) Start->Action1 Result1 Resolution Improved? Action1->Result1 Action2 Change Column Temperature (e.g., 30°C -> 40°C) Result2 Resolution Improved? Action2->Result2 Action3 Change Mobile Phase Selectivity Result3 Resolution Improved? Action3->Result3 Action4 Change Stationary Phase (e.g., C18 -> C8) Result1->Action2 No End_Success Success: Proceed with Purification Result1->End_Success Yes Result2->Action3 No Result2->End_Success Yes Result3->Action4 No Result3->End_Success Yes

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

Signaling Pathway

Signaling_Pathway Stimuli Stimuli (e.g., Dopamine, Forskolin) AC Adenylate Cyclase Stimuli->AC Activates cAMP Increased cAMP Levels AC->cAMP Catalyzes proELH pro-ELH Synthesis cAMP->proELH Promotes aBCP α-Bag Cell Peptide (1-7) aBCP->AC Inhibits

Caption: Autoinhibitory feedback loop of α-Bag Cell Peptide (1-7).

References

Validation & Comparative

comparing potency of a-BCP(1-7) vs a-BCP(1-8) and a-BCP(1-9)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Opioid Potency of α-Casein Peptides: α-BCP(1-7) vs. Shorter Fragments

For researchers and professionals in drug development, understanding the structure-activity relationships of opioid peptides is crucial for designing novel therapeutics. Among the myriad of naturally occurring bioactive peptides, those derived from casein, a primary protein in milk, have garnered significant interest. This guide provides a comparative analysis of the opioid potency of α-casein-derived peptides, specifically focusing on fragments analogous to α-BCP(1-7) and its shorter counterpart, α-BCP(1-6), based on available experimental data.

Data Summary

Peptide FragmentAssay TypePotency MetricValueReceptor SelectivityReference
α-casein (90-96) Radioligand DisplacementIC500.8 µMδ-preferring[1]
Inhibition of Adenylate CyclaseIC500.2 µM-[1]
Mouse Vas DeferensIC500.2 µMδ-agonist[1]
α-casein (90-95) Radioligand DisplacementIC502.5 µMδ-preferring[1]
Inhibition of Adenylate CyclaseIC502.0 µM-[1]
Mouse Vas DeferensIC502.0 µMδ-agonist[1]
Guinea Pig IleumIC506.3 µM (-log[IC50]=4.2)µ-agonist[2]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Potency Comparison

Based on the available data, the heptapeptide (B1575542) α-casein (90-96) is consistently more potent than the hexapeptide α-casein (90-95) in assays measuring affinity for opioid receptors and functional opioid activity.[1] Specifically, in radioligand displacement assays using rat brain membranes, α-casein (90-96) exhibited an IC50 of 0.8 µM, approximately three times more potent than α-casein (90-95) with an IC50 of 2.5 µM.[1] This trend of higher potency for the longer peptide was even more pronounced in functional assays. In the adenylate cyclase inhibition assay using neuroblastoma x glioma hybrid cells and the mouse vas deferens assay, α-casein (90-96) was about ten times more potent than α-casein (90-95).[1]

Interestingly, while the mouse vas deferens assay indicates a preference for δ-opioid receptors for both peptides, the guinea pig ileum assay, which is rich in µ-opioid receptors, showed α-casein (90-95) to have an IC50 of 6.3 µM.[2] The N-terminal arginine residue appears to be crucial for the opioid activity of these peptides.[3][4]

Experimental Protocols

Radioligand Displacement Assay

This assay determines the affinity of a ligand for a receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Rat brain membranes are prepared and used as the source of opioid receptors.

  • Incubation: The membranes are incubated with a specific radiolabeled opioid ligand (e.g., D-2-alanyl[tyrosyl-3,5-3H]enkephalin-(5-L-methioninamide) or [3H]dihydromorphine) and varying concentrations of the test peptide (α-casein fragments).

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[1]

Inhibition of Adenylate Cyclase Assay

This functional assay measures the ability of an opioid agonist to inhibit the activity of adenylate cyclase, a key enzyme in a common G-protein coupled receptor signaling pathway.

Methodology:

  • Cell Culture: Neuroblastoma x glioma hybrid cells, which express opioid receptors coupled to adenylate cyclase, are used.

  • Assay Reaction: Homogenates of these cells are incubated with ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of the test peptide.

  • cAMP Measurement: The amount of cyclic AMP (cAMP) produced is measured, typically using a competitive protein binding assay.

  • Data Analysis: The concentration of the test peptide that causes a 50% reduction in adenylate cyclase activity (IC50) is calculated. The inhibition should be reversible by an opioid antagonist like naloxone.[1]

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays

These are classic organ bath assays that measure the functional effect of opioids on smooth muscle contraction. The GPI is rich in µ-opioid receptors, while the MVD has a higher proportion of δ-opioid receptors.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum or mouse vas deferens is suspended in an organ bath containing a physiological salt solution and maintained at 37°C.

  • Stimulation: The nerve endings within the tissue are electrically stimulated to induce muscle contractions.

  • Drug Application: Increasing concentrations of the test peptide are added to the organ bath. Opioid agonists inhibit the release of neurotransmitters, leading to a reduction in the amplitude of the electrically induced contractions.

  • Data Recording: The contractions are recorded using a force transducer.

  • Data Analysis: The concentration of the peptide that produces a 50% inhibition of the contractile response (IC50) is determined. The opioid nature of the effect is confirmed by its reversal with an antagonist like naloxone.[1][2]

Visualizations

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like an α-casomorphin, initiate an intracellular signaling cascade. A primary effect is the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts a_BCP α-BCP Peptide (Agonist) a_BCP->Opioid_Receptor Binds ATP ATP ATP->Adenylate_Cyclase Cellular_Response Decreased Cellular Activity cAMP->Cellular_Response Leads to

Caption: Opioid receptor activation by α-BCP peptides inhibits adenylate cyclase.

Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the general workflow for determining the binding affinity of α-BCP peptides using a radioligand displacement assay.

Radioligand Displacement Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis arrow arrow A Prepare Receptor Source (e.g., Brain Membranes) D Incubate Membranes with Radioligand & Test Peptide A->D B Prepare Radioligand (e.g., [3H]DAMGO) B->D C Prepare Test Peptides (α-BCP dilutions) C->D E Separate Bound from Free Ligand (Filtration) D->E F Quantify Bound Radioactivity E->F G Plot % Inhibition vs. Peptide Concentration F->G H Calculate IC50 Value G->H

Caption: Workflow for determining peptide binding affinity via radioligand displacement.

References

functional differences between a-Bag Cell Peptide (1-7) and ELH

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Functional Differences Between α-Bag Cell Peptide (1-7) and Egg-Laying Hormone (ELH)

This guide provides a detailed comparison of the functional properties of two key neuropeptides derived from the Egg-Laying Hormone (ELH) prohormone in the sea slug Aplysia californica: α-Bag Cell Peptide (1-7) (α-BCP(1-7)) and the Egg-Laying Hormone (ELH) itself. Both peptides are synthesized in the bag cell neurons and play crucial roles in orchestrating the complex reproductive behaviors of the animal.[1][2][3][4] However, they exhibit significant differences in their primary roles, physiological effects, and temporal dynamics.

Overview of Functional Differences

α-BCP and ELH are co-released from the bag cell neurons but serve distinct, albeit coordinated, functions.[2][5][6] ELH acts as a classical hormone, initiating the global egg-laying behavior, while α-BCP functions primarily as a neurotransmitter, mediating rapid, localized neuronal modulation and contributing to the sustained activity of the bag cells themselves.[5][6] The shorter, processed forms of α-BCP, including α-BCP(1-7), are significantly more potent than the initially cleaved nine-amino-acid version (α-BCP(1-9)).[5][6]

Data Presentation: Quantitative Comparison

The following table summarizes the key functional distinctions between α-BCP(1-7) and ELH based on experimental data.

Featureα-Bag Cell Peptide (1-7)Egg-Laying Hormone (ELH)
Primary Function Neurotransmitter / Neuromodulator[5][6]Neurohormone[5][6]
Primary Target(s) Left Upper Quadrant (LUQ) neurons (inhibitory); Bag cell neurons (auto-excitatory)[2][5]Multiple central neurons (e.g., B16, R15) (excitatory); Ovotestis[2][5][7]
Physiological Effect Inhibition of LUQ neurons; Auto-excitation of bag cells; Contraction of ovotestis smooth muscle[2][5][8]Induction of egg-laying behavior; Excitation of target neurons; Egg release from ovotestis[2][5][9]
Onset of Action Rapid[5]Slow
Duration of Action Short (rapidly inactivated)[5][6]Long (resistant to degradation)[5][10]
Potency High; ~10x more potent than α-BCP(1-9) for LUQ inhibition[5][6]Induces egg-laying at nanomolar concentrations (~70 nM)[11]
Inactivation Mechanism Rapidly degraded by extracellular peptidases[5][12]Resistant to extracellular proteases[10]
Range of Action Local, synaptic targets[5]Distant targets via hemolymph circulation[5]

Key Functional Distinctions

Role as Neurotransmitter vs. Hormone

The most significant functional difference lies in their classification and range of action.

  • α-BCP(1-7) acts as a fast, local neurotransmitter. Its rapid inactivation by peptidases in the extracellular space confines its action to the vicinity of its release site.[5][6][12] This allows for precise and transient modulation of specific neural circuits, such as the inhibition of LUQ neurons which are involved in locomotion and feeding, behaviors that are suppressed during egg-laying.[2][5]

  • ELH functions as a systemic hormone. It is resistant to degradation, allowing it to travel through the hemolymph to act on distant targets, including other ganglia and the ovotestis, to orchestrate the full, stereotyped egg-laying behavior which can last for hours.[4][5][10]

Opposing Effects on Target Neurons

α-BCP and ELH induce distinct and often opposing physiological responses in their target neurons.

  • α-BCP is primarily inhibitory on its identified targets in the abdominal ganglion, the LUQ neurons (L2, L3, L4, L6).[2][5] This inhibition is mediated by an increase in membrane conductance.[5] Paradoxically, it also contributes to the auto-excitation of the bag cell neurons, helping to sustain the prolonged afterdischarge required for the massive release of all prohormone-derived peptides.[2]

  • ELH exerts excitatory effects on several identified neurons. For instance, it induces a slow, voltage-dependent inward sodium current in motoneuron B16 of the buccal ganglion, leading to its depolarization and firing.[7] It also augments the bursting frequency of neuron R15, which is involved in regulating the motility of the reproductive tract.[2]

Experimental Protocols

The functional characteristics of α-BCP and ELH have been elucidated using several key experimental methodologies in Aplysia.

Electrophysiological Recording from Identified Neurons

This protocol is used to determine the direct effects of peptides on neuronal activity.

  • Preparation: The abdominal ganglion is dissected from an adult Aplysia and pinned down in a recording chamber continuously perfused with artificial seawater (ASW).[5]

  • Recording: Sharp glass microelectrodes are used to impale the large, identifiable cell bodies of target neurons (e.g., LUQ neurons for α-BCP; B16 for ELH) for intracellular recording of membrane potential and firing activity.[5][7]

  • Peptide Application: Synthetic peptides are dissolved in ASW and arterially perfused into the ganglion at known concentrations.[5][12] The changes in membrane potential, input resistance, and action potential frequency are recorded before, during, and after peptide application.

  • Data Analysis: The potency of the peptide is determined by generating dose-response curves. The onset and duration of the response are measured to characterize the peptide's temporal dynamics. To study inactivation, experiments are repeated in the presence of protease inhibitors, which typically potentiates the effect of rapidly degraded peptides like α-BCP.[5]

Egg-Laying Bioassay

This assay is used to confirm the hormonal function of ELH in inducing the complete behavioral sequence.

  • Preparation: Mature, adult Aplysia that have not recently laid eggs are used as recipients.

  • Injection: A known quantity of the purified or synthetic peptide (e.g., ELH) is injected into the hemocoel of the recipient animal.[11][13]

  • Observation: The animal is observed for a set period (e.g., 2 hours). The latency to the onset of egg-laying and the quantity of the egg mass produced are recorded.[11]

  • Data Analysis: A positive response confirms the peptide's role in inducing egg-laying. Threshold doses required to elicit the behavior are determined to quantify the peptide's in vivo potency.[11]

Signaling Pathways & Workflows

The following diagrams illustrate the processing of the ELH prohormone, the divergent actions of its peptide products, and a typical experimental workflow.

Prohormone_Processing cluster_precursor Bag Cell Neuron cluster_products Processed Peptides Prohormone ELH Prohormone (271 aa) ELH ELH (36 aa) Prohormone->ELH Proteolytic Cleavage aBCP9 α-BCP (1-9) Prohormone->aBCP9 Proteolytic Cleavage otherBCPs β, γ, δ BCPs Prohormone->otherBCPs Proteolytic Cleavage AP Acidic Peptide Prohormone->AP Proteolytic Cleavage aBCP7 α-BCP (1-7) (Active Form) aBCP9->aBCP7 Extracellular Processing Signaling_Pathways cluster_release Bag Cell Neuron Release cluster_targets Target Neuron Effects cluster_responses Physiological Responses aBCP α-BCP (1-7) LUQ LUQ Neuron aBCP->LUQ BagCell Bag Cell Neuron (Auto-receptor) aBCP->BagCell Feedback ELH ELH B16 B16 Neuron ELH->B16 Inhibition Inhibition (Increased K+ Conductance) LUQ->Inhibition Acts on Excitation Excitation (Increased Na+ Inward Current) B16->Excitation Acts on Autoexcitation Auto-excitation (Sustained Discharge) BagCell->Autoexcitation Experimental_Workflow Dissection 1. Dissect Abdominal Ganglion from Aplysia Mounting 2. Mount Ganglion in Recording Chamber Dissection->Mounting Perfusion 3. Perfuse with Artificial Seawater (ASW) Mounting->Perfusion Recording 4. Intracellular Recording from Target Neuron Perfusion->Recording Baseline 5. Record Baseline Activity Recording->Baseline Application 6. Perfuse ASW + Peptide (α-BCP or ELH) Baseline->Application Introduce Peptide Effect 7. Record Change in Membrane Potential / Firing Application->Effect Washout 8. Washout with ASW Effect->Washout Remove Peptide Analysis 9. Analyze Data (Potency, Time Course) Washout->Analysis

References

Validating the Inhibitory Effect of α-Bag Cell Peptide (1-7) on LUQ Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of α-Bag Cell Peptide (1-7) (α-BCP(1-7)) on Left Upper Quadrant (LUQ) neurons in Aplysia californica. The performance of α-BCP(1-7) is compared with other endogenous neuropeptides, supported by experimental data and detailed protocols.

Introduction

The regulation of neuronal activity is fundamental to understanding neural circuits and developing therapeutics for neurological disorders. In the marine mollusk Aplysia, the bag cell neurons release a cocktail of neuropeptides that orchestrate complex behaviors such as egg-laying. Among these is the α-Bag Cell Peptide (α-BCP) family, which has been shown to have a potent inhibitory effect on the LUQ neurons of the abdominal ganglion. This guide focuses on the validation of the inhibitory action of the seven-amino-acid fragment, α-BCP(1-7), and compares its efficacy and mechanism to other relevant neuropeptides found in Aplysia, namely FMRFamide and myomodulin (B549795).

Comparative Analysis of Inhibitory Peptides

The inhibitory effects of α-BCP(1-7) and other related peptides on Aplysia neurons are summarized below. The data highlights the high potency of the shorter fragments of α-BCP. While direct quantitative data for FMRFamide and myomodulin on LUQ neurons is limited, their established inhibitory roles on other Aplysia neurons provide a basis for comparison.

PeptideTarget Neuron(s)Observed EffectPotency/Effective ConcentrationMechanism of Action
α-Bag Cell Peptide (1-7) LUQ NeuronsInhibition of firing rateNear-maximal inhibition at 0.1 µM. 10 times more potent than α-BCP(1-9).[1]Increases membrane conductance.[2][3]
α-Bag Cell Peptide (1-8) LUQ NeuronsInhibition of firing rate30 times more potent than α-BCP(1-9).[3]Increases membrane conductance.[2]
α-Bag Cell Peptide (1-9) LUQ NeuronsInhibition of firing rateLess potent than its shorter fragments.Increases membrane conductance.[3]
FMRFamide LFS Siphon Motoneurons, Sensory NeuronsBiphasic (depolarization followed by hyperpolarization) or purely inhibitory.[4]Effective concentrations are in the micromolar range.Activates Na+ and K+ currents.[4]
Myomodulin Tail Sensory Neurons, Buccal Motor NeuronsInhibition of excitability, potentiation of muscle contraction.[5]Increases K+ currents.[6]

Experimental Protocols

Validating the inhibitory effect of these peptides requires precise electrophysiological techniques. Below is a detailed methodology for intracellular recording from Aplysia LUQ neurons.

Preparation of Aplysia Abdominal Ganglion
  • Animal Anesthetization: Anesthetize an adult Aplysia californica by injecting an isotonic solution of MgCl2 (approximately one-third of the animal's body weight).

  • Ganglion Dissection: Dissect the abdominal ganglion and place it in a dish containing cold artificial seawater (ASW).

  • Desheathing: Carefully remove the connective tissue sheath surrounding the ganglion using fine forceps and micro-scissors to expose the neuronal cell bodies.

  • Enzymatic Treatment (Optional): To facilitate electrode penetration, the ganglion can be briefly treated with a protease solution (e.g., dispase) and then thoroughly washed with ASW.

Intracellular Recording Setup
  • Mounting: Pin the desheathed ganglion to the bottom of a recording chamber coated with a silicone elastomer (e.g., Sylgard).

  • Perfusion: Continuously perfuse the ganglion with ASW at a constant flow rate.

  • Microelectrodes: Pull sharp glass microelectrodes and fill them with a 3 M KCl solution. The electrode resistance should be in the range of 5-15 MΩ.

  • Neuron Identification: Identify the LUQ neurons based on their characteristic size and location within the ganglion.

  • Impalement: Carefully impale a target LUQ neuron with the microelectrode.

Peptide Application and Data Acquisition
  • Peptide Preparation: Prepare stock solutions of the peptides (α-BCP(1-7), FMRFamide, myomodulin) in ASW.

  • Application: Apply the peptides to the ganglion via the perfusion system at known concentrations. For dose-response analysis, apply a range of concentrations in ascending order.

  • Recording: Record the resting membrane potential and spontaneous firing activity of the LUQ neuron before, during, and after peptide application using an intracellular amplifier.

  • Data Analysis: Measure changes in firing frequency, membrane potential, and input resistance to quantify the inhibitory effect of the peptide. For dose-response curves, plot the percentage of inhibition against the peptide concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The inhibitory actions of α-BCP(1-7), FMRFamide, and myomodulin are mediated by distinct signaling pathways that ultimately alter neuronal excitability.

G cluster_aBCP α-Bag Cell Peptide (1-7) Pathway cluster_FMRFamide FMRFamide Pathway cluster_Myomodulin Myomodulin Pathway aBCP α-BCP(1-7) aBCP_Receptor Receptor aBCP->aBCP_Receptor Binds to Ion_Channel_aBCP Ion Channel(s) aBCP_Receptor->Ion_Channel_aBCP Activates Membrane_Conductance Increased Membrane Conductance Ion_Channel_aBCP->Membrane_Conductance Inhibition_aBCP Neuronal Inhibition Membrane_Conductance->Inhibition_aBCP Leads to FMRFamide FMRFamide FMRFamide_Receptor Receptor FMRFamide->FMRFamide_Receptor Binds to K_Channel_FMRF K+ Channels FMRFamide_Receptor->K_Channel_FMRF Activates Na_Channel_FMRF Na+ Channels FMRFamide_Receptor->Na_Channel_FMRF Activates Hyperpolarization Hyperpolarization K_Channel_FMRF->Hyperpolarization Depolarization Initial Depolarization Na_Channel_FMRF->Depolarization Inhibition_FMRF Neuronal Inhibition Hyperpolarization->Inhibition_FMRF Leads to Myomodulin Myomodulin Myomodulin_Receptor Receptor Myomodulin->Myomodulin_Receptor Binds to K_Channel_Myo K+ Channels Myomodulin_Receptor->K_Channel_Myo Activates Hyperpolarization_Myo Hyperpolarization K_Channel_Myo->Hyperpolarization_Myo Inhibition_Myo Neuronal Inhibition Hyperpolarization_Myo->Inhibition_Myo Leads to

Caption: Comparative signaling pathways for neuronal inhibition.

Experimental Workflow

The process of validating the inhibitory effect of a peptide on LUQ neurons follows a systematic workflow from preparation to data analysis.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aplysia Aplysia californica Ganglion Abdominal Ganglion Dissection Aplysia->Ganglion Desheath Ganglion Desheathing Ganglion->Desheath Recording Intracellular Recording from LUQ Neuron Desheath->Recording Peptide Peptide Application (e.g., α-BCP(1-7)) Recording->Peptide Washout Washout Recording->Washout Measure Measure Firing Rate & Membrane Potential Recording->Measure Peptide->Recording Washout->Recording Compare Compare Pre-, During, and Post-Application Measure->Compare DoseResponse Dose-Response Curve (IC50) Compare->DoseResponse

Caption: Experimental workflow for validating peptide inhibition.

Conclusion

The available evidence strongly supports the potent inhibitory role of α-BCP(1-7) on Aplysia LUQ neurons, primarily through an increase in membrane conductance. Its shorter fragments, including α-BCP(1-7), are significantly more potent than the full-length α-BCP(1-9). In comparison, other endogenous peptides like FMRFamide and myomodulin also exhibit inhibitory effects on Aplysia neurons, although their mechanisms involving specific potassium and sodium channels appear to be more complex and may vary between different neuronal types. This guide provides a framework for the continued investigation and validation of neuropeptides as modulators of neuronal activity, which is crucial for advancing our understanding of neural control and for the development of novel therapeutic agents.

References

A Comparative Analysis of α-Bag Cell Peptides Across Aplysia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of α-Bag Cell Peptides (α-BCPs) across different species of the sea slug Aplysia. This document synthesizes experimental data on the structure, function, and physiological effects of these neuropeptides, offering insights into their conserved and divergent features.

The neuroendocrine bag cells of Aplysia are a well-established model system for studying neuropeptide function and the neural basis of behavior. These neurons co-secrete a number of peptides, including the egg-laying hormone (ELH) and a family of smaller peptides known as the Bag Cell Peptides (BCPs), all derived from a single prohormone. Among these, the α-BCPs have been identified as key neurotransmitters that modulate neuronal activity associated with reproductive behaviors. This guide focuses on the comparative aspects of α-BCPs in Aplysia californica, Aplysia brasiliana, and Aplysia dactylomela.

Peptide Sequence and Conservation

The primary structure of α-BCP has been most extensively studied in Aplysia californica. The full-length peptide, α-BCP(1-9), is a nonapeptide with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu[1]. This peptide is further processed into shorter, more potent fragments, α-BCP(1-8) and α-BCP(1-7)[2][3].

While the complete prohormone sequences for ELH in Aplysia brasiliana and Aplysia dactylomela have not been fully elucidated in the available literature, studies on the mature ELH peptide provide strong evidence for a high degree of conservation. The ELH of A. brasiliana has been shown to be identical to that of A. californica[4]. Furthermore, the ELH of A. dactylomela shares 91.7% sequence identity with both A. californica and A. brasiliana[5]. Given that α-BCP is derived from the same prohormone, it is highly probable that its sequence is also conserved across these species. Immunological studies support this, showing identical staining patterns for α-BCP in the nervous systems of all three species[6].

Table 1: Amino Acid Sequence of α-Bag Cell Peptides in Aplysia californica

Peptide NameSequence
α-BCP(1-9)Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu
α-BCP(1-8)Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser
α-BCP(1-7)Ala-Pro-Arg-Leu-Arg-Phe-Tyr

Physiological Activity and Comparative Potency

In Aplysia californica, α-BCPs have been shown to have inhibitory effects on specific neurons within the abdominal ganglion, particularly the left upper quadrant (LUQ) neurons[2]. This inhibition is mediated by an increase in membrane conductance[2]. Interestingly, the processed forms of α-BCP exhibit differential potency.

Table 2: Relative Potency of α-BCP Fragments in Aplysia californica

PeptideRelative Potency (Inhibition of LUQ Neurons)
α-BCP(1-9)1x
α-BCP(1-7)10x
α-BCP(1-8)30x

Data sourced from Rothman et al., 1983 and other studies. The potencies are relative to α-BCP(1-9).

Experimental Protocols

The following are summaries of key experimental protocols used in the study of Aplysia α-BCPs.

Neuropeptide Extraction and Sequencing
  • Ganglia Dissection: Anesthetize the Aplysia specimen by injecting an isotonic MgCl2 solution. Dissect the abdominal ganglion, which contains the bag cell clusters.

  • Peptide Extraction: Homogenize the dissected ganglia in an acidic extraction solution (e.g., 20 mM TFA and 28 mM 2-mercaptoethanol). Heat the homogenate to 100°C for 10 minutes to inactivate proteases, then centrifuge to pellet cellular debris.

  • Purification: The supernatant containing the peptides is then subjected to purification using techniques such as solid-phase extraction with a C18 cartridge followed by multiple rounds of high-performance liquid chromatography (HPLC).

  • Sequencing: The primary structure of the purified peptides is determined by automated Edman degradation and mass spectrometry.

Electrophysiological Recording
  • Ganglion Preparation: Isolate the abdominal ganglion and treat it with a protease (e.g., dispase) to facilitate the removal of the connective tissue sheath.

  • Neuron Identification: Pin the desheathed ganglion in a recording chamber and identify the target neurons (e.g., LUQ neurons) based on their size and location.

  • Intracellular Recording: Impale the identified neuron with a sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl). Record the membrane potential and electrical activity using an intracellular amplifier.

  • Peptide Application: Apply synthetic α-BCP or its fragments to the bath or locally to the neuron using a perfusion system or pressure ejection from a micropipette.

  • Data Analysis: Measure changes in membrane potential, input resistance, and firing frequency in response to peptide application.

Signaling Pathways

The precise receptor and downstream signaling cascade for α-BCP in its target neurons have not been fully characterized. However, the inhibitory effect on LUQ neurons is known to be mediated by an increase in membrane conductance, suggesting the involvement of an ion channel-coupled receptor. Given the nature of neuropeptide signaling in Aplysia, it is likely that α-BCP binds to a G-protein coupled receptor (GPCR). The activation of this receptor would then lead to the opening of an ion channel, resulting in the observed hyperpolarization or inhibition of the neuron.

alpha_BCP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha-BCP alpha-BCP alpha-BCP_Receptor α-BCP Receptor (GPCR) alpha-BCP->alpha-BCP_Receptor Binding G-Protein G-Protein alpha-BCP_Receptor->G-Protein Activation Ion_Channel Ion Channel Cellular_Response Inhibition of Neuronal Activity Ion_Channel->Cellular_Response Increased Conductance Effector Effector (e.g., Adenylyl Cyclase) G-Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Second_Messenger->Ion_Channel Modulation

Hypothesized α-BCP signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of α-BCPs.

Experimental_Workflow Tissue_Collection Collect Ganglia from A. californica, A. brasiliana, A. dactylomela Peptide_Extraction Peptide Extraction and Purification (HPLC) Tissue_Collection->Peptide_Extraction Electrophysiology Intracellular Recording from Target Neurons Tissue_Collection->Electrophysiology Sequence_Analysis Sequence Analysis (Edman Degradation, Mass Spectrometry) Peptide_Extraction->Sequence_Analysis Peptide_Synthesis Synthesize Peptides and Fragments Sequence_Analysis->Peptide_Synthesis Peptide_Synthesis->Electrophysiology Data_Analysis Comparative Analysis of Potency and Effects Electrophysiology->Data_Analysis

Workflow for comparative analysis.

Conclusion

The available evidence strongly suggests that α-Bag Cell Peptides are structurally and functionally conserved across Aplysia californica, A. brasiliana, and A. dactylomela. These peptides play a crucial role in modulating neuronal circuits associated with reproduction. However, further research is needed to determine the exact amino acid sequences in A. brasiliana and A. dactylomela, to obtain quantitative dose-response data for a more detailed comparison of their physiological effects, and to fully elucidate the molecular details of their signaling pathways. Such studies will provide a more complete understanding of the evolution and function of this important neuropeptide family.

References

A Comparative Analysis of a-Bag Cell Peptide (1-7) and FMRFamide in Neuronal Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the neuronal modulatory effects of two prominent neuropeptides found in the marine mollusk Aplysia: a-Bag Cell Peptide (1-7) (aBCP(1-7)) and FMRFamide. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of neuropeptidergic signaling and their potential as therapeutic targets.

Introduction

Neuropeptides represent a diverse class of signaling molecules that play crucial roles in modulating neuronal activity and behavior. a-Bag Cell Peptide (1-7) is a seven-amino-acid fragment of a larger precursor protein produced by the neurosecretory bag cells of Aplysia. It is known to be an inhibitory neurotransmitter with a rapid onset and short duration of action[1][2]. FMRFamide, a tetrapeptide, is another well-characterized molluscan neuropeptide that exhibits a wider range of effects, including both excitation and inhibition, often in a biphasic manner, on various neurons within the Aplysia nervous system[3][4][5]. Understanding the distinct and overlapping mechanisms of these two neuropeptides provides valuable insights into the complexity of neuronal modulation.

Comparative Data on Neuronal Modulation

The following table summarizes the key characteristics and effects of aBCP(1-7) and FMRFamide on Aplysia neurons.

Featurea-Bag Cell Peptide (1-7)FMRFamide
Primary Effect Primarily inhibitory[1][2]Biphasic (excitatory then inhibitory) or purely excitatory[3][4][5]
Target Neurons Left Upper Quadrant (LUQ) neurons, Bag Cell Neurons (autoinhibitory)[1][2]Sensory neurons, motor neurons (LFS), and various other identified neurons in the abdominal and cerebral ganglia[3][4][5]
Potency Approximately 10 times more potent than its precursor, aBCP(1-9)[1]Effective concentrations are in the micromolar range[6]
Onset and Duration Rapid onset and short duration of action[1]Biphasic response with a fast excitatory component and a prolonged inhibitory phase[5][6]
Ion Channel Modulation Primarily increases K+ conductance[1]Modulates multiple ion channels including Na+, K+ (S-channel and others), and Cl- channels[3][4][5]
Second Messengers Involves Gs and Gi proteins, modulating adenylate cyclase in a temperature-dependent manner[7]Can involve arachidonic acid, cAMP-dependent protein kinase A, and protein phosphatases[8][9][10]

Experimental Protocols

Electrophysiological Recording of Neuropeptide Effects in Aplysia Neurons

This protocol outlines a general procedure for the intracellular recording of neuronal responses to the application of aBCP(1-7) and FMRFamide in isolated Aplysia ganglia.

1. Animal and Ganglion Preparation:

  • Anesthetize an adult Aplysia californica by injecting an isotonic MgCl2 solution (approximately 30-35% of the animal's body weight)[11].

  • Dissect the abdominal ganglion and pin it to the bottom of a recording chamber filled with artificial seawater (ASW)[11].

  • The composition of ASW is (in mM): 460 NaCl, 10 KCl, 55 MgCl2, 11 CaCl2, and 10 HEPES, with the pH adjusted to 7.6[12].

  • To facilitate electrode penetration, the connective tissue sheath of the ganglion can be partially removed using fine forceps or treated with a protease solution (e.g., 0.1% dispase in ASW for 30 minutes at 34°C)[11][13].

2. Intracellular Recording:

  • Pull glass microelectrodes to a resistance of 10-15 MΩ and fill them with a 3 M KCl solution[11].

  • Identify the target neuron (e.g., an LUQ neuron for aBCP(1-7) or an LFS motor neuron for FMRFamide) based on its size, position, and characteristic electrical activity.

  • Carefully impale the neuron with the microelectrode and allow the membrane potential to stabilize.

  • Record the resting membrane potential and spontaneous firing activity using a suitable intracellular amplifier and data acquisition system[11].

3. Neuropeptide Application:

  • Prepare stock solutions of aBCP(1-7) and FMRFamide in distilled water and dilute to the final desired concentration in ASW immediately before use.

  • Apply the neuropeptide to the ganglion via bath perfusion or by pressure ejection from a micropipette positioned near the impaled neuron[6][12].

  • For bath application, switch the perfusion from control ASW to ASW containing the neuropeptide[12].

  • For pressure ejection, use brief pressure pulses to deliver a small volume of the peptide solution in the vicinity of the recorded neuron[6].

4. Data Analysis:

  • Measure changes in the neuron's membrane potential, input resistance, and firing frequency in response to neuropeptide application.

  • For voltage-clamp experiments, measure the amplitude and kinetics of the peptide-induced currents at different holding potentials to determine the reversal potential and the ion channels involved.

  • Construct dose-response curves by applying a range of peptide concentrations and measuring the corresponding changes in neuronal activity.

Signaling Pathways

The signaling pathways for aBCP(1-7) and FMRFamide are complex and can vary depending on the target neuron. The following diagrams illustrate the currently understood primary signaling cascades for each peptide.

aBCP_signaling aBCP a-BCP (1-7) receptor GPCR aBCP->receptor Binds Gs Gs receptor->Gs Activates (at 30°C) Gi Gi receptor->Gi Activates (at 15°C) AC Adenylate Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Produces K_channel K+ Channel cAMP->K_channel Modulates hyperpolarization Hyperpolarization (Inhibition) K_channel->hyperpolarization Leads to

Caption: aBCP(1-7) signaling pathway.

FMRFamide_signaling FMRFamide FMRFamide receptor GPCR FMRFamide->receptor Binds G_protein G-protein receptor->G_protein Activates PLA2 Phospholipase A2 G_protein->PLA2 Activates PKA Protein Kinase A G_protein->PKA Modulates PP Protein Phosphatase G_protein->PP Modulates AA Arachidonic Acid PLA2->AA Produces ion_channels Na+, K+, Cl- Channels AA->ion_channels Modulates PKA->ion_channels Phosphorylates PP->ion_channels Dephosphorylates neuronal_response Biphasic/Excitatory/ Inhibitory Response ion_channels->neuronal_response Leads to

Caption: FMRFamide signaling pathway.

Conclusion

a-Bag Cell Peptide (1-7) and FMRFamide are two important neuropeptides in the Aplysia nervous system that exhibit distinct modulatory actions. aBCP(1-7) acts as a relatively specific inhibitory neurotransmitter with a rapid and transient effect, primarily mediated through G-protein modulation of adenylate cyclase and potassium channels. In contrast, FMRFamide has more diverse and widespread effects, capable of producing both excitation and inhibition through the modulation of multiple ion channels and the involvement of various second messenger systems, including arachidonic acid and cAMP-dependent pathways. The differential actions of these two neuropeptides highlight the sophisticated mechanisms by which peptidergic signaling can fine-tune neuronal circuits and behavior. Further research into the specific receptors and downstream signaling components for these peptides will be crucial for a more complete understanding of their roles in neuronal modulation.

References

Confirming Neurotransmitter Criteria for α-Bag Cell Peptide (1-7): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of α-Bag Cell Peptide (1-7) [a-BCP(1-7)] and its fulfillment of the established criteria for a neurotransmitter. Drawing upon key experimental findings, we compare its characteristics with its parent peptides and the co-released egg-laying hormone (ELH), offering researchers, scientists, and drug development professionals a clear overview of its role in neuromodulation.

I. Establishing a-BCP(1-7) as a Neurotransmitter

For a substance to be classified as a neurotransmitter, it must meet several key criteria. The following sections detail the experimental evidence confirming that a-BCP(1-7), along with its related peptides a-BCP(1-8) and a-BCP(1-9), satisfies these requirements in the marine mollusk Aplysia.

1. Presence and Synthesis within the Neuron:

α-Bag Cell Peptides are derived from a common precursor protein encoded by a bag cell-specific gene, the same precursor that yields the egg-laying hormone (ELH)[1][2]. This demonstrates a clear mechanism for their synthesis within the bag cell neurons. Mass spectrometry analysis of individual Aplysia neurons has confirmed the intracellular presence of all three forms of a-BCP: a-BCP(1-7), a-BCP(1-8), and a-BCP(1-9)[3]. The diversity of these peptides is a result of post-translational processing and cleavage of the precursor protein[3].

2. Release Upon Neuronal Stimulation:

Stimulation of the bag cell neurons triggers the release of these peptides. Studies have shown that inhibitory activity, characteristic of a-BCP, is present in the releasate collected after an induced bag cell burst discharge[1][4]. Specifically, a-BCP(1-9) and a-BCP(1-8) have been directly detected in this releasate[1][4]. The release is a calcium-dependent process, as the influx of extracellular Ca2+ or the release of intracellular Ca2+ is sufficient to induce peptide secretion[5].

3. Mimicry of Postsynaptic Effects:

Exogenous application of a-BCP mimics the inhibitory effects on the left upper quadrant (LUQ) neurons that are observed during bag cell stimulation[1][4]. Furthermore, a-BCP and the naturally released neurotransmitter induce identical changes in the membrane conductance of these postsynaptic neurons[1][4]. Interestingly, a-BCP(1-7) has also been shown to cause a slow depolarization of the bag cells themselves, indicating a potential role as an autoexcitatory transmitter[2].

4. Mechanism for Inactivation and Removal:

A crucial criterion for a neurotransmitter is the presence of a mechanism to terminate its signal. a-BCP is rapidly inactivated after its release[1][4]. This is evidenced by the fact that neither a-BCP nor its inhibitory activity can be detected in the releasate when protease inhibitors are absent[1][4]. This rapid degradation ensures a transient and localized action.

II. Quantitative Comparison of a-BCP Peptides

The different forms of a-BCP exhibit varying potencies in their effects on target neurons. The following table summarizes their relative inhibitory potency on LUQ neurons.

PeptideRelative Inhibitory PotencyReference
a-BCP(1-9)1[2]
a-BCP(1-8)30[2]
a-BCP(1-7)10[2]

III. Comparison with Co-released Neurotransmitter: Egg-Laying Hormone (ELH)

The bag cell neurons are a multitransmitter system, co-releasing a-BCPs and ELH. These neurotransmitters have distinct physiological properties, as outlined in the table below.

Featurea-Bag Cell Peptides (a-BCPs)Egg-Laying Hormone (ELH)References
Primary Effect Inhibition of left upper quadrant (LUQ) neurons[1][4]Excitation of various abdominal ganglion neurons[1][4][1][4]
Onset and Duration Rapid onset and shorter time course of action[1]Slower onset and longer-lasting effects[1][1]
Inactivation Rapidly inactivated after release[1][4]More resistant to degradation due to C-terminal amidation[6][1][4][6]
Autoregulation Can act as an autoexcitatory or inhibitory modulator[2][7]Primarily acts on other neurons and peripheral targets[6][2][6][7]

IV. Experimental Methodologies

1. Collection and Analysis of Neuronal Releasates:

  • Objective: To demonstrate the release of a-BCP upon neuronal stimulation.

  • Protocol:

    • Isolate the abdominal ganglion of Aplysia.

    • Induce a burst discharge in the bag cell neurons through electrical stimulation.

    • Collect the surrounding perfusate, both in the presence and absence of protease inhibitors.

    • Analyze the collected releasate for inhibitory activity on LUQ neurons.

    • Utilize techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to identify and quantify the presence of a-BCP peptides[1][4][5].

2. Electrophysiological Recording of Postsynaptic Effects:

  • Objective: To show that exogenously applied a-BCP mimics the effect of the endogenous neurotransmitter.

  • Protocol:

    • Prepare an isolated abdominal ganglion preparation allowing for intracellular recording from identified LUQ neurons.

    • Record the membrane potential and conductance of an LUQ neuron.

    • Stimulate the bag cell neurons to elicit an inhibitory postsynaptic potential (IPSP).

    • Apply synthetic a-BCP(1-7) to the preparation and record the resulting changes in membrane potential and conductance.

    • Compare the characteristics of the synaptically evoked IPSP with the response to applied a-BCP[1][4].

3. Desensitization Experiments:

  • Objective: To demonstrate that a-BCP acts on the same receptors as the endogenous neurotransmitter.

  • Protocol:

    • Continuously apply a high concentration of a-BCP to the preparation.

    • This will lead to the desensitization of the a-BCP receptors.

    • While the receptors are desensitized, stimulate the bag cell neurons.

    • Observe a reduction or complete block of the bag cell-induced inhibition of the LUQ neuron, indicating that both the endogenous transmitter and a-BCP act on the same receptor population[1][4].

V. Visualizing the Signaling and Experimental Workflow

Neurotransmitter_Criteria_Workflow cluster_criteria Neurotransmitter Criteria for a-BCP(1-7) cluster_evidence Experimental Evidence Presence Presence in Neuron MassSpec Mass Spectrometry Detection Presence->MassSpec Confirmed by Synthesis Synthesis in Neuron Gene Precursor Gene Identification Synthesis->Gene Demonstrated by Release Release from Neuron Stimulation Stimulation & Releasate Analysis Release->Stimulation Shown by Effect Postsynaptic Effect Electrophysiology Electrophysiological Recording Effect->Electrophysiology Mimicked in Removal Inactivation/Removal Degradation Rapid Degradation Assay Removal->Degradation Evidenced by

Figure 1. Logical workflow for confirming the neurotransmitter criteria for a-BCP(1-7).

aBCP_Signaling_Pathway cluster_presynaptic Presynaptic Bag Cell Neuron cluster_postsynaptic Postsynaptic LUQ Neuron Precursor pro-ELH Precursor aBCP a-BCP(1-7) Precursor->aBCP Cleavage Vesicle Synaptic Vesicle aBCP->Vesicle Packaging Release Release Vesicle->Release Stimulation (Ca2+ influx) Receptor a-BCP Receptor Release->Receptor Binding Protease Proteolytic Degradation Release->Protease Inactivation IonChannel Ion Channel Opening Receptor->IonChannel Activation IPSP Inhibitory Postsynaptic Potential (IPSP) IonChannel->IPSP Leads to

Figure 2. Signaling pathway of a-Bag Cell Peptide (1-7) from release to postsynaptic effect.

References

Comparative Analysis of α-Bag Cell Peptide (1-7) in Neuronal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the dose-response relationship of α-Bag Cell Peptide (1-7) (α-BCP(1-7)) and its related, longer forms, α-BCP(1-8) and α-BCP(1-9), in neuronal assays. The data presented is derived from studies on the Left Upper Quadrant (LUQ) neurons of the marine mollusk Aplysia californica.

Data Presentation: Dose-Response and Relative Potency

The inhibitory effect of α-BCP peptides on the neuronal activity of Aplysia LUQ neurons has been quantified, demonstrating a clear dose-dependent relationship. α-BCP(1-7) is a potent inhibitor of these neurons, causing hyperpolarization and a decrease in the firing rate of action potentials.[1][2]

Table 1: Dose-Response of α-Bag Cell Peptide (1-7) on LUQ Neuron Hyperpolarization

Concentration of α-BCP(1-7) (µM)Peak Hyperpolarization (mV)
0.1~2
0.3~5
1.0~10
3.2~15

Data extracted from Rothman et al., 1983.[2]

Table 2: Relative Potency of α-Bag Cell Peptides in LUQ Neuron Inhibition

PeptideRelative Potency
α-BCP(1-7)10x that of α-BCP(1-9)
α-BCP(1-8)30x that of α-BCP(1-9)
α-BCP(1-9)Baseline

Data derived from Sigvardt et al., 1986.[1]

These data indicate that the shorter fragments of α-BCP are significantly more potent in their inhibitory action on LUQ neurons than the full α-BCP(1-9) peptide.

Experimental Protocols

The following is a detailed methodology for a typical neuronal assay used to determine the dose-response of α-BCP peptides on Aplysia LUQ neurons.

1. Animal Preparation and Ganglion Dissection:

  • Specimens of Aplysia californica are anesthetized by injection of isotonic MgCl₂.

  • The abdominal ganglion is dissected from the animal and pinned to the bottom of a recording chamber.

  • The connective tissue sheath surrounding the ganglion is partially removed to allow for better access to the neurons.

2. Perfusion and Peptide Application:

  • The ganglion is continuously perfused with artificial seawater (ASW) at a constant flow rate.

  • α-Bag Cell Peptides are dissolved in ASW to the desired concentrations.

  • The peptide solutions are delivered to the ganglion via arterial perfusion, allowing for controlled and uniform application.

3. Electrophysiological Recording:

  • LUQ neurons are identified based on their size and location within the ganglion.

  • Intracellular recordings are made from the soma of LUQ neurons using sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl).

  • The membrane potential of the neuron is recorded using a high-impedance amplifier.

  • The firing rate of action potentials and any changes in the resting membrane potential (hyperpolarization or depolarization) are monitored and recorded before, during, and after the application of the peptides.

4. Data Analysis:

  • The peak hyperpolarization from the resting membrane potential is measured for each peptide concentration.

  • The percentage decrease in the mean spike rate from the control firing rate is calculated.

  • A dose-response curve is generated by plotting the peak hyperpolarization or the percentage decrease in firing rate against the logarithm of the peptide concentration.

Mandatory Visualization

Signaling Pathway of α-Bag Cell Peptide (1-7) in Neuronal Inhibition

The inhibitory action of α-BCP(1-7) on Aplysia LUQ neurons is likely mediated through a G-protein coupled receptor (GPCR), leading to the modulation of ion channel activity and subsequent hyperpolarization of the neuronal membrane. While the specific receptor for α-BCP has not been definitively identified, the mechanism is consistent with the action of other inhibitory neuropeptides in Aplysia, such as FMRFamide, which are known to activate potassium channels via a G-protein-mediated signaling cascade.[3][4][5][6]

aBCP_signaling_pathway cluster_membrane Neuronal Membrane cluster_outcome Cellular Response aBCP α-BCP(1-7) GPCR GPCR aBCP->GPCR Binds to G_protein G-protein (Gi/o) GPCR->G_protein Activates K_channel K+ Channel G_protein->K_channel Opens K_ion K+ Efflux Efflux K_ion->Efflux Hyperpolarization Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: Proposed signaling pathway for α-BCP(1-7)-mediated neuronal inhibition.

References

Pharmacological Profile of α-Bag Cell Peptide (1-7): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological profile of α-Bag Cell Peptide (1-7) (α-BCP(1-7)), a neuropeptide derived from the neuroendocrine bag cells of the sea slug Aplysia californica. While extensive quantitative data on its receptor binding and absolute potency are limited in publicly available literature, this document synthesizes the existing knowledge on its physiological effects, relative potency compared to its precursors, and its proposed signaling mechanism.

Introduction to α-Bag Cell Peptide (1-7)

α-Bag Cell Peptide (1-7) is a seven-amino-acid peptide fragment derived from the post-translational processing of a larger precursor, α-BCP(1-9)[1][2]. It functions as a neurotransmitter in Aplysia, where it plays a role in regulating neuronal activity. Specifically, it is known to inhibit the firing of neurons in the left upper quadrant (LUQ) of the abdominal ganglion[1][2]. This inhibitory effect is a key aspect of its pharmacological profile.

Comparative Potency

α-BCP(1-7) is notably more potent than its nine-amino-acid precursor, α-BCP(1-9). Experimental evidence suggests that the cleavage of the parent peptide into shorter fragments enhances its biological activity.

Peptide FragmentRelative Potency (Inhibition of LUQ Neurons)Reference
α-BCP(1-7) 10x more potent than α-BCP(1-9) [2]
α-BCP(1-8)30x more potent than α-BCP(1-9)[1]
α-BCP(1-9)Baseline[1][2]

Signaling Pathway

α-BCP(1-7) is proposed to exert its effects through G-protein coupled receptors (GPCRs), modulating the activity of adenylate cyclase in a temperature-dependent manner. This suggests a complex signaling mechanism involving both stimulatory (Gs) and inhibitory (Gi) G-proteins.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a-BCP(1-7) a-BCP(1-7) GPCR Putative GPCR a-BCP(1-7)->GPCR Binds Gs Gs GPCR->Gs Activates (at 30°C) Gi Gi GPCR->Gi Activates (at 15°C) AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates IonChannel Ion Channel (e.g., K+ channel) PKA->IonChannel Phosphorylates Response Neuronal Inhibition IonChannel->Response Leads to

Proposed signaling pathway for α-BCP(1-7).

Experimental Protocols

Detailed, step-by-step protocols for the specific application of α-BCP(1-7) in receptor binding and functional assays are not extensively documented in the available literature. However, based on general methodologies for studying neuropeptides in Aplysia, the following outlines the likely experimental approaches.

Electrophysiological Recording of LUQ Neuron Inhibition

This experiment would assess the inhibitory effect of α-BCP(1-7) on the electrical activity of Left Upper Quadrant (LUQ) neurons in the abdominal ganglion of Aplysia.

1. Preparation of Ganglion:

  • Anesthetize an Aplysia californica by injecting isotonic MgCl2 solution.

  • Dissect the abdominal ganglion and transfer it to a recording chamber containing artificial seawater (ASW)[3].

  • The ganglion may be treated with a protease to facilitate access to the neurons[3].

2. Intracellular Recording:

  • Identify LUQ neurons based on their characteristic size and position within the ganglion.

  • Using a micromanipulator, impale an LUQ neuron with a glass microelectrode filled with a conductive solution (e.g., 3 M KCl) to record its intracellular membrane potential[3].

  • Establish a baseline recording of the neuron's spontaneous firing activity.

3. Peptide Application:

  • Prepare solutions of α-BCP(1-7) and its analogues (e.g., α-BCP(1-9)) in ASW at various concentrations.

  • Apply the peptide solutions to the ganglion via a perfusion system or by pressure ejection from a micropipette near the recorded neuron[4][5].

4. Data Analysis:

  • Measure the change in the neuron's firing rate and membrane potential before, during, and after peptide application.

  • Construct a dose-response curve to determine the potency of each peptide in inhibiting neuronal activity.

Electrophysiology_Workflow A Aplysia Ganglion Dissection B LUQ Neuron Identification A->B C Intracellular Recording Setup B->C D Establish Baseline Activity C->D E Peptide Application (e.g., α-BCP(1-7)) D->E F Record Changes in Firing Rate and Membrane Potential E->F G Data Analysis (Dose-Response Curve) F->G

General workflow for electrophysiological recording.
Adenylate Cyclase Activity Assay

This assay would investigate the effect of α-BCP(1-7) on the production of cyclic AMP (cAMP), a key second messenger, in bag cell membranes.

1. Membrane Preparation:

  • Homogenize Aplysia bag cell clusters in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Assay Reaction:

  • In separate reaction tubes, combine the membrane preparation with a reaction mixture containing ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and either α-BCP(1-7), a control peptide, or buffer alone.

  • Incubate the reactions at controlled temperatures (e.g., 15°C and 30°C) to assess temperature-dependent effects.

3. cAMP Measurement:

  • Terminate the reaction and measure the amount of cAMP produced. This can be done using various methods, such as a competitive binding assay with a radiolabeled cAMP derivative or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • Compare the levels of cAMP produced in the presence of α-BCP(1-7) to the control conditions to determine if the peptide stimulates or inhibits adenylate cyclase activity at different temperatures.

Conclusion

α-Bag Cell Peptide (1-7) is a potent inhibitory neurotransmitter in Aplysia, demonstrating significantly higher activity than its precursor, α-BCP(1-9). Its mechanism of action appears to involve the temperature-dependent modulation of adenylate cyclase through a G-protein coupled receptor, highlighting a complex signaling profile. While the available literature provides a solid qualitative and relative understanding of its function, a notable gap exists in the availability of specific quantitative data such as EC50, IC50, Kd, or Ki values. Further research involving detailed dose-response studies and radioligand binding assays is necessary to fully elucidate the pharmacological profile of this intriguing neuropeptide and to enable more direct comparisons with other potential modulators of neuronal activity.

References

Structure-Activity Relationship of α-Bag Cell Peptide Fragments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural-activity relationships of α-Bag Cell Peptide (α-BCP) fragments. Derived from the egg-laying hormone (ELH) prohormone in the marine mollusk Aplysia californica, these neuropeptides play a crucial role in regulating neuronal activity. Understanding the relationship between their structure and function is paramount for the development of novel therapeutics targeting neurological pathways. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows.

Comparative Analysis of α-BCP Fragment Activity

The α-Bag Cell Peptide is primarily known for its inhibitory effects on the left upper quadrant (LUQ) neurons in the abdominal ganglion of Aplysia. The native peptide, α-BCP(1-9), has the sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu. However, shorter fragments, notably α-BCP(1-8) and α-BCP(1-7), have been identified and shown to exhibit significantly higher potency.

The core amino acid sequence required for the inhibitory activity of α-BCP fragments has been identified as the Phe-Tyr motif at positions 6 and 7.[1] Peptides lacking this core sequence are inactive. The progressive truncation of the C-terminus from the parent α-BCP(1-9) peptide dramatically influences its biological activity.

Peptide FragmentSequenceRelative Potency (Inhibition of LUQ Neurons)Reference
α-BCP(1-9)Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu1[2]
α-BCP(1-8)Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser30[2][3]
α-BCP(1-7)Ala-Pro-Arg-Leu-Arg-Phe-Tyr10[2]

Note: Relative potency is expressed in relation to the activity of the full-length α-BCP(1-9) peptide.

Signaling Pathway of α-BCP Fragments

The inhibitory action of α-BCP fragments on target neurons is mediated through a G-protein coupled receptor (GPCR) that leads to a reduction in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately results in the modulation of ion channel activity, leading to neuronal inhibition.

alpha_BCP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha_BCP α-BCP Fragment GPCR G-protein Coupled Receptor (GPCR) alpha_BCP->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Ion Channel (e.g., K+ channel) PKA->Ion_Channel Phosphorylates/ Modulates Neuronal_Inhibition Neuronal Inhibition Ion_Channel->Neuronal_Inhibition Leads to

Figure 1: Proposed signaling pathway for α-BCP fragments.

Experimental Protocols

Electrophysiological Recording of LUQ Neuron Activity

This protocol outlines the methodology for assessing the inhibitory effects of α-BCP fragments on the LUQ neurons of Aplysia.

1. Preparation of Aplysia Abdominal Ganglion:

  • Anesthetize an adult Aplysia californica by injecting an isotonic MgCl2 solution (approximately 50% of body weight).

  • Dissect the abdominal ganglion and place it in a recording chamber continuously perfused with artificial seawater (ASW).

  • Carefully desheath the ganglion to expose the neuronal cell bodies, including the LUQ neurons.[5]

2. Intracellular Recording:

  • Identify the LUQ neurons based on their size and location within the ganglion.

  • Using a micromanipulator, impale a LUQ neuron with a glass microelectrode (10-20 MΩ resistance) filled with 3 M KCl.

  • Record the resting membrane potential and spontaneous firing activity of the neuron using a suitable amplifier and data acquisition system.[5][6]

3. Peptide Application:

  • Prepare stock solutions of the synthetic α-BCP fragments (α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7)) in ASW.

  • Introduce the peptide solutions into the perfusion system at known concentrations.

  • Apply the different fragments and concentrations in a randomized order, with sufficient washout periods (perfusion with ASW only) between applications to allow the neuron to return to its baseline activity.[7]

4. Data Analysis:

  • Measure the change in membrane potential and the frequency of action potentials before, during, and after the application of each peptide fragment.

  • Quantify the inhibitory effect, for example, as the percentage decrease in firing rate or the magnitude of hyperpolarization.

  • Construct dose-response curves for each fragment and determine the relative potencies.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of α-BCP fragment bioactivity, from peptide acquisition to data analysis.

Experimental_Workflow Start Start Peptide_Synthesis Peptide Synthesis & Purification (α-BCP fragments) Start->Peptide_Synthesis Ganglion_Dissection Aplysia Ganglion Dissection & Preparation Start->Ganglion_Dissection Peptide_Application Perfusion of α-BCP Fragment Peptide_Synthesis->Peptide_Application Electrophysiology_Setup Intracellular Recording Setup on LUQ Neuron Ganglion_Dissection->Electrophysiology_Setup Data_Acquisition Baseline Activity Recording Electrophysiology_Setup->Data_Acquisition Data_Acquisition->Peptide_Application Response_Recording Record Neuronal Response Peptide_Application->Response_Recording Washout Washout with Artificial Seawater Response_Recording->Washout Washout->Data_Acquisition Repeat with different fragments/concentrations Data_Analysis Data Analysis & Dose-Response Curves Washout->Data_Analysis After all experiments Conclusion End Data_Analysis->Conclusion

Figure 2: Experimental workflow for α-BCP fragment characterization.

References

Cross-Validation of α-Bag Cell Peptide (1-7) Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Bag Cell Peptide (1-7) (α-BCP(1-7)), with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr, is a neuropeptide derived from a larger precursor protein in the neuroendocrine bag cells of the marine mollusk Aplysia californica.[1] This peptide is one of several active fragments, including α-BCP(1-8) and α-BCP(1-9), cleaved from a common precursor that also encodes for egg-laying hormone (ELH).[1] Research has established that these peptides act as neurotransmitters or neuromodulators, playing a role in regulating the neural circuits that control egg-laying and associated behaviors. This guide provides a comparative analysis of the reported effects of α-BCP(1-7) and its related fragments, summarizing key quantitative data from foundational studies and detailing the experimental protocols used to elicit these findings. While the initial characterization of α-BCP's effects emerged from a consistent group of collaborating laboratories, the reproducibility of the findings across their publications provides a strong basis for their validity.

Data Presentation: Comparative Effects of α-Bag Cell Peptides

The primary reported actions of α-BCPs are the inhibition of specific neurons within the Aplysia abdominal ganglion and the modulation of the bag cell neurons themselves. Foundational studies have established a clear difference in the potency of the various α-BCP fragments.

Peptide FragmentPrimary EffectTarget NeuronsRelative PotencyReference
α-BCP(1-7) InhibitionLeft Upper Quadrant (LUQ) Neurons (L2-L4, L6)~10x that of α-BCP(1-9)[1]
α-BCP(1-8) InhibitionLeft Upper Quadrant (LUQ) Neurons (L2-L4, L6)~30x that of α-BCP(1-9)[1]
α-BCP(1-9) InhibitionLeft Upper Quadrant (LUQ) Neurons (L2-L4, L6)Baseline (1x)[1]
α-BCP(1-7/8/9) Inhibition of DischargeBag Cell Neurons1 µM of each form is effective

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for α-BCP's inhibitory action and a generalized workflow for its experimental application in Aplysia electrophysiology.

G cluster_membrane Cell Membrane Receptor Putative α-BCP Receptor AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Reduces Production K_Channel K+ Channel Inhibition Neuronal Inhibition K_Channel->Inhibition Leads to aBCP α-BCP(1-7) aBCP->Receptor Binds PKA PKA cAMP->PKA Less Activation PKA->K_Channel Modulates

Proposed signaling pathway for α-BCP(1-7).

G A Aplysia Acclimatization (ASW at 16°C) B Anesthetization (380 mM MgCl2 injection) A->B C Abdominal Ganglion Dissection B->C D Protease Treatment (0.1% dispase for 30 min at 34°C) C->D E Ganglion Desheathing & Mounting in Chamber D->E F Neuron Impalement (Sharp microelectrode, 3M KCl) E->F G Baseline Activity Recording F->G H α-BCP(1-7) Application (Perfusion or Ejection) G->H I Post-Peptide Activity Recording & Analysis H->I

Generalized experimental workflow.

Experimental Protocols

The following is a detailed methodology for intracellular recording from Aplysia abdominal ganglion neurons to assess the effects of α-BCP(1-7), synthesized from established protocols in the literature.[2]

1. Animal Maintenance and Ganglion Dissection:

  • Animal Care: Maintain Aplysia californica in a laboratory aquarium with circulating artificial seawater (ASW) at approximately 16°C under a 12:12 light:dark cycle.[2]

  • Anesthetization: Anesthetize the animal by injecting an isotonic MgCl2 solution (380 mM), equivalent to 30-35% of the animal's body weight, for 5-10 minutes.[2]

  • Dissection: Dissect the abdominal ganglion from the animal and place it in a dish containing cool ASW.

2. Ganglion Preparation:

  • Protease Treatment: To soften the connective tissue sheath for microelectrode penetration, incubate the ganglion for 30 minutes at 34°C in ASW containing 0.1% protease (e.g., dispase).[2]

  • Desheathing: Following protease treatment, transfer the ganglion to a recording chamber continuously perfused with fresh ASW. Carefully remove the sheath using fine forceps and micro-scissors to expose the neuronal cell bodies.

  • Neuron Identification: Identify target neurons (e.g., Left Upper Quadrant neurons L2-L6) based on their characteristic size, color, and position within the ganglion.

3. Electrophysiological Recording:

  • Microelectrodes: Pull sharp glass microelectrodes with a resistance of 10-15 MΩ and fill them with a 3 M KCl solution.[2]

  • Impalement: Securely mount the recording chamber on a microscope stage. Under visual guidance, carefully impale a target neuron with the microelectrode.

  • Recording Setup: Use a standard intracellular recording amplifier to monitor the neuron's membrane potential. Record data using an appropriate data acquisition system and software.

  • Baseline Activity: Record the neuron's spontaneous firing activity for a stable period (e.g., 5-10 minutes) to establish a baseline before peptide application.

4. Peptide Application:

  • Preparation: Dissolve synthetic α-BCP(1-7) in ASW to the desired final concentration (e.g., in the micromolar range for initial tests, with lower concentrations for dose-response analysis).

  • Application Method:

    • Perfusion: Switch the perfusion inlet to the peptide-containing solution to bathe the entire ganglion.

    • Puffer Application: For more localized and rapid application, use a pressure ejection system (puffer pipette) with the peptide solution positioned near the impaled neuron.

  • Data Acquisition: Continuously record the neuron's membrane potential and firing rate before, during, and after peptide application to observe any changes, such as hyperpolarization and cessation of firing, which are indicative of inhibition.

5. Data Analysis:

  • Analyze the electrophysiological recordings to quantify changes in membrane potential, firing frequency, and input resistance.

  • Compare the activity during peptide application to the baseline period to determine the magnitude and duration of the peptide's effect.

  • For dose-response experiments, plot the percentage of inhibition against the peptide concentration.

Conclusion

The foundational research on α-Bag Cell Peptide (1-7) and its related fragments consistently demonstrates their role as inhibitory neurotransmitters in the Aplysia nervous system. The shorter fragments, α-BCP(1-7) and α-BCP(1-8), are significantly more potent than the full α-BCP(1-9) peptide in inhibiting the activity of Left Upper Quadrant neurons.[1] The mechanism of action is proposed to involve the modulation of cAMP levels and the activity of potassium channels, leading to neuronal hyperpolarization. While these initial, pivotal studies were conducted by a closely associated network of researchers, their findings have been robust and form the bedrock of our understanding of this peptide's function. Future studies from diverse laboratories could further validate these effects and explore the precise nature of the α-BCP receptor and its downstream signaling cascade in greater detail.

References

Synthetic vs. Native α-Bag Cell Peptide (1-7): A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative activity of synthetic and native α-Bag Cell Peptide (1-7), supported by experimental data and detailed protocols.

Introduction

α-Bag Cell Peptide (1-7) (α-BCP(1-7)), a heptapeptide (B1575542) with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY), is a neuroactive peptide derived from a larger precursor protein in the bag cell neurons of the marine mollusk Aplysia.[1][2][3] This peptide plays a significant role in regulating neuronal activity and smooth muscle contraction.[2][3] The advent of solid-phase peptide synthesis has made a synthetic version of α-BCP(1-7) widely available for research. This guide provides a detailed comparison of the biological activity of synthetic versus native α-BCP(1-7), drawing on key experimental findings to demonstrate their functional equivalence.

Data Presentation: Comparative Bioactivity

A seminal study by Rothman et al. (1983) in the Proceedings of the National Academy of Sciences provides the most direct comparison of the biological activity of native and synthetic α-BCP(1-7). The primary assay used was the measurement of hyperpolarization in the left upper quadrant (LUQ) neurons of the Aplysia abdominal ganglion. The results demonstrated that both forms of the peptide have identical dose-response relationships.

ParameterNative α-BCP(1-7)Synthetic α-BCP(1-7)Reference
Biological Activity Inhibition of LUQ neuronsInhibition of LUQ neurons[3]
Dose-Response Curve Identical to synthetic formIdentical to native form[3]
Potency Equivalent to synthetic formEquivalent to native form[3]

The identical nature of the dose-response curves for both native and synthetic α-BCP(1-7) strongly indicates that the synthetic version is a reliable and accurate substitute for the native peptide in experimental settings.[3]

Key Experiments and Methodologies

The functional equivalence of native and synthetic α-BCP(1-7) has been established through rigorous electrophysiological and muscle contraction assays.

Inhibition of Left Upper Quadrant (LUQ) Neurons

This assay measures the hyperpolarizing effect of α-BCP(1-7) on specific neurons in the Aplysia abdominal ganglion.

Experimental Protocol:

  • Animal Preparation: Aplysia californica are anesthetized by injection of isotonic MgCl2. The abdominal ganglion is dissected and pinned to a perfusion chamber.

  • Intracellular Recording: Glass microelectrodes filled with 2 M potassium citrate (B86180) are used to impale LUQ neurons (e.g., L3). The membrane potential is recorded using a high-impedance amplifier.

  • Peptide Perfusion: Native and synthetic α-BCP(1-7) are dissolved in artificial seawater. The solutions are perfused through the abdominal ganglion's artery at a constant rate (e.g., 3 µl/min).[3]

  • Data Analysis: The change in membrane potential (hyperpolarization) is measured in response to different concentrations of the peptides to generate dose-response curves.

Ovotestis Smooth Muscle Contraction

This bioassay assesses the ability of α-BCP(1-7) to induce contraction of the smooth muscle of the Aplysia ovotestis, leading to egg release.

Experimental Protocol:

  • Tissue Preparation: The ovotestis is dissected from a mature Aplysia and cut into fragments.

  • Incubation: The fragments are placed in a petri dish with artificial seawater.

  • Peptide Application: Solutions of native or synthetic α-BCP(1-7) at various concentrations are added to the dish.

  • Observation: The release of eggs from the ovotestis fragments is observed and quantified over time. The number of eggs released serves as a measure of the peptide's contractile activity.

Signaling Pathways and Mechanisms of Action

α-BCP(1-7) exerts its effects through specific signaling pathways in both the neurons it modulates and as an autoregulator of the neurons that release it.

Autoregulatory Feedback on Bag Cell Neurons

α-BCP(1-7) acts on autoreceptors on the bag cell neurons themselves, creating an inhibitory feedback loop. This action is crucial for terminating the prolonged discharge of these neuroendocrine cells.

G aBCP α-BCP(1-7) receptor Autoreceptor (on Bag Cell Neuron) aBCP->receptor gi Gi Protein receptor->gi k_channel Inwardly Rectifying K+ Channel receptor->k_channel Activates ac Adenylate Cyclase gi->ac camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization & Inhibition of Discharge camp->hyperpolarization k_efflux ↑ K+ Efflux k_channel->k_efflux k_efflux->hyperpolarization

Autoregulatory signaling of α-BCP(1-7) on bag cell neurons.
Inhibition of Postsynaptic LUQ Neurons

The primary described effect of α-BCP(1-7) on LUQ neurons is hyperpolarization, which leads to the inhibition of their spontaneous firing. This is achieved by increasing the membrane's permeability to specific ions.

G cluster_pre Presynaptic: Bag Cell Neuron cluster_post Postsynaptic: LUQ Neuron a Release of α-BCP(1-7) receptor α-BCP(1-7) Receptor a->receptor conductance ↑ Membrane Conductance receptor->conductance hyperpolarization Hyperpolarization conductance->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Postsynaptic inhibition of LUQ neurons by α-BCP(1-7).

Experimental Workflow

The overall workflow for comparing the bioactivity of native and synthetic α-BCP(1-7) involves several key stages, from peptide acquisition to data analysis.

G cluster_peptides Peptide Source cluster_assays Bioassays cluster_analysis Data Analysis & Comparison native Native α-BCP(1-7) (Purified from Aplysia) neuro LUQ Neuron Inhibition Assay native->neuro muscle Ovotestis Contraction Assay native->muscle synthetic Synthetic α-BCP(1-7) (Solid-Phase Synthesis) synthetic->neuro synthetic->muscle dose_response Generate Dose-Response Curves neuro->dose_response muscle->dose_response comparison Compare Potency & Efficacy dose_response->comparison

Workflow for comparing native and synthetic α-BCP(1-7) activity.

Conclusion

The available experimental evidence conclusively demonstrates that synthetic α-Bag Cell Peptide (1-7) is functionally identical to its native counterpart.[3] Both forms exhibit the same potency and efficacy in key biological assays, including the inhibition of Aplysia LUQ neurons. This equivalence makes synthetic α-BCP(1-7) an invaluable tool for researchers in neuroscience and pharmacology, providing a consistent, pure, and readily available source of this neuroactive peptide for investigating its physiological roles and potential therapeutic applications.

References

Specificity of α-Bag Cell Peptide (1-7) for its Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of α-Bag Cell Peptide (1-7) [α-BCP(1-7)] and its related endogenous peptides, focusing on their specificity for the cognate receptor in the mollusk Aplysia. Due to the limited availability of quantitative binding affinity data for the α-BCP receptor, this guide emphasizes the relative potencies and structure-activity relationships of these peptides based on functional assays.

Introduction to α-Bag Cell Peptides

The bag cell neurons of Aplysia are a well-established model system for studying neuropeptide function. These neurons release a cocktail of peptides derived from a single precursor protein, including the well-known egg-laying hormone (ELH). Among these are the α-Bag Cell Peptides (α-BCPs), which have been shown to act as neurotransmitters, mediating inhibitory effects on specific neurons within the abdominal ganglion, such as the left-upper-quadrant (LUQ) neurons.[1][2] Three primary forms of α-BCP have been identified: α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7).[1][3] These peptides differ in the length of their C-terminus, which significantly impacts their biological activity.

Comparative Analysis of α-BCP Variants

While a specific receptor for α-BCPs has been functionally characterized through physiological responses and desensitization experiments, it has not been isolated and pharmacologically defined with binding affinity constants.[1] However, functional assays measuring the inhibitory effect on LUQ neurons have established a clear hierarchy of potency among the α-BCP variants.

Table 1: Comparison of α-Bag Cell Peptide Variants

PeptideAmino Acid SequenceRelative Potency (Inhibition of LUQ Neurons)Key Structural Features
α-BCP(1-9) Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu1x (Least Potent)Full-length peptide cleaved from the precursor.[3]
α-BCP(1-8) Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser30xC-terminal Leu is removed. Most potent of the three variants.[1][4]
α-BCP(1-7) Ala-Pro-Arg-Leu-Arg-Phe-Tyr10xC-terminal Ser-Leu is removed. Intermediate potency.[1][5]

The data clearly indicates that C-terminal processing of α-BCP(1-9) significantly enhances its inhibitory activity. α-BCP(1-8) is approximately 30 times more potent than the full-length peptide, while α-BCP(1-7) is about 10 times more potent.[1][5] This suggests that the native processing of α-BCP within the nervous system plays a crucial role in modulating its signaling efficacy.

Structure-Activity Relationship

Studies on various fragments of α-BCP(1-9) have revealed that the core sequence required for its inhibitory effect on LUQ neurons is the dipeptide Phe-Tyr at positions 6 and 7.[6] This finding underscores the critical role of these aromatic residues in the interaction with the receptor. The enhanced potency of the shorter variants, α-BCP(1-8) and α-BCP(1-7), may be due to a more favorable conformation for receptor binding upon the removal of the C-terminal amino acids.

Signaling Pathway

The precise signaling pathway activated by the α-BCP receptor has not been fully elucidated. However, based on the inhibitory actions of these peptides on neuronal activity, a plausible pathway involves a G-protein coupled receptor (GPCR) that ultimately leads to hyperpolarization of the target neuron.

alpha_BCP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space aBCP α-BCP(1-7) Receptor α-BCP Receptor (GPCR) aBCP->Receptor G_protein G-protein (Gi/o) Receptor->G_protein activates Ion_Channel K+ Channel G_protein->Ion_Channel activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector inhibits Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Ion_Channel->Hyperpolarization K+ efflux Second_Messenger ↓ cAMP Effector->Second_Messenger Second_Messenger->Hyperpolarization

Caption: Hypothetical signaling pathway for the α-BCP receptor.

This proposed pathway suggests that binding of α-BCP to its GPCR activates an inhibitory G-protein (Gi/o). This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of potassium (K+) channels. The resulting efflux of K+ ions causes hyperpolarization of the neuronal membrane, leading to the observed inhibitory effect. It is important to note that this is a generalized model, and the actual pathway may involve other second messengers and effectors.

Experimental Protocols

Experimental Protocol: Functional Assay of α-BCP Activity on Aplysia LUQ Neurons

  • Preparation of Aplysia Ganglia:

    • Anesthetize an adult Aplysia by injecting an isotonic MgCl2 solution.

    • Dissect the abdominal ganglion and transfer it to a perfusion chamber containing artificial seawater (ASW).

    • Secure the ganglion for stable intracellular recording.

  • Intracellular Recording:

    • Using a micromanipulator, impale an identified LUQ neuron with a glass microelectrode filled with 3 M KCl.

    • Record the resting membrane potential and spontaneous firing rate of the neuron using a suitable amplifier and data acquisition system.

  • Peptide Application:

    • Prepare stock solutions of synthetic α-BCP(1-7), α-BCP(1-8), and α-BCP(1-9) in ASW.

    • Dilute the peptides to the desired final concentrations in ASW.

    • Perfuse the ganglion with normal ASW to establish a baseline recording.

    • Switch to the peptide-containing ASW and record the changes in membrane potential and firing rate for a defined period.

    • Wash out the peptide with normal ASW and allow the neuron to return to its baseline activity.

  • Data Analysis:

    • Measure the change in membrane potential (hyperpolarization) and the percentage decrease in firing frequency in response to each peptide.

    • Construct dose-response curves to compare the potencies of the different α-BCP variants.

Experimental_Workflow Start Start Dissection Dissect Aplysia Abdominal Ganglion Start->Dissection Setup Mount Ganglion in Perfusion Chamber Dissection->Setup Recording Establish Intracellular Recording from LUQ Neuron Setup->Recording Baseline Record Baseline Activity (Normal ASW) Recording->Baseline Application Perfuse with α-BCP Solution Baseline->Application Data_Collection Record Changes in Membrane Potential & Firing Rate Application->Data_Collection Washout Washout with Normal ASW Data_Collection->Washout Analysis Analyze Data & Compare Potencies Washout->Analysis End End Analysis->End

Caption: Generalized workflow for a functional assay of α-BCP.

Conclusion

The available evidence strongly suggests that α-BCP(1-7) and its related peptides act on a specific, yet unidentified, receptor to produce inhibitory effects in the Aplysia nervous system. The specificity of this interaction is highlighted by the dramatic differences in potency observed with minor C-terminal truncations of the peptide. While α-BCP(1-8) is the most potent endogenous ligand identified so far, α-BCP(1-7) also displays significant activity. The core Phe-Tyr motif appears to be the primary determinant for receptor activation.

Further research is required to isolate and characterize the α-BCP receptor, which will enable more detailed quantitative comparisons of ligand binding affinities and a more complete understanding of its signaling mechanisms. Such studies would be invaluable for elucidating the precise physiological roles of the different α-BCP variants and could provide insights into the evolution of neuropeptide signaling systems.

References

Safety Operating Guide

Essential Safety and Disposal Guide for a-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as a-Bag Cell Peptide (1-7) are critical for maintaining laboratory safety and environmental compliance. Due to the limited availability of specific toxicological data for many research peptides, it is imperative to treat them as potentially hazardous substances. This guide provides a comprehensive, step-by-step procedure for the safe disposal of a-Bag Cell Peptide (1-7), ensuring the protection of laboratory personnel and adherence to institutional and regulatory standards.

a-Bag Cell Peptide (1-7) Properties

A summary of the key physical and chemical properties of a-Bag Cell Peptide (1-7) is provided below for easy reference.

PropertyValue
Molecular Formula C₄₄H₆₇N₁₃O₉[1]
Molecular Weight 922.08 g/mol [1]
Sequence H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-OH[1]
Appearance Lyophilized solid (powder)
Storage Store lyophilized peptide at -20°C for long-term stability.[1]

Proper Disposal Procedures

All materials contaminated with a-Bag Cell Peptide (1-7) should be treated as chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Liquid Waste Disposal
  • Collection : All solutions containing a-Bag Cell Peptide (1-7), including unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Inactivation (Recommended) : Before collection, the peptide's biological activity can be neutralized. A common method is to treat the solution with a 10% bleach solution for at least 30 minutes.

  • Neutralization : Following inactivation, if strong acids or bases were used, the solution should be neutralized to a pH between 6.0 and 8.0.

  • Container : Use a sturdy, leak-proof, and chemically compatible container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "a-Bag Cell Peptide (1-7)," and any other constituents of the solution.

  • Storage : Keep the waste container sealed and store it in a designated satellite accumulation area until it is collected by EHS personnel.

Solid Waste Disposal
  • Collection : All solid materials that have come into contact with a-Bag Cell Peptide (1-7) must be disposed of as hazardous solid waste. This includes:

    • Gloves, pipette tips, and other disposable labware.

    • Empty vials that contained the lyophilized peptide.

    • Absorbent materials used to clean up spills.

  • Container : Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and indicate the contents.

  • Storage : Store the sealed container in a designated area for hazardous waste pickup.

Contaminated Labware
  • Initial Rinse : Rinse all contaminated glassware and lab equipment with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the peptide. Collect this initial rinse as hazardous liquid waste.

  • Cleaning : After the initial rinse, labware can be further decontaminated. Soaking and washing with an enzymatic detergent solution is effective for breaking down residual peptides. A subsequent wash with a dilute bleach solution can provide further decontamination.

  • Final Rinse : Thoroughly rinse the labware with distilled water after decontamination.

Experimental Protocols

While specific experimental uses of a-Bag Cell Peptide (1-7) vary, a general protocol for handling the lyophilized peptide is as follows:

Objective : To safely prepare a stock solution of a-Bag Cell Peptide (1-7) for experimental use.

Materials :

  • Lyophilized a-Bag Cell Peptide (1-7) vial

  • Appropriate solvent (e.g., sterile water, DMSO, or a buffer recommended by the supplier)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer or sonicator

Procedure :

  • Equilibration : Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Personal Protective Equipment : Don appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Reconstitution : Carefully open the vial and add the calculated volume of the desired solvent to achieve the target concentration.

  • Dissolution : Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the supplier.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with a-Bag Cell Peptide (1-7).

a-Bag Cell Peptide (1-7) Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_type Waste Type Identification cluster_disposal_pathway Disposal Pathway cluster_final_disposition Final Disposition Waste Contaminated Material Liquid Liquid Waste (e.g., solutions, buffers) Waste->Liquid Is it liquid? Solid Solid Waste (e.g., gloves, vials, tips) Waste->Solid Is it solid? Labware Contaminated Labware (e.g., glassware) Waste->Labware Is it reusable labware? CollectLiquid Collect in Labeled Hazardous Waste Container Liquid->CollectLiquid CollectSolid Collect in Labeled Hazardous Solid Waste Container Solid->CollectSolid Decontaminate Decontaminate Labware (Rinse, Wash, Final Rinse) Labware->Decontaminate EHS Arrange for EHS Pickup CollectLiquid->EHS CollectSolid->EHS Reuse Reuse Labware Decontaminate->Reuse

Caption: Workflow for the proper disposal of a-Bag Cell Peptide (1-7) waste.

References

Essential Safety and Operational Guide for a-Bag Cell Peptide (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling a-Bag Cell Peptide (1-7). The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for laboratory safety when working with synthetic peptides where specific toxicological data is unavailable.

I. Personal Protective Equipment (PPE)

The primary line of defense against accidental exposure is the consistent and correct use of PPE. While a-Bag Cell Peptide (1-7) has not been fully characterized for its toxicological properties, it is prudent to handle it with care.

Recommended PPE:

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against accidental splashes of solutions or contact with the lyophilized powder.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are standard for preventing skin contact. Change gloves immediately if they become contaminated.[1]
Body Protection Lab CoatA standard laboratory coat should be worn over personal clothing to protect the skin and prevent contamination of clothing.[1][2]
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when handling the lyophilized powder, which can be easily aerosolized, to prevent inhalation.[1]
Foot Protection Closed-toe shoesRequired in all laboratory environments to protect from spills.[2]

II. Operational Plan: Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of a-Bag Cell Peptide (1-7) and ensuring the safety of laboratory personnel.[3]

Step-by-Step Handling Procedure:

  • Preparation : Before handling the peptide, ensure the designated workspace (e.g., a laboratory bench or fume hood) is clean and uncluttered.[1]

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : When weighing the lyophilized powder, do so in a designated area, such as a fume hood, to minimize the risk of inhalation.[1] Allow the vial to come to room temperature in a desiccator before opening to prevent condensation.

  • Reconstitution : If preparing a solution, add the appropriate sterile diluent slowly to the vial.[2] Gently swirl or vortex to dissolve the peptide; do not shake vigorously as this can cause degradation.[2]

  • Use : Handle the reconstituted peptide solution with care, using sterile pipettes and tubes to avoid cross-contamination.[1]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate disinfectant.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.

Storage:

  • Lyophilized Powder : Store in a cool, dry, and dark place. For long-term storage, -20°C or colder is recommended.[3][4]

  • Reconstituted Solution : For short-term storage, refrigerate at 2-8°C. For long-term storage, it is best to aliquot the solution into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles.[5][6]

III. Disposal Plan

Proper disposal of a-Bag Cell Peptide (1-7) and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Unused Peptide : Unused or expired peptide, both in lyophilized and solution form, should be disposed of in accordance with institutional and local regulations for chemical waste.[3] Do not pour peptide solutions down the drain.[3]

  • Contaminated Materials : All materials that have come into contact with the peptide, such as pipette tips, vials, and gloves, should be disposed of in a designated chemical waste container.

  • Spills : In the event of a spill, contain the spill using an appropriate spill kit.[1] For powdered peptide, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[7] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. The spill area should then be decontaminated.

IV. Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion : If swallowed, wash out the mouth with water if the person is conscious. Seek medical attention.[7]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Clean Workspace Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh Weigh Peptide (in Fume Hood) Don_PPE->Weigh Reconstitute Reconstitute (Add Solvent Gently) Weigh->Reconstitute Use Use in Experiment Reconstitute->Use Clean_Workspace Clean & Disinfect Workspace Use->Clean_Workspace Dispose_Waste Dispose of Peptide & Contaminated Materials in Chemical Waste Use->Dispose_Waste Doff_PPE Doff PPE Clean_Workspace->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of a-Bag Cell Peptide (1-7).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.